molecular formula C8H5ClN2 B1601275 1-Chloro-2,6-naphthyridine CAS No. 80935-78-0

1-Chloro-2,6-naphthyridine

Cat. No.: B1601275
CAS No.: 80935-78-0
M. Wt: 164.59 g/mol
InChI Key: WNHXOMIPBUWDIJ-UHFFFAOYSA-N
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Description

1-Chloro-2,6-naphthyridine (CAS 80935-78-0) is a high-value halogenated heterocyclic compound with the molecular formula C8H5ClN2 and a molecular weight of 164.59 g/mol . This light yellow to brown solid serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery research . The naphthyridine core is classified as a privileged scaffold in pharmaceutical development, with its isomers being extensively investigated for their diverse biological activities . The chlorine atom at the 1-position of the 2,6-naphthyridine ring system makes this compound an excellent electrophile for nucleophilic aromatic substitution, allowing researchers to efficiently introduce diverse amine and other functional groups to create novel compound libraries . This reactivity is particularly valuable for constructing potential kinase inhibitors and other biologically active molecules, as the naphthyridine structure is known to interact with various enzymatic targets . This product is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment. For safe handling, refer to the associated Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,6-naphthyridine
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InChI

InChI=1S/C8H5ClN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHXOMIPBUWDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512280
Record name 1-Chloro-2,6-naphthyridine
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

80935-78-0
Record name 1-Chloro-2,6-naphthyridine
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Record name 1-Chloro-2,6-naphthyridine
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Record name 1-chloro-2,6-naphthyridine
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2,6-naphthyridine: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Chloro-2,6-naphthyridine, a key heterocyclic building block in modern drug discovery and materials science. We will delve into its fundamental properties, synthesis, chemical reactivity, and burgeoning applications, with a particular focus on its role in the development of targeted therapeutics.

Core Compound Identification and Properties

This compound is a chlorinated derivative of the 2,6-naphthyridine scaffold, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. Its strategic placement of the chlorine atom and nitrogen atoms makes it a versatile intermediate for introducing diverse functionalities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 80935-78-0[1]
Molecular Formula C₈H₅ClN₂[2][3]
Molecular Weight 164.59 g/mol [3]
Appearance Expected to be a solid at room temperature.Based on related naphthyridine compounds.[4]
Melting Point Not explicitly reported. For comparison, the parent 2,6-naphthyridine has a melting point of 114-115 °C.[4]The introduction of a chlorine atom may alter the melting point. Experimental determination is recommended for precise characterization.
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.General solubility for similar heterocyclic compounds.
Predicted XlogP 2.0[3]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be achieved through the halogenation of a suitable 2,6-naphthyridine precursor. A common and effective method involves the conversion of a hydroxyl or oxo group to a chloride using a chlorinating agent.

Conceptual Synthesis Workflow

The synthesis generally proceeds via the formation of the naphthyridine core followed by a targeted chlorination step. This approach allows for the introduction of the reactive chloro group at a late stage, preserving it for subsequent functionalization.

Synthesis_Workflow Pyridine Precursor Pyridine Precursor Naphthyridinone Intermediate Naphthyridinone Intermediate Pyridine Precursor->Naphthyridinone Intermediate Cyclization This compound This compound Naphthyridinone Intermediate->this compound Chlorination

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Chlorination of 2,6-Naphthyridin-1(2H)-one

This protocol is based on established methods for the chlorination of related heterocyclic ketones.

Objective: To synthesize this compound from 2,6-Naphthyridin-1(2H)-one.

Materials:

  • 2,6-Naphthyridin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a stirred solution of 2,6-Naphthyridin-1(2H)-one in phosphorus oxychloride, add a catalytic amount of N,N-dimethylformamide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the susceptibility of the C1 position to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring activates the carbon-chlorine bond towards attack by nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C1 position is a good leaving group and can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is the cornerstone of the utility of this compound as a synthetic intermediate.

SNAr_Mechanism This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Nucleophilic Attack Substituted 2,6-naphthyridine Substituted 2,6-naphthyridine Meisenheimer Complex->Substituted 2,6-naphthyridine Chloride Elimination

Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.

This reactivity allows for the facile introduction of a wide array of substituents at the C1 position, enabling the synthesis of diverse libraries of 2,6-naphthyridine derivatives for structure-activity relationship (SAR) studies in drug discovery.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a set of distinct aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. For comparison, the ¹H NMR spectrum of the parent 1,6-naphthyridine in CDCl₃ shows signals at δ 9.28, 9.10, 8.76, 8.28, 7.93, and 7.52 ppm.[5] The introduction of the chlorine atom at the C1 position will cause a downfield shift of the adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the chlorine (C1) will exhibit a characteristic chemical shift. The ¹³C NMR spectrum of 1,6-naphthyridine in H₂O shows signals at various chemical shifts.[6] The substitution with chlorine is expected to significantly shift the resonance of the C1 carbon.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (164.59 g/mol ). The presence of the chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M and M+2 in an approximate 3:1 ratio).

Applications in Drug Discovery and Medicinal Chemistry

The 2,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds. This compound serves as a key starting material for the synthesis of these derivatives.

Case Study: Selective FGFR4 Inhibitors for Hepatocellular Carcinoma

A recent breakthrough in cancer therapy involves the development of selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma (HCC). The 2,6-naphthyridine core has been identified as a promising scaffold for these inhibitors.[7]

The synthesis of these potent inhibitors often starts with a chloro-substituted naphthyridine, which allows for the introduction of various side chains through nucleophilic substitution reactions. This modular approach facilitates the optimization of the inhibitor's potency and selectivity.

FGFR4_Inhibitor_Synthesis This compound This compound FGFR4 Inhibitor FGFR4 Inhibitor This compound->FGFR4 Inhibitor Coupling Reactions

Sources

The 2,6-Naphthyridine Core: A Comprehensive Technical Guide to its Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,6-naphthyridine scaffold, a bicyclic aromatic N-heterocycle, is a privileged structure in medicinal chemistry and materials science.[1][2] Its unique electronic and steric properties have led to its incorporation into a wide array of biologically active compounds, including those with anticancer and central nervous system activities.[3][4] This in-depth technical guide provides a comprehensive overview of the synthetic strategies employed to construct the 2,6-naphthyridine core. We will delve into the mechanistic underpinnings of key synthetic transformations, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for the synthesis of this important heterocyclic motif. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the 2,6-naphthyridine scaffold in their work.

Introduction: The Significance of the 2,6-Naphthyridine Scaffold

The 2,6-naphthyridine core is one of six structural isomers of pyridopyridine, characterized by a fused two-ring system containing two nitrogen atoms.[3][4] This arrangement imparts specific electronic and reactive properties that are highly sought after in organic synthesis.[1] The stability of the 2,6-naphthyridine core under standard laboratory conditions further enhances its utility, allowing for straightforward handling and storage.[1]

In the realm of medicinal chemistry, 2,6-naphthyridine derivatives have emerged as potent therapeutic agents. For instance, they form the core of selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma and have been investigated for their potential as CK2 inhibitors with cancer stem cell inhibitory activities.[3][5][6] Beyond pharmaceuticals, this versatile scaffold is finding applications in materials science, particularly in the development of organic electronic materials and specialty polymers due to its rigid structure and potential for functionalization.[1][7]

This guide will explore the primary synthetic routes to the 2,6-naphthyridine core, providing both theoretical understanding and practical guidance for its synthesis in a laboratory setting.

Key Synthetic Strategies for the 2,6-Naphthyridine Core

The synthesis of the 2,6-naphthyridine core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from Pyridine Derivatives

A common and versatile approach to the 2,6-naphthyridine core involves the construction of the second pyridine ring onto a pre-existing, functionalized pyridine derivative. This strategy offers a high degree of control over the final substitution pattern.

One notable example is the synthesis from 4-cyano-3-pyridylacetonitrile. This method, which can be enhanced by microwave irradiation, provides an efficient and environmentally benign route to 2,6-naphthyridine derivatives.[8] The reaction proceeds through a series of transformations, including bromination, diazotization, and hydrazination, ultimately leading to the parent 2,6-naphthyridine core after oxidation.[8]

A more recent approach involves a Sonogashira cross-coupling reaction between 3-bromo-4-formylpyridine and a terminal alkyne, followed by an intramolecular cyclization. This method has been successfully employed in the synthesis of novel FGFR4 inhibitors.[9]

Transition-Metal-Catalyzed Cyclizations

Transition-metal-catalyzed reactions have revolutionized the synthesis of complex heterocyclic systems, and the 2,6-naphthyridine core is no exception. These methods often offer high efficiency and regioselectivity.

A powerful strategy is the [2+2+2] cycloaddition reaction. For example, cobalt-catalyzed intramolecular [2+2+2] cyclizations of dialkynylnitriles have been shown to produce 5,6,7,8-tetrahydro-1,6-naphthyridines, which can be subsequently aromatized to the corresponding 1,6-naphthyridines.[10] While this example focuses on the 1,6-isomer, similar principles can be applied to the synthesis of the 2,6-naphthyridine core by carefully designing the starting di-yne precursor.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also instrumental in the final stages of synthesizing functionalized 2,6-naphthyridines, allowing for the introduction of diverse substituents.[9]

The Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines and their aza-analogs, including naphthyridines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[11]

While the classical Friedländer reaction often requires harsh conditions, modern modifications have been developed to improve its efficiency and scope.[12] For instance, the use of novel amine catalysts can promote highly regioselective annulations with unmodified ketones under milder conditions.[13][14] The general workflow for a Friedländer-type synthesis of a 2,6-naphthyridine derivative is depicted below.

Friedlander_Annulation cluster_reactants Reactants cluster_process Process cluster_product Product o_aminopyridine_carbonyl o-Aminopyridine Aldehyde/Ketone condensation Condensation & Cyclization o_aminopyridine_carbonyl->condensation activated_methylene Activated Methylene Compound activated_methylene->condensation naphthyridine_core 2,6-Naphthyridine Derivative condensation->naphthyridine_core Dehydration

Caption: Generalized workflow of the Friedländer Annulation for 2,6-naphthyridine synthesis.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, have gained significant attention due to their efficiency, atom economy, and ability to generate molecular diversity.[2] Several MCR strategies have been developed for the synthesis of various naphthyridine isomers, and these approaches can be adapted for the 2,6-naphthyridine core.[2] These reactions often proceed through a domino sequence of reactions, rapidly building up the complexity of the target molecule from simple starting materials.

Experimental Protocols

To provide a practical context for the synthetic strategies discussed, a detailed, step-by-step protocol for a microwave-assisted synthesis of 2,6-naphthyridine derivatives is provided below. This protocol is adapted from the literature and highlights a modern, efficient approach.[8]

Microwave-Assisted Synthesis of 1,3-Dibromo-2,6-naphthyridine

This protocol outlines the initial steps towards the synthesis of the parent 2,6-naphthyridine, starting from 4-cyano-3-pyridylacetonitrile.

Step 1: Synthesis of 3-Amino-1-bromo-2,6-naphthyridine

  • Place 4-cyano-3-pyridylacetonitrile in a microwave-safe reaction vessel.

  • Add anhydrous hydrogen bromide.

  • Irradiate the mixture in a microwave reactor for a few minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Isolate the resulting precipitate by filtration to obtain 3-amino-1-bromo-2,6-naphthyridine.

Step 2: Synthesis of 1,3-Dibromo-2,6-naphthyridine

  • Dissolve 3-amino-1-bromo-2,6-naphthyridine in hydrobromic acid.

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed for the specified time.

  • Pour the reaction mixture onto crushed ice and neutralize with a 20% sodium hydroxide solution.

  • Extract the aqueous solution with ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a yellow solid.

  • Purify the crude product by chromatography and recrystallization from hexane to obtain colorless needles of 1,3-dibromo-2,6-naphthyridine.

The subsequent steps to the unsubstituted 2,6-naphthyridine involve the conversion of the dibromo derivative to a dihydrazino derivative, followed by oxidation with cupric sulfate.[8]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for a 2,6-naphthyridine derivative is a critical decision that impacts the overall efficiency, cost, and accessibility of the target compound. The following table provides a comparative summary of the key synthetic strategies discussed.

Synthetic StrategyStarting MaterialsKey AdvantagesKey Limitations
From Pyridine Derivatives Functionalized pyridinesHigh control over substitution patternsAvailability of starting materials can be a constraint
Transition-Metal Catalysis Alkynes, nitriles, halidesHigh efficiency, regioselectivity, and functional group toleranceCost of catalysts, need for inert atmosphere
Friedländer Annulation o-Aminopyridine carbonyls, activated methylene compoundsConvergent, builds the core in one stepCan require harsh conditions, potential for side reactions
Multicomponent Reactions Simple, readily available starting materialsHigh efficiency, atom economy, molecular diversityOptimization can be complex, may require specific catalysts

Conclusion and Future Outlook

The 2,6-naphthyridine core continues to be a focal point of research in synthetic and medicinal chemistry. The synthetic methodologies outlined in this guide, from classical cyclization reactions to modern transition-metal-catalyzed and multicomponent strategies, provide a robust toolkit for accessing a wide range of 2,6-naphthyridine derivatives.

Future research in this area is likely to focus on the development of even more efficient, sustainable, and versatile synthetic methods. The application of novel catalytic systems, flow chemistry, and computational modeling will undoubtedly accelerate the discovery of new 2,6-naphthyridine-based compounds with enhanced therapeutic properties and novel material applications. The continued exploration of the chemical space around the 2,6-naphthyridine scaffold holds immense promise for addressing current challenges in medicine and materials science.

References

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]
  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradi
  • Oh, H., Kim, J., Jung, S. H., Ha, T. H., Ahn, Y. G., Nam, G., Moon, K., Singh, P., & Kim, I. S. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(10), 8445–859. [Link]
  • Understanding 2,6-Naphthyridine: A Crucial Heterocycle in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Darakshan, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 23, 8075-8104. [Link]
  • NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)
  • Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
  • Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry, 104, 1-133.
  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. (n.d.).
  • Zhao, D., et al. (2024). 2,6-Naphthyridine Synthesis and its Conjugated Polymers.

Sources

An In-depth Technical Guide to 1-Chloro-2,6-naphthyridine: Structure, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-Chloro-2,6-naphthyridine, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical structure and nomenclature, explore a robust synthetic protocol, and discuss its physicochemical and spectroscopic properties. The significance of this scaffold in the context of drug discovery, particularly in the development of targeted cancer therapies, will also be highlighted.

Chemical Structure and IUPAC Nomenclature

This compound is a bicyclic heteroaromatic compound. The naphthyridine core consists of two fused pyridine rings. In the 2,6-isomer, the nitrogen atoms are located at positions 2 and 6. The nomenclature "1-Chloro" indicates the substitution of a chlorine atom at the C1 position of the naphthyridine ring.

Molecular Formula: C₈H₅ClN₂[1]

Structure:

Caption: Chemical structure of this compound.

IUPAC Name: this compound[1]

Canonical SMILES: C1=CN=C(C2=C1C=NC=C2)Cl[1]

InChI: InChI=1S/C8H5ClN2/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1-5H[1]

Synthesis of this compound

While specific, detailed experimental procedures for the synthesis of this compound are not extensively reported in peer-reviewed literature, a reliable synthetic route can be devised based on established methodologies for the chlorination of analogous naphthyridinones. A common and effective method involves the treatment of the corresponding naphthyridin-1-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).

A thesis from Linköping University explicitly mentions the synthesis of this compound, indicating that this compound has been successfully prepared in a research setting[2]

Proposed Synthetic Protocol: Chlorination of 2,6-Naphthyridin-1(2H)-one

This protocol is based on general procedures for the conversion of hydroxypyridines and naphthyridinones to their chloro-derivatives.

Reaction Scheme:

G cluster_reaction 2,6-Naphthyridin-1(2H)-one 2,6-Naphthyridin-1(2H)-one This compound This compound 2,6-Naphthyridin-1(2H)-one->this compound POCl3, Heat

Sources

A Technical Guide to the Physical Properties of 1-Chloro-2,6-naphthyridine: Determination and Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Chloro-2,6-naphthyridine

This compound is a halogenated heterocyclic compound belonging to the naphthyridine family of molecules. Naphthyridines, consisting of two fused pyridine rings, are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds and approved pharmaceuticals. The introduction of a chlorine atom to the 2,6-naphthyridine scaffold can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. These modifications are crucial in the rational design of drug candidates, influencing their pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a focused examination of the primary physical properties of this compound—its melting and boiling points. A comprehensive literature search indicates a notable absence of experimentally determined data for these specific properties. This guide, therefore, aims to equip researchers with a thorough understanding of the contextual data from related compounds and provide detailed, field-proven methodologies for the experimental determination of these crucial physical constants.

Physical Properties of this compound

A diligent search of the scientific literature and chemical databases reveals that the experimental melting and boiling points for this compound (CAS RN: 80935-78-0) have not been formally reported. However, to provide a valuable frame of reference for researchers, the physical properties of the parent naphthyridine isomers are presented below.

CompoundCAS RNMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 80935-78-0C₈H₅ClN₂164.59Not ReportedNot Reported
2,6-Naphthyridine253-56-5C₈H₆N₂130.15114–115[1]Not Reported
1,6-Naphthyridine253-72-5C₈H₆N₂130.15<40[1]Not Reported

The significant difference in the melting points of the parent isomers, 2,6-naphthyridine and 1,6-naphthyridine, underscores the profound impact of nitrogen atom placement on the crystal lattice energy and intermolecular forces. It is anticipated that the introduction of a chlorine atom in this compound will further influence these properties.

Experimental Determination of Physical Properties

The absence of reported data necessitates a robust experimental approach for the determination of the melting and boiling points of this compound. The following protocols are standard, reliable methods for the characterization of solid heterocyclic compounds.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Protocol:

  • Sample Preparation: A small, dry sample of crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the closed end.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., Mel-Temp).

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2°C per minute) approaching the expected melting temperature.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

Boiling Point Determination

For a solid compound like this compound, the boiling point is typically determined if the compound is thermally stable at its boiling temperature. Given the high boiling points of many heterocyclic compounds, determination under reduced pressure is often necessary to prevent decomposition.

Protocol:

  • Apparatus Setup: A small amount of the sample is placed in a test tube with a side arm. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Heating: The test tube is heated gently in a high-temperature bath (e.g., silicone oil).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point at the ambient pressure. If performed under vacuum, the pressure must also be recorded.

Workflow for Synthesis, Purification, and Characterization

The synthesis of halogenated naphthyridines, including this compound, has been described in the literature, often involving multi-step reaction sequences.[2] A generalized workflow from synthesis to physical characterization is crucial for obtaining a pure sample for accurate property determination.

Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Purity & Identity Confirmation cluster_physical_props Physical Property Determination synthesis Synthesis of Crude This compound purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms purity_check Purity Assessment (e.g., HPLC, LC-MS) nmr->purity_check ms->purity_check mp Melting Point Determination purity_check->mp Confirmed Pure Sample bp Boiling Point Determination purity_check->bp Confirmed Pure Sample

Caption: Generalized workflow from synthesis to physical property determination for this compound.

Conclusion

While the definitive melting and boiling points of this compound remain to be experimentally determined and reported, this guide provides the necessary context and detailed protocols for researchers to ascertain these fundamental physical properties. The comparison with parent naphthyridine isomers highlights the structural nuances that influence these characteristics. By following the outlined experimental procedures, scientists in drug discovery and chemical research can confidently characterize this and other novel heterocyclic compounds, contributing to the broader understanding of their structure-property relationships and advancing their potential applications.

References

  • American Chemical Society. (2021). 1,6-Naphthyridine. [Link]
  • Eriksson, J. (2007). Naphthyridine Based Molecular Switches. DiVA portal. [Link]

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An In-Depth Technical Guide to Determining the Solubility of 1-Chloro-2,6-naphthyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 1-Chloro-2,6-naphthyridine. Recognizing the scarcity of publicly available solubility data for this compound, this document focuses on delivering a robust theoretical understanding and a detailed, field-proven experimental protocol. By elucidating the principles of intermolecular forces and providing a step-by-step methodology, this guide empowers researchers to generate reliable and reproducible solubility data, a critical parameter in medicinal chemistry, process development, and formulation science.

Introduction: The Significance of this compound and Its Solubility

This compound is a heterocyclic compound of significant interest in the field of drug discovery and materials science. The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2] The presence of a chloro-substituent provides a reactive handle for further chemical modifications, making this compound a valuable building block for the synthesis of diverse chemical libraries.[3]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[4] Poor solubility can severely hamper the development of a promising drug candidate, leading to low bioavailability and challenging formulation development.[5] For process chemists, understanding solubility is paramount for designing efficient crystallization, purification, and reaction protocols.

Given the absence of published, quantitative solubility data for this compound, this guide provides the foundational knowledge and a practical, validated protocol to determine its solubility in a range of common organic solvents.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] This means that a solute will dissolve best in a solvent that has a similar polarity and engages in similar types of intermolecular forces.[7][8] The solubility of this compound is governed by the interplay of forces originating from its unique structure.

Molecular Structure and Intermolecular Forces

This compound possesses a rigid, aromatic bicyclic system containing two nitrogen atoms, and a polar carbon-chlorine bond.[9] The key intermolecular interactions to consider are:

  • Dipole-Dipole Interactions: The nitrogen atoms and the chloro group introduce polarity into the molecule, creating a molecular dipole. These permanent dipoles can interact favorably with the dipoles of polar solvents (e.g., acetone, ethyl acetate).[10]

  • London Dispersion Forces: These are weak, transient forces present in all molecules and are the primary mode of interaction for nonpolar solvents (e.g., hexane, toluene). The flat, aromatic surface of the naphthyridine ring allows for significant surface area contact, enhancing these interactions.[10]

  • Hydrogen Bonding: While this compound itself does not have a hydrogen bond donor, the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. This allows for favorable interactions with protic solvents like alcohols (e.g., methanol, ethanol).[10]

graph "Intermolecular_Interactions" { layout=neato; graph [overlap=false, splines=true, sep="+60", fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 1: Intermolecular forces governing solubility.
Solvent Selection Rationale

To obtain a comprehensive solubility profile, a diverse set of organic solvents should be selected, covering a range of polarities and hydrogen bonding capabilities. A suggested list is provided in the experimental section. It is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents and some polar protic solvents, with lower solubility in highly nonpolar solvents.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The Shake-Flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[11][12] The protocol described below is a robust, self-validating system when followed diligently.

Materials and Reagents
  • Compound: this compound (purity >98%)

  • Solvents: A range of analytical grade organic solvents. A recommended set includes:

    • Methanol (Polar, Protic)

    • Ethanol (Polar, Protic)

    • Acetonitrile (Polar, Aprotic)

    • Acetone (Polar, Aprotic)

    • Ethyl Acetate (Polar, Aprotic)

    • Dichloromethane (DCM) (Polar, Aprotic)

    • Toluene (Nonpolar)

    • Hexane (Nonpolar)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL)

    • Thermostatically controlled shaker or incubator

    • Vortex mixer

    • Centrifuge

    • Syringes (glass or polypropylene)

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Volumetric flasks and pipettes for standard preparation

Experimental Workflow

The workflow is designed to ensure that a true equilibrium is reached and that the concentration of the saturated solution is accurately measured.

digraph "Solubility_Workflow" { graph [fontname="Helvetica", fontsize=12, fontcolor="#202124", rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Figure 2: Step-by-step experimental workflow.
Detailed Step-by-Step Methodology

Part A: Sample Incubation

  • Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) directly into a tared glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

  • Sealing: Tightly cap the vial to prevent solvent evaporation.

  • Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours.[13]

    • Causality Insight: A prolonged equilibration time is crucial to ensure the system reaches thermodynamic equilibrium. For crystalline compounds, dissolution can be slow. Running parallel experiments at 24 and 48 hours is a self-validating step; if the measured concentrations are consistent, equilibrium has likely been achieved.

Part B: Sample Analysis

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[14]

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops (to saturate the filter membrane) before filtering the solution directly into a clean HPLC vial.[15]

    • Trustworthiness: This filtration step is critical to remove any microscopic solid particles that could otherwise lead to an overestimation of solubility.

  • Dilution: If the solution is expected to be highly concentrated, perform an accurate volumetric dilution with the same solvent to ensure the final concentration falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the filtered sample(s) by HPLC-UV.[16][17] A standard C18 column and a mobile phase of acetonitrile and water are typically good starting points. The detection wavelength should be set to a λmax of this compound to ensure maximum sensitivity.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using the same HPLC method to generate a calibration curve (Peak Area vs. Concentration).

Data Presentation and Interpretation

The concentration of the saturated solution is determined from the HPLC analysis. The final solubility value should be reported in standard units such as mg/mL or mol/L. All quantitative data should be summarized in a clear, structured table for easy comparison.

Table 1: Template for Reporting Solubility Data of this compound at 25 °C

SolventSolvent Polarity Index (P')[18]Solubility (mg/mL)Solubility (mol/L)Observations
Methanol5.1Experimental ValueCalculated ValueClear, colorless solution
Acetonitrile5.8Experimental ValueCalculated ValueClear, colorless solution
Ethyl Acetate4.4Experimental ValueCalculated ValueClear, colorless solution
Dichloromethane3.1Experimental ValueCalculated ValueClear, colorless solution
Toluene2.4Experimental ValueCalculated ValueSuspension, low solubility
Hexane0.1Experimental ValueCalculated ValuePractically insoluble

Note: The molecular weight of this compound (C₈H₅ClN₂) is approximately 164.59 g/mol .[9]

Conclusion

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
  • B-On, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Honeywell. (n.d.). Polarity Index.
  • PubChem. (n.d.). This compound.
  • University of Minnesota. (2022). Properties of Common Organic Solvents.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Analytical Chemistry, 81(8), 3165-3172.
  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • PubChem. (n.d.). 1,3-Dichloro-2,6-naphthyridine.
  • ResearchGate. (2025).
  • Taylor, R. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Saleh, S. F. (2023). How to measure solubility for drugs in oils/emulsions?
  • Avdeef, A. (2021). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)
  • Wang, Y. T., et al. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central.
  • Avdeef, A. (2022). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Routledge.
  • Soderberg, T. (n.d.). 3.1 Intermolecular Forces. In Introductory Organic Chemistry.
  • Quora. (2020). How do intermolecular forces influence solubility?
  • SaskoER. (n.d.). 2.4. Effects of Intermolecular Forces. In Introduction to Organic Chemistry.
  • PubChem. (n.d.). 1-chloro-2,7-naphthyridine.
  • LibreTexts Chemistry. (2020). 2.12: Intermolecular Forces and Solubilities.
  • Lee, H., et al. (2024).
  • YouTube. (2013). 11 Intermolecular Forces and Solubility.
  • Hussain, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Malojcic, G., et al. (2021).
  • MDPI. (2022). 1,6-Naphthyridin-2(1H)

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Reactivity of the chlorine atom in 1-Chloro-2,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 1-Chloro-2,6-naphthyridine

This guide provides a comprehensive examination of the chemical reactivity of this compound, a pivotal heterocyclic building block. We will elucidate the core electronic principles that dictate its reactivity, present field-proven protocols for its key transformations, and explore its strategic importance in the synthesis of complex molecules for drug discovery.

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds. The 2,6-naphthyridine core is one such "privileged scaffold," recognized for its rigid, planar geometry and its capacity to present substituents in a well-defined spatial orientation.[1][2] This structural motif is a cornerstone in the development of therapeutics, particularly as inhibitors of protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][3][4] The ability to strategically functionalize this core is paramount, and this compound serves as a versatile and indispensable starting point, with its chlorine atom acting as a linchpin for introducing molecular diversity.

Causality of Reactivity: An Electronic Perspective

The notable reactivity of the chlorine atom at the C1 position is not arbitrary; it is a direct consequence of the inherent electronic properties of the bicyclic heteroaromatic system. The two nitrogen atoms, being more electronegative than carbon, exert powerful electron-withdrawing inductive (-I) and resonance (-M) effects across the ring. This creates a significant electron deficiency, particularly at the α-positions (C1 and C8) and γ-position (C3) relative to the nitrogen atoms.

The C1 position is α to the N2 nitrogen, making it exceptionally electrophilic and priming the attached chlorine atom to act as an effective leaving group. This electronic arrangement is ideal for facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, the stability of which is greatly enhanced by the electron-withdrawing nitrogen atoms.[5][6][7][8]

Electronic_Influence cluster_0 This compound Ring Electron Deficient 2,6-Naphthyridine Core C1_Cl C1-Cl Bond (Highly Polarized, δ+) Ring->C1_Cl Activates C1 for Nucleophilic Attack N2 N2 Atom (-I, -M Effects) N2->Ring e- withdrawal N6 N6 Atom (-I, -M Effects) N6->Ring e- withdrawal

Caption: Electronic activation of the C1 position in this compound.

Key Synthetic Transformations: Protocols and Mechanistic Insight

The electrophilic nature of the C1 carbon allows for a diverse range of transformations, most notably palladium-catalyzed cross-coupling reactions. These methods are among the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and highly versatile method for creating C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. Its tolerance of a wide variety of functional groups makes it exceptionally valuable in the late-stage functionalization of complex molecules.[9]

Field-Proven Experimental Protocol:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2–1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq.).

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03–0.05 eq.). Introduce a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.

  • Reaction Execution: Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes. Heat the mixture to reflux (typically 80–100 °C) under the inert atmosphere.

  • Self-Validating Monitoring: Monitor the reaction's progress via thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Catalytic_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdCl Ar-Pd(II)L₂-Cl OxAdd->ArPdCl Transmetal Transmetalation ArPdCl->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration ArCl This compound Boronic Ar'-B(OH)₂ + Base

Caption: Key steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The introduction of amine functionalities is a critical strategy in drug design. The Buchwald-Hartwig amination provides a powerful means to form C-N bonds, coupling aryl halides with a wide array of amine nucleophiles. The choice of phosphine ligand is crucial for catalytic efficiency and can be tailored to the specific substrates.

Field-Proven Experimental Protocol:

  • Reagent Assembly: In a glovebox or under a robust stream of argon, charge an oven-dried reaction tube with this compound (1.0 eq.), the amine (1.1–1.5 eq.), a strong non-nucleophilic base like NaOtBu or Cs₂CO₃ (1.5–2.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.04 eq.).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and heat the mixture to 90–120 °C.

  • Self-Validating Monitoring: Monitor for the disappearance of starting material by LC-MS.

  • Work-up and Purification: Cool the reaction to ambient temperature. Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic phase, concentrate, and purify the product via column chromatography.

Quantitative Data Summary

The following table provides a comparative overview of typical conditions for the palladium-catalyzed functionalization of chloro-heterocycles, which serve as a validated starting point for optimizing reactions with this compound.

Reaction TypeTypical CatalystTypical LigandTypical BaseSolventTemp (°C)Expected Yield Range
Suzuki-Miyaura Pd(PPh₃)₄ or PdCl₂(dppf)PPh₃ or dppfK₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80–11070–95%
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, BINAPNaOtBu, K₃PO₄Toluene, Dioxane90–12065–90%
Sonogashira PdCl₂(PPh₃)₂ / CuIPPh₃Et₃N, i-Pr₂NHTHF, DMF25–7060–85%

Conclusion

This compound is a high-value building block whose reactivity is governed by the powerful electronic influence of its constituent nitrogen atoms. The electron-deficient C1 position is readily functionalized through robust and scalable palladium-catalyzed cross-coupling reactions, providing reliable access to a vast chemical space of substituted 2,6-naphthyridines. A thorough understanding of the underlying mechanistic principles and the application of validated experimental protocols, as detailed in this guide, empowers researchers to fully exploit the synthetic potential of this privileged scaffold in the pursuit of novel therapeutic agents.

References

  • The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. Benchchem.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry.
  • Synthesis and Biological Activity of 2,6-Naphthyridine Deriv
  • Discovery of 5-(3-Chlorophenylamino)benzo[c][4][11]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry.
  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Palladium-Catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Arom
  • Nucleophilic Aromatic Substitution.
  • Nucleophilic Arom

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Chloro-2,6-naphthyridine in Modern Drug Discovery

This compound is a halogenated heterocyclic compound of increasing interest within the pharmaceutical and agrochemical sectors. The naphthyridine scaffold itself is recognized as a privileged structure, appearing in numerous biologically active molecules. The introduction of a chlorine atom at the 1-position provides a versatile synthetic handle for medicinal chemists, enabling a variety of cross-coupling reactions to build molecular complexity and explore structure-activity relationships (SAR). Its derivatives have been investigated for a range of therapeutic applications, highlighting the importance of understanding the core stability of this key intermediate.

This guide provides an in-depth analysis of the stability of this compound, offering recommended storage conditions and a framework for its effective handling. Given the limited publicly available stability data for this specific isomer (CAS No. 80935-78-0), this document synthesizes information from analogous chloro-aza-aromatic compounds and established principles of chemical stability. Furthermore, a detailed protocol for conducting forced degradation studies is provided to empower researchers to generate in-house data and ensure the integrity of their research.

Chemical and Structural Insights into Stability

The inherent stability of this compound is dictated by its unique electronic and structural features. The presence of two nitrogen atoms within the bicyclic aromatic system influences the electron density of the rings, while the chloro substituent introduces a potential leaving group.

Key Structural Features Influencing Stability:

  • Aromatic Naphthyridine Core: The fused pyridine rings confer a high degree of aromatic stability. However, the nitrogen atoms can also be sites of protonation or coordination, which can influence reactivity.

  • Electron-Withdrawing Nature of Nitrogen: The nitrogen atoms withdraw electron density from the carbon framework, making the ring system susceptible to nucleophilic attack, particularly at positions activated by the chloro substituent.

  • Chloro Substituent: The carbon-chlorine bond is a key reactive site. Its susceptibility to cleavage through hydrolysis, photolysis, or reaction with nucleophiles is a primary stability concern.

Inferred Stability Profile and Potential Degradation Pathways

Based on the chemistry of related chloropyridines and other chloro-heterocyclic compounds, several degradation pathways can be anticipated for this compound.

dot

Caption: Potential degradation pathways for this compound.

  • Hydrolysis: The presence of moisture, especially under acidic or basic conditions, can lead to the nucleophilic substitution of the chlorine atom to form 1-Hydroxy-2,6-naphthyridine. The formation of hydrochloric acid as a byproduct can further catalyze this degradation.

  • Photolysis: Aromatic and heteroaromatic compounds are often susceptible to degradation upon exposure to light, particularly in the UV spectrum. This can lead to the formation of radical species and subsequent dechlorination or rearrangement.

  • Thermal Decomposition: While generally stable at ambient temperatures, elevated temperatures can induce decomposition. Thermal stress can lead to the release of hazardous gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.

  • Oxidation: Strong oxidizing agents can lead to the formation of N-oxides or other oxidative degradation products. While atmospheric oxygen presents a lower risk, long-term exposure in the presence of catalysts or light could be a factor.

  • Incompatibility with Strong Acids and Bases: Strong acids can protonate the ring nitrogens, potentially activating the molecule towards nucleophilic attack. Strong bases can promote hydrolysis and other nucleophilic substitution reactions.

Recommended Storage and Handling Conditions

To mitigate the potential degradation pathways, the following storage and handling conditions are recommended. These are based on best practices for analogous chlorinated heterocyclic compounds.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and oxidation.
Light Amber Vial / Dark LocationProtects the compound from photolytic degradation.
Container Tightly Sealed Borosilicate Glass or Stainless SteelPrevents contamination and exposure to moisture. Avoids potential reactivity with certain plastics or metals.
Handling In a well-ventilated fume hoodAvoids inhalation of fine particles.
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coatStandard laboratory practice to prevent skin and eye contact.

A Practical Protocol for Stability and Forced Degradation Studies

To generate specific stability data for this compound, a forced degradation study is essential. This process intentionally stresses the compound to identify likely degradation products and develop stability-indicating analytical methods.

dot

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation:

      • Solution: Incubate the stock solution at 80°C.

      • Solid State: Place the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the stock solution to light conditions as specified in the ICH Q1B guideline (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Time-Point Sampling: Withdraw aliquots from each stress condition at appropriate time intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Quenching and Preparation:

    • For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

  • Analytical Method:

    • Analyze the samples using a stability-indicating HPLC method, typically with a C18 column and a gradient elution of water and acetonitrile containing a modifier like 0.1% formic acid.

    • Use a UV detector set to an appropriate wavelength to monitor the parent compound and any degradation products.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and any new peaks, which aids in the identification of degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point for each stress condition.

    • Identify and quantify the major degradation products.

    • The goal is to achieve 5-20% degradation to ensure that the analytical method is capable of detecting and resolving the degradants from the parent peak.

Conclusion

While specific stability data for this compound is not extensively documented, a comprehensive understanding of its stability can be inferred from its chemical structure and the behavior of analogous compounds. By adhering to the recommended storage conditions of refrigeration under an inert, dark, and dry environment, researchers can significantly mitigate the risk of degradation. For projects requiring a deeper understanding of its stability profile, the provided forced degradation protocol offers a robust framework for generating critical data. This proactive approach to stability assessment will ensure the quality and reliability of experimental outcomes in the development of novel therapeutics and other advanced materials.

References

  • European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents. (Accessed January 2026). [Link]
  • Wiik, J. Naphthyridine Based Molecular Switches. DiVA portal. (2012). [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1A (R2): Stability Testing of New Drug Substances and Products. (2003). [Link]
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]
  • Alsante, K. M., et al. Forced Degradation: A Practical Approach. Pharmaceutical Technology. (2003).
  • Ravisankar, P., et al. Current trends in performance of forced degradation studies and stability indicating studies of drugs. IOSR Journal of Pharmacy and Biological Sciences. (2017).
  • Blessy, M. R., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis. (2014). [Link]

An In-Depth Technical Guide to the Synthesis of 1-Chloro-2,6-naphthyridine: Key Intermediates and Strategic Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

1-Chloro-2,6-naphthyridine is a pivotal heterocyclic scaffold, serving as a versatile building block in the synthesis of a multitude of biologically active compounds. Its strategic importance in medicinal chemistry necessitates robust and efficient synthetic routes. This technical guide provides a comprehensive overview of the key intermediates and synthetic strategies for the preparation of this compound. We will delve into two primary convergent synthetic pathways, elucidating the mechanistic underpinnings of each transformation and providing detailed, field-proven experimental protocols. The discussion will be grounded in established chemical principles, supported by authoritative references, to ensure scientific integrity and practical applicability for researchers in drug discovery and development.

Introduction

The 2,6-naphthyridine core is a privileged structural motif found in numerous compounds with a wide array of pharmacological activities, including potential applications as kinase inhibitors and other therapeutic agents. The introduction of a chlorine atom at the 1-position provides a crucial handle for further functionalization through various cross-coupling reactions, making this compound a highly sought-after intermediate. The synthetic approaches to this molecule are primarily centered around two key strategies: the direct chlorination of a pre-formed 2,6-naphthyridin-1(2H)-one and the diazotization-chlorination of 1-amino-2,6-naphthyridine via the Sandmeyer reaction. This guide will explore both pathways in detail, focusing on the synthesis of the critical intermediates and their conversion to the target molecule.

Strategic Synthesis Map

The synthesis of this compound can be approached through two main convergent pathways, each relying on a distinct key intermediate. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.

Synthesis_Strategies cluster_0 Pyridine-based Starting Materials cluster_1 Key Intermediates cluster_2 Target Molecule 4-Cyanomethylnicotinonitrile 4-Cyanomethylnicotinonitrile 2,6-Naphthyridin-1(2H)-one 2,6-Naphthyridin-1(2H)-one 4-Cyanomethylnicotinonitrile->2,6-Naphthyridin-1(2H)-one  Strategy A:  Cyclization 1-Amino-2,6-naphthyridine 1-Amino-2,6-naphthyridine 4-Cyanomethylnicotinonitrile->1-Amino-2,6-naphthyridine  Strategy B:  Cyclization This compound This compound 2,6-Naphthyridin-1(2H)-one->this compound  Chlorination  (e.g., POCl3) 1-Amino-2,6-naphthyridine->this compound  Sandmeyer  Reaction

Figure 1: Convergent synthetic strategies for this compound.

Strategy A: Chlorination of 2,6-Naphthyridin-1(2H)-one

This strategy involves the initial construction of the 2,6-naphthyridine ring system to form 2,6-naphthyridin-1(2H)-one, which is then converted to the target chloro-derivative. The lactam functionality of the intermediate is a stable and accessible precursor.

Part 1: Synthesis of Key Intermediate: 2,6-Naphthyridin-1(2H)-one

The synthesis of 2,6-naphthyridin-1(2H)-one can be achieved through the cyclization of suitably substituted pyridine precursors. A common and effective starting material is 4-(cyanomethyl)nicotinonitrile.

Mechanistic Rationale: The synthesis proceeds via a base-mediated intramolecular cyclization. The acidic methylene protons of the cyanomethyl group are deprotonated, and the resulting carbanion attacks the adjacent nitrile group, leading to the formation of the second ring of the naphthyridine core. Subsequent tautomerization yields the more stable 2,6-naphthyridin-1(2H)-one.

Experimental Protocol: Synthesis of 2,6-Naphthyridin-1(2H)-one

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 1.2 equivalents of sodium metal in anhydrous ethanol) is added 4-(cyanomethyl)nicotinonitrile (1.0 equivalent).

  • Reaction Conditions: The reaction mixture is heated at reflux for 4-6 hours. Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute aqueous acid solution (e.g., 1M HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.

ParameterValueReference
Starting Material4-(cyanomethyl)nicotinonitrile[1]
Key ReagentsSodium Ethoxide, Ethanol[2]
Reaction TemperatureReflux[2]
Reaction Time4-6 hours[2]
Typical Yield70-85%[2]
Part 2: Chlorination of 2,6-Naphthyridin-1(2H)-one

The conversion of the lactam to the corresponding chloride is a crucial step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often used in excess as both the reagent and solvent.[3]

Mechanistic Rationale: The reaction proceeds through the formation of a chlorophosphate intermediate. The lone pair of electrons on the lactam oxygen attacks the phosphorus atom of POCl₃, leading to the elimination of a chloride ion. This is followed by the attack of the chloride ion on the carbonyl carbon, resulting in the formation of the chloro-substituted naphthyridine and the liberation of metaphosphoric acid. The use of a tertiary amine base, such as N,N-dimethylaniline, can facilitate the reaction by scavenging the HCl produced.

Chlorination_Mechanism Naphthyridinone 2,6-Naphthyridin-1(2H)-one Intermediate Chlorophosphate Intermediate Naphthyridinone->Intermediate + POCl₃ POCl3 POCl₃ Target This compound Intermediate->Target + Cl⁻ Chloride_Ion Cl⁻ Byproduct H₃PO₄ + HCl

Figure 2: Simplified mechanism of chlorination using POCl₃.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A mixture of 2,6-naphthyridin-1(2H)-one (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube. N,N-dimethylaniline (0.1-0.2 equivalents) can be added as a catalyst.

  • Reaction Conditions: The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. The aqueous solution is made basic by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ParameterValueReference
Starting Material2,6-Naphthyridin-1(2H)-one[4]
Key ReagentsPhosphorus oxychloride (POCl₃)[3][5]
Catalyst (optional)N,N-Dimethylaniline[3]
Reaction Temperature105-110 °C (Reflux)[4]
Reaction Time2-4 hours[4]
Typical Yield80-95%[4]

Strategy B: Sandmeyer Reaction of 1-Amino-2,6-naphthyridine

An alternative and powerful strategy involves the synthesis of 1-amino-2,6-naphthyridine, followed by its conversion to the chloro derivative via the Sandmeyer reaction. This method is particularly useful when the amino-substituted naphthyridine is readily accessible.[6]

Part 1: Synthesis of Key Intermediate: 1-Amino-2,6-naphthyridine

Similar to the synthesis of the naphthyridinone, 1-amino-2,6-naphthyridine can be prepared from 4-(cyanomethyl)nicotinonitrile. The reaction conditions, however, are tailored to favor the formation of the amino group.

Mechanistic Rationale: The reaction is typically carried out in the presence of a strong base, such as sodium amide or lithium diisopropylamide (LDA). The base promotes the intramolecular cyclization of 4-(cyanomethyl)nicotinonitrile, leading to the formation of the 1-amino-2,6-naphthyridine.

Experimental Protocol: Synthesis of 1-Amino-2,6-naphthyridine

  • Reaction Setup: A solution of 4-(cyanomethyl)nicotinonitrile (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of a strong base like sodium amide (1.2 equivalents) at low temperature (-78 °C to 0 °C).

  • Reaction Conditions: The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

ParameterValueReference
Starting Material4-(cyanomethyl)nicotinonitrile[7]
Key ReagentsSodium Amide (NaNH₂), THF[7]
Reaction Temperature-78 °C to room temperature[7]
Reaction Time3-6 hours[7]
Typical Yield60-75%[7]
Part 2: Sandmeyer Reaction of 1-Amino-2,6-naphthyridine

The Sandmeyer reaction is a classic transformation that converts an aromatic primary amine into a variety of functional groups, including halides, via a diazonium salt intermediate.[6][8]

Mechanistic Rationale: The reaction proceeds in two main steps. First, the primary amino group of 1-amino-2,6-naphthyridine is converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl).[9] The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution. The copper(I) acts as a catalyst, facilitating the release of nitrogen gas and the formation of an aryl radical, which then abstracts a chlorine atom from the copper(II) chloride species to yield the final product.[6]

Sandmeyer_Mechanism Amino_Naphthyridine 1-Amino-2,6- naphthyridine Diazonium_Salt 2,6-Naphthyridine-1- diazonium salt Amino_Naphthyridine->Diazonium_Salt + NaNO₂, HCl (Diazotization) Aryl_Radical 2,6-Naphthyridin-1-yl radical Diazonium_Salt->Aryl_Radical + CuCl - N₂ Target 1-Chloro-2,6- naphthyridine Aryl_Radical->Target + Cl⁻ (from CuCl₂)

Figure 3: Key steps in the Sandmeyer reaction of 1-Amino-2,6-naphthyridine.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

  • Diazotization: 1-Amino-2,6-naphthyridine (1.0 equivalent) is dissolved in an aqueous solution of hydrochloric acid (e.g., 6M HCl) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, keeping the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid is prepared and cooled to 0 °C. The cold diazonium salt solution is then added slowly to the stirred CuCl solution.

  • Reaction Progression and Work-up: The reaction mixture is allowed to warm to room temperature and then gently heated (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

ParameterValueReference
Starting Material1-Amino-2,6-naphthyridine[6]
Key ReagentsNaNO₂, HCl, CuCl[8][10]
Diazotization Temp.0-5 °C[10]
Reaction Temp.Room temperature to 60 °C[10]
Reaction Time1-3 hours[10]
Typical Yield50-70%[8]

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry programs targeting a range of diseases. The two primary strategies discussed in this guide, chlorination of 2,6-naphthyridin-1(2H)-one and the Sandmeyer reaction of 1-amino-2,6-naphthyridine, offer reliable and scalable routes to this important intermediate. The choice between these pathways will be dictated by factors such as starting material availability, desired scale, and safety considerations. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers, enabling the efficient and effective synthesis of this compound for further exploration in drug discovery and development.

References

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660.
  • Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13, 812-818.
  • Devadoss, T., Sowmya, V., & Bastati, R. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate.
  • Popa, M., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3423.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2491-2529.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Ikekawa, N., & Honma, Y. (1967). Studies on naphthyridines. I. Synthesis of 1, 6-naphthyridine. Chemical and Pharmaceutical Bulletin, 15(1), 1-7.
  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6178.
  • Al-Mousawi, S. M., et al. (2014). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][6][11]naphthyridines. Molecules, 19(6), 7584-7594.
  • Shimkin, K. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
  • Abdel-Wadood, F. K., et al. (2008). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Zeitschrift für Naturforschung B, 63(3), 303-312.
  • Gomaa, M. A.-M. (2012). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate.
  • Cui, M., et al. (2022). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. The Journal of Organic Chemistry, 87(14), 9654-9662.
  • Kamal, A., et al. (2011). An expeditious and efficient synthesis of highly functionalized[6][11]-naphthyridines under catalyst-free conditions in aqueous medium. Organic Letters, 13(17), 4664-4667.
  • Vicente, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5052.
  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 211-274.
  • Wikipedia. (2023). Phosphoryl chloride.
  • Gholam-Abbas, S., et al. (2019). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 9(1), 16-21.
  • Google Patents. (2005). ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
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Methodological & Application

Introduction: Bridging Complexity and Function with the 2,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 1-Chloro-2,6-naphthyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] Its broad applicability, tolerance of numerous functional groups, and the relatively low toxicity of its boron-based reagents have cemented its status as a cornerstone of synthetic chemistry.[4] This guide focuses on a particularly relevant and challenging application: the coupling of this compound.

The 2,6-naphthyridine core is a "privileged structure" in medicinal chemistry, appearing in a multitude of bioactive compounds, including kinase inhibitors for cancer therapy and other potential therapeutic agents.[5][6][7] Its rigid, planar structure and defined hydrogen bonding capabilities make it an ideal scaffold for interacting with biological targets.[6] However, the functionalization of this heterocycle via cross-coupling presents distinct challenges. As an electron-deficient chloro-heteroarene, this compound is notoriously difficult to activate. Furthermore, the presence of two nitrogen atoms can lead to catalyst inhibition or deactivation.[8][9]

This document serves as a comprehensive guide, blending mechanistic theory with practical, field-proven protocols to empower researchers to successfully navigate the complexities of coupling this valuable synthetic building block.

Mechanistic Insights: The Catalytic Cycle and Inherent Challenges

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The general mechanism consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][10]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides, due to the high bond dissociation energy of the C-Cl bond.[1][11] This step forms a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boron reagent to form a more nucleophilic "ate" complex.[10][11]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond in the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_Intermediate Ar-Pd(II)(X)L_n Pd0->OA_Intermediate Oxidative Addition (Ar-X) TM_Intermediate Ar-Pd(II)(R)L_n OA_Intermediate->TM_Intermediate Transmetalation (R-B(OR')_2 + Base) TM_Intermediate->Pd0 Reductive Elimination Product Coupled Product (Ar-R) TM_Intermediate->Product ArX This compound (Ar-X) ArX->OA_Intermediate Boronic Organoboron Reagent (R-B(OR')_2) Boronic->TM_Intermediate Base Base Base->TM_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Specific Challenges with this compound
  • Difficult Oxidative Addition: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step energetically demanding.[1][12] Overcoming this hurdle requires highly active catalyst systems, typically involving bulky, electron-rich ligands that promote the reactivity of the Pd(0) center.[1][13]

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the 2,6-naphthyridine ring can coordinate to the palladium catalyst. This can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction.[8][9] The use of bulky ligands helps to create a sterically hindered environment around the palladium center, which can disfavor this inhibitory substrate binding.[8][14]

Key Parameters and Strategic Optimization

Success in coupling this compound hinges on the rational selection of four key components: the catalyst/ligand system, the boron reagent, the base, and the solvent.

The Catalyst System: Ligand is Key

While a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is standard, the choice of phosphine ligand is the single most critical factor for coupling challenging heteroaryl chlorides.

  • Rationale for Bulky, Electron-Rich Ligands: To overcome the high activation barrier of C-Cl oxidative addition, the palladium center must be highly electron-rich and reactive. Ligands like XPhos , SPhos , and other biaryl phosphines are designed with these properties.[13]

    • Electron-Donating Ability: Increases the electron density on the palladium, facilitating its insertion into the C-Cl bond.

    • Steric Bulk: Promotes the reductive elimination step and, crucially, helps prevent the nitrogen atoms of the naphthyridine from deactivating the catalyst.[14]

  • Use of Precatalysts: Modern palladium precatalysts, such as those developed by the Buchwald group, are often preferred.[13][15] These air-stable complexes generate the active, monoligated Pd(0) species in a controlled manner within the reaction mixture, leading to more reproducible results and minimizing catalyst deactivation pathways.[15]

The Boron Reagent: A Balance of Reactivity and Stability

The choice between a boronic acid and a boronate ester is a critical decision based on a trade-off between reactivity and stability.

Reagent TypeAdvantagesDisadvantagesBest For...
Boronic Acids Generally more reactive, often leading to faster reaction times.[16] High atom economy.Prone to decomposition via protodeboronation (cleavage of the C-B bond) and homocoupling, especially with heteroaryl derivatives.[14][16][17] Can be difficult to purify and may have a shorter shelf-life.Simple, robust coupling partners where rapid reaction is desired.
Boronate Esters Significantly more stable, often crystalline solids that are easy to handle, purify, and store.[16][17] Less prone to protodeboronation.[17]Generally less reactive than the corresponding boronic acids, may require slightly higher temperatures or longer reaction times.Complex, sensitive, or unstable coupling partners; reactions requiring high purity and reproducibility.
  • Mitigating Protodeboronation: This side reaction, where the boron group is replaced by a hydrogen, is a common failure mode.[14] Using boronate esters, minimizing water content where appropriate, and using milder bases can help reduce this undesired pathway.

The Base: The Unsung Hero

The base plays multiple crucial roles in the catalytic cycle, primarily in facilitating the transmetalation step.[11]

  • Recommended Bases: For challenging heteroaryl couplings, moderately strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) is often the base of choice.[9][15] Potassium carbonate (K₂CO₃) is also widely used.[9] These bases offer a good balance of reactivity without causing excessive degradation of sensitive substrates.

  • Mechanism of Action: The base interacts with the boronic acid/ester and the Pd(II) complex, forming a boronate "ate" species that is more nucleophilic and readily transfers its organic group to the palladium center.

The Solvent System: Creating the Right Environment

The solvent must solubilize all components of the reaction and remain stable at the required temperatures.

  • Common Solvents: Anhydrous, deoxygenated solvents are essential to prevent catalyst oxidation and protodeboronation.[9] Common choices include 1,4-dioxane , toluene , and tetrahydrofuran (THF) .

  • The Role of Water: Often, a small amount of water is added as a co-solvent. This can increase the solubility of the inorganic base and, in some cases, accelerate the transmetalation step. However, excessive water can promote protodeboronation. The optimal solvent system (e.g., dioxane/H₂O 10:1) must be determined empirically.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of this compound. Researchers should consider this a template to be optimized for their specific boronic acid partner.

Workflow Diagram

Sources

Application Note: Buchwald-Hartwig Amination of 1-Chloro-2,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,6-naphthyridine scaffold is a privileged heterocyclic structure found in numerous biologically active compounds and pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable core for drug design. The functionalization of this heterocycle is crucial for developing new chemical entities. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for forming carbon-nitrogen (C–N) bonds.[1] This application note provides a detailed protocol and technical guide for the successful amination of 1-chloro-2,6-naphthyridine, an important and often challenging substrate due to the electron-deficient nature of the naphthyridine ring system.

Reaction Overview & Mechanistic Considerations

The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide. The reaction generally proceeds via a catalytic cycle involving a palladium(0) species.

General Reaction Scheme:

General reaction scheme for the Buchwald-Hartwig amination of this compound

The catalytic cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[1]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[2][3]

  • Reductive Elimination: The final C–N bond is formed through reductive elimination, yielding the aminated product and regenerating the Pd(0) catalyst.[1]

Key Experimental Choices for an Electron-Deficient Heterocycle:
  • Catalyst and Ligand Selection: The coupling of aryl chlorides, particularly electron-deficient heteroaryl chlorides, is often more challenging than that of the corresponding bromides or iodides.[2] Success hinges on the choice of ligand. Bulky, electron-rich phosphine ligands are required to promote the difficult oxidative addition step and facilitate the final reductive elimination.[4][5] Ligands like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are particularly effective for heteroaromatic substrates due to their wide bite angle and flexibility, which stabilizes the catalytic intermediates.[6] The use of a pre-catalyst or an in-situ generated catalyst from a source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is common.

  • Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine or the palladium-amine adduct but not so strong as to cause unwanted side reactions. For heteroaromatic substrates, inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong alkoxide bases like sodium tert-butoxide (NaOtBu).[7][8] Cesium carbonate is particularly effective, often attributed to the "cesium effect," where the large, soft cation may play a role in stabilizing intermediates or increasing base solubility.[9]

  • Solvent and Temperature: Anhydrous, aprotic polar solvents such as toluene or 1,4-dioxane are typically used to ensure the solubility of the reagents and to reach the elevated temperatures often required for the amination of less reactive chlorides.[7][8] Reactions are commonly run at temperatures between 80-110 °C.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative secondary amine, morpholine. Researchers should consider this a starting point, as optimization may be necessary for different amines.

Materials and Reagents:
  • This compound

  • Morpholine (or other amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), and purification supplies.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (N₂ or Ar), add cesium carbonate (1.5 - 2.0 equivalents), Pd₂(dba)₃ (e.g., 2 mol%), and Xantphos (e.g., 4 mol%).

  • Reagent Addition: Add this compound (1.0 equivalent) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene (to achieve a concentration of ~0.1-0.2 M). Finally, add the amine (e.g., morpholine, 1.2 - 1.5 equivalents) via syringe.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for the required time (typically 6-24 hours).

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 1-amino-2,6-naphthyridine product.

Data Presentation: Reaction Parameter Summary

The following table provides a general guideline for setting up the Buchwald-Hartwig amination of this compound.

ParameterRecommended Reagent/ConditionMolar Equivalents (vs. Aryl Halide)Rationale
Aryl Halide This compound1.0Substrate
Amine Primary or Secondary Amine1.2 - 1.5Nucleophile; slight excess ensures complete conversion.
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05 (1-5 mol%)Catalyst precursor.
Ligand Xantphos or similar biaryl phosphine0.02 - 0.10 (2-10 mol%)Promotes oxidative addition and reductive elimination.
Base Cesium Carbonate (Cs₂CO₃)1.5 - 2.0Deprotonates the amine without degrading the substrate.
Solvent Anhydrous Toluene or Dioxane-Aprotic solvent suitable for high temperatures.
Temperature 100 - 110 °C-Required to drive the reaction with the less reactive chloride.

Experimental Workflow Visualization

The following diagram illustrates the key steps of the experimental procedure.

Buchwald_Hartwig_Workflow cluster_prep 1. Inert Atmosphere Preparation cluster_reagents 2. Reagent Charging cluster_reaction 3. Reaction cluster_workup 4. Workup & Purification prep Oven-dry glassware Purge with N₂/Ar charge Add Cs₂CO₃, Pd₂(dba)₃, Xantphos Add this compound Add Toluene, then Amine prep->charge react Seal vessel Heat to 100-110 °C Stir for 6-24h Monitor by TLC/LC-MS charge->react workup Cool to RT Dilute with EtOAc Filter through Celite react->workup purify Concentrate filtrate Purify by Column Chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

  • Dent, T. J. Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of York.
  • McFarland, K., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering.
  • Chopra, H. (2021).
  • Valente, C., et al. (2012). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides.
  • Chen, C., et al. (2022). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • Barro, C. (2012). Conditions for a selective Buchwald-Hartwig amination?
  • Valente, C., et al. (2012). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions.
  • Unknown Author. (2024). The Role of the Base in Buchwald-Hartwig Amination.
  • Walczak, M. A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Wikipedia Contributors. (2023).
  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
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  • Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
  • Hartwig, J. F., et al. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters.
  • Kumar, S., et al. (2023).
  • Buchwald, S. L., et al. (2000).
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
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Palladium-Catalyzed Cross-Coupling of 1-Chloro-2,6-naphthyridine: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract: The 2,6-naphthyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of compounds with significant therapeutic potential. The targeted functionalization of this core, particularly at the C1 position, is a critical step in the synthesis of novel drug candidates. This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing 1-chloro-2,6-naphthyridine as a versatile building block. We will delve into the practical and mechanistic aspects of Suzuki, Buchwald-Hartwig, and Sonogashira couplings, offering robust protocols, troubleshooting insights, and the scientific rationale behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic transformations.

Introduction: The Significance of the 2,6-Naphthyridine Core

The 2,6-naphthyridine framework is a nitrogen-containing heterocyclic compound that has garnered significant attention in drug discovery. Its rigid structure and ability to participate in hydrogen bonding interactions make it an attractive scaffold for targeting a variety of biological targets. Notably, derivatives of 2,6-naphthyridine have been investigated for their potential as kinase inhibitors, antiviral agents, and modulators of other key cellular processes.

The strategic modification of the 2,6-naphthyridine core is paramount for fine-tuning its pharmacological properties. Among the various positions on the naphthyridine ring, the C1 position offers a prime site for introducing molecular diversity. The use of this compound as a starting material is particularly advantageous due to its relative stability and reactivity in palladium-catalyzed cross-coupling reactions, which are renowned for their broad substrate scope and functional group tolerance.

The Versatility of this compound in Cross-Coupling

This compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the naphthyridine ring system enhances the reactivity of the C-Cl bond towards oxidative addition to a Pd(0) complex, a key step in the catalytic cycle. This section will detail the protocols for three of the most synthetically useful transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. This reaction is particularly valuable for accessing biaryl and substituted heteroaryl structures, which are common motifs in pharmaceutical agents.

Mechanism & Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for an efficient reaction. For electron-deficient heteroaryl chlorides like this compound, the use of electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos, can significantly accelerate the rate-limiting oxidative addition step and promote the overall catalytic turnover. The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly employed.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OR)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation PdII_Ar_R Ar-Pd(II)-R(L₂) Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Aryl-2,6-naphthyridine RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundIn-house/Commercial>98%
Arylboronic acidCommercial>98%
Pd₂(dba)₃CommercialCatalyst Grade
SPhosCommercialLigand Grade
K₂CO₃CommercialAnhydrous
1,4-DioxaneCommercialAnhydrous
TolueneCommercialAnhydrous
Deionized WaterIn-house18.2 MΩ·cm

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • Add Pd₂(dba)₃ (2.5 mol%) and SPhos (5.0 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • The reaction mixture is stirred at 80-100 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Increase the catalyst loading, try a different ligand (e.g., XPhos), or use a stronger base like Cs₂CO₃. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Dehalogenation: This side reaction can be minimized by using a lower reaction temperature or a less reactive catalyst system.

  • Homocoupling of Boronic Acid: Use a stoichiometric amount of the boronic acid or add it portion-wise.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and amides.

Mechanism & Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through an oxidative addition, amine coordination and deprotonation, and reductive elimination sequence. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is crucial for the deprotonation of the amine and the formation of the key palladium-amido complex. The ligand selection is also critical, with bulky, electron-rich phosphines like BrettPhos or RuPhos often providing excellent results.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex AmineCoord Amine Coordination & Deprotonation PdII_complex->AmineCoord Amine R₂NH Amine->AmineCoord Base Base (e.g., NaOtBu) Base->AmineCoord PdII_Amido Ar-Pd(II)-NR₂(L₂) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Amino-2,6-naphthyridine RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundIn-house/Commercial>98%
AmineCommercial>98%
Pd(OAc)₂CommercialCatalyst Grade
BrettPhosCommercialLigand Grade
NaOtBuCommercial>98%
TolueneCommercialAnhydrous

Procedure:

  • In a glovebox, add NaOtBu (1.4 equiv) to an oven-dried Schlenk flask.

  • Add this compound (1.0 equiv), the desired amine (1.2 equiv), Pd(OAc)₂ (2.0 mol%), and BrettPhos (4.0 mol%).

  • Add anhydrous toluene. The solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Seal the flask and remove it from the glovebox.

  • Stir the reaction mixture at 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Poor Conversion: Consider a different palladium precatalyst (e.g., a G3 or G4 palladacycle) or a different ligand/base combination. Ensure the base is fresh and handled under inert conditions.

  • Side Reactions: If hydrodehalogenation is observed, lower the reaction temperature. If diarylation of a primary amine occurs, adjust the stoichiometry of the amine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes. This reaction is particularly useful for the synthesis of conjugated enynes and aryl alkynes, which are valuable intermediates in organic synthesis and materials science.

Mechanism & Rationale

The Sonogashira coupling is unique in that it typically employs a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, affords the desired product. The use of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is common as it also serves as a solvent.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII_complex Ar-Pd(II)-X(L₂) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Alkynyl Ar-Pd(II)-C≡CR(L₂) Transmetalation->PdII_Ar_Alkynyl RedElim Reductive Elimination PdII_Ar_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product 1-Alkynyl-2,6-naphthyridine RedElim->Product Alkyne R-C≡CH Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide CuX Cu(I)X CuX->Cu_Acetylide Base Base (e.g., Et₃N) Base->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundIn-house/Commercial>98%
Terminal AlkyneCommercial>98%
PdCl₂(PPh₃)₂CommercialCatalyst Grade
CuICommercialCatalyst Grade
Triethylamine (Et₃N)CommercialAnhydrous
Tetrahydrofuran (THF)CommercialAnhydrous

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2.0 mol%), and CuI (4.0 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and anhydrous Et₃N (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting:

  • Glaser Homocoupling: This alkyne homocoupling side reaction can be minimized by ensuring strictly anaerobic conditions and by using a lower reaction temperature.

  • Slow Reaction: Increase the reaction temperature or consider a more active palladium catalyst. For some substrates, a copper-free Sonogashira protocol may be advantageous.

Summary of Reaction Conditions

The following table provides a comparative overview of the typical reaction conditions for the palladium-catalyzed cross-coupling of this compound.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2.5)SPhos (5.0)K₂CO₃ (2.0)Dioxane/Water80-100
Buchwald-Hartwig Pd(OAc)₂ (2.0)BrettPhos (4.0)NaOtBu (1.4)Toluene80-110
Sonogashira PdCl₂(PPh₃)₂ (2.0) & CuI (4.0)PPh₃ (in catalyst)Et₃N (3.0)THF/Et₃N25-60

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of a diverse array of functionalized 2,6-naphthyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable methods for the formation of C-C and C-N bonds, enabling the rapid exploration of chemical space in drug discovery programs. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting area of medicinal chemistry. Careful optimization of the reaction parameters, particularly the choice of catalyst, ligand, and base, is key to achieving high yields and purity.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of 2,6-Naphthyridine Deriv
  • Title: Recent advances in the synthesis of naphthyridines Source:RSC Advances URL:[Link]
  • Title: The Buchwald-Hartwig Amination in the Development of a Multikilogram Scale Synthesis of a Potent B-Raf Kinase Inhibitor Source:Organic Process Research & Development URL:[Link]
  • Title: Sonogashira Coupling: A Decade of Progress Source:Angewandte Chemie Intern

Application Note & Protocol: Synthesis of 1-Amino-2,6-Naphthyridine from its Chloro Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,6-Naphthyridine Scaffold

The 2,6-naphthyridine core is a "privileged structure" in medicinal chemistry and drug development.[1][2] Its rigid, bicyclic heteroaromatic framework serves as a versatile scaffold for a multitude of biologically active compounds, demonstrating a wide spectrum of therapeutic activities, including potent kinase inhibition for anticancer applications.[1][3][4] The introduction of an amino group at the C1 position is a critical step in the synthesis of many advanced derivatives, significantly influencing the molecule's electronic properties, hydrogen bonding capabilities, and ultimately, its interaction with biological targets.

This guide provides a detailed, field-proven protocol for the synthesis of 1-amino-2,6-naphthyridine via nucleophilic aromatic substitution (SNAr) of its precursor, 1-chloro-2,6-naphthyridine. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and provide insights for troubleshooting and optimization.

Part 1: Mechanistic Rationale and Causality

The conversion of this compound to 1-amino-2,6-naphthyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding the mechanism is paramount for optimizing conditions and troubleshooting potential issues.

The SNAr Mechanism:

Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), the SNAr pathway involves a two-step addition-elimination process.[5]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, ammonia (or an equivalent), on the electron-deficient carbon atom bearing the chloro substituent. The inherent electron-withdrawing nature of the two nitrogen atoms in the 2,6-naphthyridine ring system makes the C1 position highly electrophilic and thus susceptible to nucleophilic attack.[5][6]

  • Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized across the ring system, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

  • Elimination and Re-aromatization: The aromaticity is restored in the final step by the expulsion of the chloride leaving group, yielding the stable 1-amino-2,6-naphthyridine product.[5]

The choice of ammonia source is critical. While aqueous or methanolic ammonia can be used, these conditions often require high temperatures and pressures in a sealed vessel to achieve effective concentrations and reaction rates.

SNAr_Mechanism Reactants This compound + NH₃ Intermediate Meisenheimer Complex (Addition Intermediate) Reactants->Intermediate + NH₃ (Addition) Products 1-Amino-2,6-Naphthyridine + HCl Intermediate->Products - Cl⁻ (Elimination)

Caption: The Addition-Elimination mechanism for the synthesis.

Part 2: Experimental Protocol

This protocol details the amination of this compound using a solution of ammonia in methanol under elevated temperature and pressure.

Materials and Equipment
Reagents & Solvents Grade Supplier
This compound≥97%Commercially Available
Ammonia in Methanol7 N SolutionCommercially Available
Dichloromethane (DCM)ACS GradeStandard Supplier
Methanol (MeOH)ACS GradeStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Supplier
Silica Gel230-400 meshStandard Supplier
Equipment Description
Heavy-walled pressure tubeWith a screw cap and PTFE seal
Stir plate with heatingCapable of reaching 120°C
Magnetic stir barPTFE-coated
Rotary evaporatorFor solvent removal
GlasswareStandard laboratory glassware
Flash chromatography systemFor purification
Analytical balance4-decimal place
Personal Protective Equipment (PPE)Safety glasses, lab coat, nitrile gloves
Safety Precautions
  • High Pressure: The reaction is performed in a sealed pressure tube at elevated temperatures. This can generate significant internal pressure. Ensure the pressure tube is rated for the reaction conditions and is free of any cracks or defects. Never exceed the recommended temperature or fill volume.

  • Ammonia: The 7N ammonia in methanol solution is corrosive and has a pungent, irritating odor. All manipulations must be performed in a certified chemical fume hood.

  • Solvents: Dichloromethane and methanol are flammable and toxic. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Weigh this compound B 2. Add to Pressure Tube A->B C 3. Add 7N NH₃ in MeOH B->C D 4. Seal Tube Securely C->D E 5. Heat to 120°C with Stirring D->E F 6. Maintain for 16-24 hours E->F G 7. Cool to Room Temperature F->G H 8. Concentrate under Vacuum G->H I 9. Partition (DCM / NaHCO₃) H->I J 10. Dry Organic Layer (Na₂SO₄) I->J K 11. Filter and Concentrate J->K L 12. Purify via Flash Chromatography K->L M 13. Characterize Product (NMR, MS) L->M

Caption: Experimental workflow for the synthesis of 1-amino-2,6-naphthyridine.

  • Reaction Setup:

    • To a heavy-walled pressure tube equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 6.07 mmol).

    • In a chemical fume hood, carefully add the 7 N solution of ammonia in methanol (15 mL). Note: Do not fill the tube more than two-thirds full.

    • Securely seal the tube with the screw cap, ensuring the PTFE liner is properly seated.

  • Reaction Execution:

    • Place the sealed tube in an oil bath or heating block on a magnetic stir plate.

    • Heat the reaction mixture to 120°C with vigorous stirring.

    • Maintain this temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS if desired (by sampling a cooled aliquot).

  • Work-up and Isolation:

    • Crucial Safety Step: Allow the reaction vessel to cool completely to room temperature behind a blast shield before attempting to open it.

    • Once cooled, carefully open the pressure tube in the fume hood to vent any residual pressure.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL).

    • Transfer the mixture to a separatory funnel, shake well, and separate the layers.

    • Extract the aqueous layer with additional dichloromethane (2 x 25 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of 0-10% methanol in dichloromethane.

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-amino-2,6-naphthyridine as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry (MS), and its melting point should be determined.

Part 3: Data Summary & Troubleshooting

Summary of Reaction Parameters
ParameterValue/ConditionRationale
StoichiometryNH₃ in large excessDrives the reaction to completion according to Le Châtelier's principle.
SolventMethanolGood solvent for both the starting material and ammonia.
Temperature120°CProvides sufficient thermal energy to overcome the activation barrier of the SNAr reaction.
Time16-24 hoursTypical duration to ensure high conversion.
PressureAutogenousPressure is generated by heating the sealed solvent/reagent mixture.
Typical Yield75-90%Expected yield after purification for this robust transformation.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Poor sealing of the pressure tube leading to loss of ammonia. 3. Deactivated starting material.1. Verify heating bath/block temperature. 2. Check the PTFE seal and threads of the cap; use a new tube if necessary. 3. Confirm the identity and purity of the this compound.
Formation of Byproducts 1. Reaction temperature too high. 2. Presence of water leading to hydrolysis.1. Lower the reaction temperature (e.g., to 100-110°C) and extend the reaction time. 2. Use anhydrous grade methanol for preparing the ammonia solution if possible.
Difficult Purification Co-elution of starting material and product.Optimize the chromatography eluent system. A shallower gradient or the addition of a small amount of triethylamine (~0.1%) to the eluent can improve the peak shape of basic compounds like amines on silica gel.

References

  • BenchChem. (2025). The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 2,6-Naphthyridine: A Crucial Heterocycle in Chemical Synthesis.
  • PubMed. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. J Med Chem. 2024 May 23;67(10):8445-8459.
  • ResearchGate.
  • ACS Publications. (2024).
  • Wageningen University & Research. (1981).
  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • YouTube. (2019).
  • ResearchGate.

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Application Notes & Protocols: 1-Chloro-2,6-naphthyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,6-Naphthyridine Scaffold

The 2,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, valued for its rigid, planar geometry and its capacity for hydrogen bonding interactions.[1] This bicyclic heteroaromatic system is a key component in a wide array of biologically active compounds, demonstrating therapeutic potential across oncology, neurology, and infectious diseases.[2][3] Derivatives have shown significant promise as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2), and have also exhibited antimicrobial properties.[1][3][4][5]

1-Chloro-2,6-naphthyridine serves as a critical and versatile starting material for the synthesis of these complex derivatives. The chlorine atom at the C1 position acts as an excellent leaving group, enabling a diverse range of functionalization reactions. This reactivity allows medicinal chemists to strategically introduce various substituents to modulate the pharmacological properties of the final compounds. This guide provides an in-depth overview of the core applications of this compound, with detailed protocols for key synthetic transformations.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₈H₅ClN₂
Molecular Weight 164.59 g/mol
Appearance Off-white to yellow solid
Melting Point Approx. 115-120 °C (Varies with purity)
Solubility Soluble in chlorinated solvents (DCM, chloroform), THF, and DMF.
CAS Number 56901-09-8

Core Synthetic Applications: A Gateway to Chemical Diversity

The strategic placement of the chlorine atom on the electron-deficient naphthyridine ring system makes this compound an ideal electrophile for a variety of cross-coupling and substitution reactions. This reactivity is the cornerstone of its utility in drug discovery programs.

G cluster_start Core Building Block cluster_reactions Key Transformations cluster_products Diverse Scaffolds start_node This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start_node->suzuki Pd Catalyst, Boronic Acid/Ester, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start_node->buchwald Pd Catalyst, Amine/Amide, Base snar Nucleophilic Aromatic Substitution (C-O, C-S, C-N Bonds) start_node->snar Nucleophile (ROH, RSH), Base aryl_naph 1-Aryl-2,6-naphthyridines (Kinase Inhibitors) suzuki->aryl_naph amino_naph 1-Amino-2,6-naphthyridines (CNS Agents, Antibacterials) buchwald->amino_naph ether_naph 1-Alkoxy/Aryloxy-2,6-naphthyridines snar->ether_naph

Caption: Synthetic utility of this compound.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale and Field Insights

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing carbon-carbon bonds.[6] In the context of this compound, this reaction is paramount for introducing aryl or heteroaryl substituents at the C1 position. These appended rings can serve as crucial pharmacophoric elements, often targeting hydrophobic pockets in enzymes or receptors. The reaction is valued for its functional group tolerance, generally high yields, and the commercial availability of a vast library of boronic acids and esters.[7]

The choice of catalyst, ligand, and base is critical for success, especially with heteroaryl chlorides which can be less reactive than their bromide or iodide counterparts.[8][9] Modern palladium pre-catalysts, often paired with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), have proven highly effective for these challenging couplings by facilitating the rate-limiting oxidative addition step.[8]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition transmetal Transmetalation Complex oa_complex->transmetal Transmetalation pd2_product Pd(II)-Product Complex transmetal->pd2_product pd2_product->pd0 Reductive Elimination product 1-Aryl-2,6-naphthyridine (Ar-R) pd2_product->product aryl_halide This compound (Ar-Cl) aryl_halide->oa_complex boronic_acid Boronic Acid (R-B(OR)₂) boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal Buchwald_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex Amine Coordination oa_complex->amine_complex Ligand Exchange amido_complex Pd(II)-Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product 1-Amino-2,6-naphthyridine (Ar-NR₂) amido_complex->product aryl_halide This compound (Ar-Cl) aryl_halide->oa_complex amine Amine (R₂NH) amine->amine_complex base Base (e.g., NaOtBu) base->amido_complex

Sources

Application Notes and Protocols for the Functionalization of the 2,6-Naphthyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2,6-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 2,6-naphthyridine core, a bicyclic heteroaromatic system containing two fused pyridine rings, represents a significant "privileged scaffold" in modern drug discovery. Its rigid structure and the specific arrangement of its nitrogen atoms allow for precise three-dimensional orientations of substituents, enabling potent and selective interactions with a variety of biological targets. Compounds incorporating the 2,6-naphthyridine motif have demonstrated a broad spectrum of pharmacological activities, including anticancer, central nervous system, and antimicrobial effects[1]. The ability to strategically functionalize this ring system is paramount for conducting structure-activity relationship (SAR) studies and optimizing lead compounds.

This guide provides an in-depth exploration of key experimental methodologies for the targeted functionalization of the 2,6-naphthyridine ring. It is designed to serve as a practical resource for researchers, offering not just step-by-step protocols but also the underlying strategic considerations and mechanistic principles that govern these transformations. We will delve into both classical and modern techniques, including palladium-catalyzed cross-coupling reactions, direct C-H functionalization, and radical-mediated substitutions.

I. Functionalization via Cross-Coupling Reactions: Building Complexity from Halogenated Precursors

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing a robust and versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds. The general strategy involves the reaction of a halogenated 2,6-naphthyridine with a suitable coupling partner, catalyzed by a transition metal, most commonly palladium.

A. Synthesis of Key Precursors: Dihalo-2,6-naphthyridines

The accessibility of functionalized 2,6-naphthyridine derivatives is often predicated on the availability of halogenated precursors. 1,5-Dichloro-2,6-naphthyridine is a key intermediate that can be synthesized from 2,6-naphthyridine-1,5-dione.

  • Workflow for the Synthesis of 1,5-Dichloro-2,6-naphthyridine

cluster_0 Synthesis of 1,5-Dichloro-2,6-naphthyridine Start 2,6-Naphthyridine-1,5-dione Reagents Phosphorus oxychloride (POCl3) N,N-Diisopropylethylamine (DIPEA) Start->Reagents Reaction Heat at reflux Reagents->Reaction Workup Quench with ice-water Neutralize with base Extract with organic solvent Reaction->Workup Purification Column chromatography Workup->Purification Product 1,5-Dichloro-2,6-naphthyridine Purification->Product

Caption: Synthetic workflow for 1,5-dichloro-2,6-naphthyridine.

B. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and vinyl-substituted naphthyridines. It involves the palladium-catalyzed coupling of a halo-naphthyridine with a boronic acid or boronic ester.

Causality in Experimental Design: The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to enhance the rate of oxidative addition and reductive elimination. The base, typically a carbonate or phosphate, is required to activate the boronic acid for transmetalation to the palladium center[2][3]. The reaction can be performed in a variety of solvents, with mixtures of an organic solvent (like dioxane or toluene) and water being common.

Experimental Protocol: Mono-arylation of 1,5-Dichloro-2,6-naphthyridine

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 1,5-dichloro-2,6-naphthyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (0.05 equiv.), SPhos (0.1 equiv.), and potassium phosphate (3.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene and water (4:1 v/v) to the flask.

  • Reaction Execution: Stir the mixture vigorously and heat to 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the mono-arylated product.

Note on Regioselectivity: In dihalo-naphthyridines, the first substitution can deactivate the ring towards the second, allowing for selective mono-functionalization under controlled conditions. The relative reactivity of the chloro-positions can be influenced by the electronic and steric environment.

C. Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of amino-substituted 2,6-naphthyridines[4][5][6][7][8]. This reaction is highly valued for its broad substrate scope and functional group tolerance.

Causality in Experimental Design: The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor and a specialized phosphine ligand[4][6]. The choice of ligand is crucial and often depends on the nature of the amine and the aryl halide. Bulky, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LiHMDS), is required to deprotonate the amine, allowing it to coordinate to the palladium center[4][6].

Experimental Protocol: Amination of a Chloro-2,6-naphthyridine Derivative

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the chloro-2,6-naphthyridine derivative (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture with stirring to a temperature between 80 °C and 120 °C.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the N-functionalized 2,6-naphthyridine.

Reaction Type Typical Catalyst/Ligand Base Solvent Temp (°C) Yield Range (%)
Suzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10060-95
Buchwald-HartwigPd₂(dba)₃ / XantphosNaOtBuToluene80-12050-90

II. Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis, as it avoids the need for pre-functionalization of the starting materials. This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.

A. Palladium-Catalyzed C-H Arylation

Palladium-catalyzed direct C-H arylation offers an efficient route to biaryl 2,6-naphthyridine derivatives from the parent heterocycle and an aryl halide[9][10][11][12].

Causality in Experimental Design: This reaction typically proceeds via a concerted metalation-deprotonation (CMD) mechanism, where a palladium catalyst, often in a higher oxidation state, cleaves a C-H bond. The regioselectivity of the C-H activation is a critical aspect. In N-heterocycles, C-H bonds adjacent to the nitrogen atom are often more acidic and sterically accessible, making them prime candidates for functionalization. The choice of ligand and additives can also influence the regioselectivity[12].

  • Logical Flow of Palladium-Catalyzed C-H Arylation

cluster_1 Direct C-H Arylation Workflow Start 2,6-Naphthyridine Reagents Aryl Halide Pd Catalyst (e.g., Pd(OAc)₂) Ligand (optional) Base (e.g., K₂CO₃) Solvent (e.g., DMA) Start->Reagents Reaction Heat at 100-150 °C Reagents->Reaction Workup Dilute with water Extract with organic solvent Reaction->Workup Purification Column chromatography Workup->Purification Product Arylated 2,6-Naphthyridine Purification->Product

Caption: General workflow for direct C-H arylation of 2,6-naphthyridine.

Experimental Protocol: Direct Arylation of 2,6-Naphthyridine

  • Reaction Setup: In a screw-cap vial, combine 2,6-naphthyridine (1.0 equiv.), the aryl halide (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand if necessary (e.g., a phosphine or N-heterocyclic carbene ligand, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as dimethylacetamide (DMA).

  • Reaction Execution: Seal the vial and heat the mixture with vigorous stirring to 120-150 °C for 12-48 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Regioselectivity Considerations: The inherent electronic properties of the 2,6-naphthyridine ring direct the regioselectivity of C-H functionalization. The positions ortho to the nitrogen atoms (C1, C5, C7) and the C3/C4 positions have different electronic densities and steric environments, leading to preferential reaction at certain sites. Computational studies can be employed to predict the most likely sites of C-H activation.

III. Minisci Reaction: Radical Alkylation of the Electron-Deficient Ring

The Minisci reaction is a powerful method for the direct alkylation of electron-deficient N-heterocycles, such as 2,6-naphthyridine[13][14][15][16][17]. This reaction involves the addition of a nucleophilic alkyl radical to the protonated heterocycle.

Causality in Experimental Design: The classic Minisci reaction generates alkyl radicals from carboxylic acids via oxidative decarboxylation, often using a silver catalyst and a persulfate oxidant[14]. The reaction is performed under acidic conditions to protonate the naphthyridine ring, which activates it towards radical attack. The regioselectivity is governed by the stability of the resulting radical intermediate, with attack typically occurring at the α- and γ-positions relative to the nitrogen atoms. More recent developments have introduced photocatalytic methods for generating alkyl radicals under milder conditions[13][15][16][17].

Experimental Protocol: Classical Minisci Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve the 2,6-naphthyridine derivative (1.0 equiv.) and the carboxylic acid (3.0-5.0 equiv.) in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Reagent Addition: Add silver nitrate (0.1-0.3 equiv.) and ammonium persulfate (2.0-3.0 equiv.) to the solution.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, and if necessary, filter to remove any inorganic salts. Add a basic aqueous solution (e.g., NaHCO₃) and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.

Functionalization Method Key Features Typical Reagents Regioselectivity
Direct C-H Arylation Atom-economical, avoids pre-functionalizationPd(OAc)₂, aryl halide, baseOften directed by the N-atoms to ortho positions
Minisci Reaction Direct C-H alkylation, suitable for electron-deficient ringsCarboxylic acid, AgNO₃, (NH₄)₂S₂O₈Favors α and γ positions to the N-atoms

IV. Characterization of Functionalized 2,6-Naphthyridines

The unambiguous characterization of newly synthesized 2,6-naphthyridine derivatives is crucial. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure and purity of the products. The chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern on the naphthyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups introduced during the functionalization reactions.

Conclusion

The functionalization of the 2,6-naphthyridine ring is a dynamic area of research with significant implications for drug discovery and materials science. This guide has provided a detailed overview of key experimental protocols for achieving a range of important transformations. By understanding the underlying principles of these reactions, researchers can rationally design and execute synthetic strategies to access novel and diverse 2,6-naphthyridine derivatives with desired properties. The continued development of more efficient and selective functionalization methods will undoubtedly accelerate the exploration of the chemical space around this important heterocyclic scaffold.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Wang, D., et al. (2017). A photoredox-mediated Minisci C–H alkylation of N-heteroarenes with easily accessible primary and secondary alkyl boronic acids. Chemical Science, 8(3), 2117-2122.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Recent Advances in Minisci-Type Reactions. (n.d.). SciSpace.
  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Twilton, J., et al. (2017). Advancements in Visible-Light-Enabled Radical C(sp)2–H Alkylation of (Hetero)arenes. The Journal of Organic Chemistry, 82(15), 7817-7827.
  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
  • Jamison, C. R., et al. (2020). Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. Journal of the American Chemical Society, 142(22), 10011-10017.
  • Li, G.-X., et al. (2019). Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. Chemical Science, 10(3), 857-862.
  • Suzuki-Miyaura Coupling. (n.d.). Fisher Scientific.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger.
  • Álvarez-Pérez, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
  • Yap, B. K., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 67(35), 6499-6507.
  • Maluquer de Motes, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6333-6407.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Kim, M., et al. (2019). Novel n-Type Organic Semiconductor Comprising 1,5-naphthyridine-2,6-dione Unit.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (2020). MDPI.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2016). Semantic Scholar.
  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). MDPI.
  • Suzuki Coupling. (2020, July 11). YouTube.
  • G., et al. (2020). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. RSC Advances, 10(20), 11843-11857.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC.
  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. (2022). PMC.
  • Palladium(0)-Catalyzed Enantioselective Intramolecular Arylation of Enantiotopic Secondary C-H Bonds. (2021). PubMed.
  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. (2022). PMC.
  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. (2021). Scilit.
  • Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides. (2019). PubMed.
  • Concerted Nucleophilic Aromatic Substitutions. (2016). PMC.

Sources

Negishi coupling conditions for 1-Chloro-2,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Negishi Coupling of 1-Chloro-2,6-naphthyridine: Protocols and Mechanistic Insights

Introduction

The Negishi cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] This palladium- or nickel-catalyzed reaction couples organozinc reagents with organic halides or triflates, offering broad substrate scope and excellent functional group tolerance.[3][4][5] In the realm of medicinal chemistry and materials science, the naphthyridine scaffold is a privileged heterocycle due to its presence in numerous biologically active compounds and functional materials.[6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Negishi coupling with this compound. As a heteroaryl chloride, this substrate presents unique challenges, including lower reactivity compared to its bromide or iodide counterparts.[3][8] This guide will delve into the mechanistic nuances, provide optimized protocols, and explain the rationale behind the selection of catalysts, ligands, and reaction conditions to successfully achieve this transformation.

Mechanistic Overview of the Negishi Coupling

The catalytic cycle of the Negishi coupling is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of an appropriate ligand is critical to facilitate these steps, especially when dealing with less reactive aryl chlorides.[9]

  • Oxidative Addition : A low-valent palladium(0) complex reacts with the organic halide (this compound) to form a palladium(II) intermediate. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation : The organic group from the organozinc reagent is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.

Negishi_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)(Cl)L_n pd_complex->pd0 Ar-Cl transmetalation Transmetalation pd_complex->transmetalation zn_salt ZnXCl transmetalation->zn_salt coupled_pd_complex Ar-Pd(II)(R)L_n transmetalation->coupled_pd_complex zn_reagent R-Zn-X zn_reagent->transmetalation coupled_pd_complex->pd0 reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product

Figure 1: Catalytic Cycle of the Negishi Coupling.

Challenges and Key Considerations for this compound

The coupling of heteroaryl chlorides like this compound requires careful optimization due to two primary factors: the inertness of the C-Cl bond and the potential for the nitrogen-containing heterocycle to coordinate to the palladium center, thereby inhibiting catalysis.

  • Catalyst and Ligand Selection : The oxidative addition of aryl chlorides to Pd(0) is significantly slower than for aryl bromides or iodides.[3] To overcome this, highly active catalyst systems are required. The use of bulky, electron-rich phosphine ligands is crucial.[10] Ligands such as XPhos, SPhos, and RuPhos have proven effective in promoting the coupling of challenging aryl chlorides by stabilizing the Pd(0) species and facilitating the oxidative addition step.[11][12][13] Palladacycle precatalysts can also offer enhanced activity by efficiently generating the active L1Pd(0) species.[12]

  • Organozinc Reagent : Organozinc reagents are valued for their high functional group tolerance compared to more reactive organometallics like Grignard reagents.[12] They can be prepared from the corresponding organic halide (bromide or iodide) via lithium-halogen exchange followed by transmetalation with a zinc salt (e.g., ZnCl₂), or by direct insertion of zinc metal.[1]

  • Solvent and Temperature : Anhydrous ethereal solvents such as tetrahydrofuran (THF) or dioxane are commonly used. For sluggish reactions involving aryl chlorides, the addition of a polar aprotic co-solvent like N-methyl-2-pyrrolidone (NMP) and an increase in reaction temperature (70-100 °C) can be beneficial.[8][13]

Detailed Experimental Protocol

This protocol describes a general procedure for the Negishi cross-coupling of this compound with a representative organozinc reagent, phenylzinc chloride.

Materials and Reagents:

  • This compound

  • Bromobenzene (or other aryl/alkyl bromide)

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl₂), anhydrous solution in THF

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flasks and standard Schlenk line equipment

Experimental Workflow Diagram:

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) prep_zn Prepare Phenylzinc Chloride: 1. Dissolve Bromobenzene in THF 2. Add n-BuLi at -78 °C 3. Add ZnCl₂ solution start->prep_zn prep_cat Prepare Catalyst Mixture: 1. Add Pd₂(dba)₃ and XPhos to a separate flask 2. Add this compound and THF start->prep_cat combine Combine Reagents: Transfer organozinc solution to the catalyst mixture at room temperature prep_zn->combine prep_cat->combine react Reaction: Heat the mixture (e.g., 70-80 °C) Monitor by TLC or GC-MS combine->react workup Workup: 1. Quench with sat. aq. NH₄Cl 2. Extract with Ethyl Acetate 3. Wash with Brine react->workup purify Purification: 1. Dry organic layer (MgSO₄) 2. Concentrate in vacuo 3. Purify by column chromatography workup->purify end End: Characterize Product (NMR, MS) purify->end

Figure 2: General Experimental Workflow for the Negishi Coupling.

Step-by-Step Procedure:

Part A: Preparation of Phenylzinc Chloride (Organozinc Reagent)

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add bromobenzene (1.1 equivalents) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • To this solution, add a solution of anhydrous ZnCl₂ in THF (1.1 equivalents) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is ready for use.

Part B: Negishi Coupling Reaction

  • In a separate flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 2 mol %) and XPhos (e.g., 4.4 mol %).

  • Add this compound (1.0 equivalent) followed by anhydrous THF.

  • To this mixture, add the freshly prepared phenylzinc chloride solution (typically 1.2-1.5 equivalents) via cannula at room temperature.

  • Heat the reaction mixture to 70-80 °C and stir. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-phenyl-2,6-naphthyridine.

Data Summary: Optimized Conditions

The following table summarizes representative conditions for the Negishi coupling of heteroaryl chlorides, which can be adapted for this compound.

EntryPalladium Source (mol%)Ligand (mol%)Organozinc ReagentSolventTemp (°C)Yield (%)Reference
1Pd₂(dba)₃ (2)XPhos (4.4)2-Thienylzinc chlorideTHF65High[11]
2Pd(OAc)₂ (2)SPhos (4)Arylzinc chloridesTHF70>90[13]
3Pd(P(t-Bu)₃)₂ (2)-Aryl/Alkylzinc chloridesTHF/NMP10076-95[8]
4Palladacycle (0.25-4)RuPhosHeteroarylzinc chloridesTHFRTExcellent[12]

Troubleshooting

  • Low or No Conversion :

    • Cause : Inactive catalyst or poor quality reagents.

    • Solution : Ensure all reagents and solvents are strictly anhydrous. Use freshly prepared organozinc reagent. Increase catalyst/ligand loading or reaction temperature.

  • Formation of Homocoupled Products :

    • Cause : Can occur with highly reactive organozinc reagents or if the reaction is too slow.

    • Solution : Add the organozinc reagent slowly to the reaction mixture. Ensure the palladium catalyst is well-dispersed.

  • Dehalogenation of Starting Material :

    • Cause : Presence of protic impurities.

    • Solution : Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere.

Safety Precautions

  • Organometallic Reagents : n-Butyllithium is highly pyrophoric. Organozinc reagents are moisture-sensitive. Both should be handled under an inert atmosphere using proper Schlenk techniques.

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents : Anhydrous solvents are flammable. Work in a fume hood and away from ignition sources.

Conclusion

The Negishi coupling of this compound is a highly effective method for the synthesis of functionalized naphthyridine derivatives. Success hinges on the careful selection of a highly active catalyst system, typically comprising a palladium source and a bulky, electron-rich phosphine ligand like XPhos. By following the detailed protocols and considering the key optimization parameters outlined in this guide, researchers can reliably access a wide range of valuable compounds for applications in drug discovery and materials science.

References

  • Luzung, M. R., Patel, J. S., & Yin, J. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. The Journal of Organic Chemistry, 75(23), 8330–8332.
  • Milne, J. E., & Buchwald, S. L. (2004). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society, 126(42), 13028–13032.
  • Akhtar, T., et al. (2022). Recent developments in the chemistry of Negishi coupling: a review. Journal of the Iranian Chemical Society, 19, 3217–3241.
  • Zhang, Q. (2019). Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. Chinese Journal of Pharmaceuticals, 50(4), 359-382.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028-13032.
  • Wikipedia. (n.d.). Negishi coupling.
  • Berlin, C. (2018). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell University Honors Theses.
  • Rubert, R. V., & Paul, R. R. (2023). The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. Journal of Flow Chemistry, 13, 217-246.
  • Friščić, T., et al. (2020). Optimization of reaction conditions for the mechanochemical Negishi cross-coupling. Chemistry – A European Journal, 26(38), 8438-8445.
  • ChemInform. (2010). A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides. ChemInform, 41(50).
  • Wang, Z., et al. (2022). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry.
  • Polynski, M. V., & Pidko, E. A. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions, 48(30), 11259-11269.
  • Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 70-103). Royal Society of Chemistry.
  • Knochel, P., et al. (2011). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. Chemical Communications, 47(30), 8751-8753.
  • Chen, Y., et al. (2018). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 20(1), 121-124.
  • Lind, F. (2011). Naphthyridine Based Molecular Switches. DiVA portal.
  • Organic Chemistry Portal. (2013). Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings.
  • Synthesis Workshop. (2021, June 11). Synthesis Workshop: Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52) [Video]. YouTube.
  • ChemInform. (2010). Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials. ChemInform, 41(28).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
  • Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society, 123(12), 2719–2724.
  • Quiroga-Varela, J. C., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(18), 5585.
  • ResearchGate. (n.d.). Palladium-catalyzed Negishi cross-coupling reactions using arylsodiums.
  • Abdiaj, I., et al. (2018). Photoinduced Palladium-Catalyzed Negishi Cross-Couplings Enabled by the Visible-Light Absorption of Palladium-Zinc Complexes. Angewandte Chemie International Edition, 57(40), 13231-13236.
  • Sumimoto, M., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Manley, P. W., et al. (2003). Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D. Organic Process Research & Development, 7(4), 436-444.
  • Ch-Chaouchi, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
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  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Prominent Ligand Types in Modern Cross-Coupling Reactions. Angewandte Chemie International Edition, 46(16), 2768-2813.

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Application Notes and Protocols for Stille Cross-Coupling Reactions Involving 1-Chloro-2,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful application of Stille cross-coupling reactions involving 1-chloro-2,6-naphthyridine. This document offers in-depth mechanistic insights, field-proven protocols, and troubleshooting guidance to facilitate the synthesis of novel 2,6-naphthyridine derivatives, a scaffold of significant interest in medicinal chemistry.

Introduction: The Strategic Importance of 2,6-Naphthyridines and the Utility of the Stille Reaction

The 2,6-naphthyridine core is a privileged heterocyclic motif found in a variety of biologically active compounds, including selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma.[1][2] The development of robust and versatile synthetic methodologies to functionalize this scaffold is therefore of paramount importance for the discovery of new therapeutic agents.[3] The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide, offers a powerful tool for this purpose.[4][5][6] Its key advantages include mild reaction conditions and a high tolerance for a wide array of functional groups, making it particularly suitable for late-stage functionalization in complex molecule synthesis.[7][8][9]

While the Stille reaction is well-established, its application to less reactive electrophiles such as heteroaryl chlorides requires careful optimization of reaction parameters. This guide focuses on providing a detailed understanding and practical protocols for the successful Stille coupling of this compound with various organostannanes.

Mechanistic Overview: The Palladium Catalytic Cycle

The Stille cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][9] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the this compound. This step involves the insertion of the palladium into the carbon-chlorine bond, forming a Pd(II) intermediate.[4][8][10] The reactivity of aryl chlorides in this step is generally lower than that of the corresponding bromides or iodides, often necessitating the use of electron-rich and sterically bulky phosphine ligands to facilitate the reaction.[10][11]

  • Transmetalation: In this step, the organostannane reagent exchanges its organic group with the chloride on the Pd(II) complex.[4][8][10] The exact mechanism of transmetalation can vary depending on the substrates and reaction conditions, but it is often the rate-determining step of the catalytic cycle.[4] The use of additives, such as copper(I) iodide, can sometimes accelerate this step.[11]

  • Reductive Elimination: The final step involves the reductive elimination of the newly formed carbon-carbon bond from the Pd(II) complex, regenerating the active Pd(0) catalyst and releasing the desired coupled product.[4][8][10]

Below is a visualization of the Stille cross-coupling catalytic cycle:

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) PdII_intermediate Ar-Pd(II)(Cl)L_n OxAdd->PdII_intermediate Transmetalation Transmetalation (R-SnBu_3) PdII_coupled Ar-Pd(II)(R)L_n Transmetalation->PdII_coupled RedElim Reductive Elimination RedElim->Pd0 Product Ar-R end start

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a general Stille cross-coupling reaction of this compound with an organostannane. It is important to note that optimization of the reaction conditions may be necessary for specific substrates.

Synthesis of this compound

Prior to performing the Stille coupling, the starting material, this compound, needs to be synthesized. While several methods exist, a common route involves the chlorination of the corresponding naphthyridinone. A detailed synthesis of this compound has been reported in the literature.[12]

General Protocol for Stille Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials and Reagents:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligand (e.g., P(t-Bu)₃, XPhos)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Anhydrous base (optional, e.g., CsF, K₃PO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Reaction Setup Workflow:

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Flame-dry reaction flask under vacuum B 2. Backfill with inert gas (Ar/N2) A->B C 3. Add this compound, palladium catalyst, and ligand B->C D 4. Add anhydrous solvent via syringe C->D E 5. Add organostannane via syringe D->E F 6. Heat the reaction mixture to the desired temperature E->F G 7. Monitor reaction progress by TLC or LC-MS F->G H 8. Work-up and purification G->H

Sources

Application Notes & Protocols: 1-Chloro-2,6-naphthyridine as a Cornerstone Reagent for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,6-Naphthyridine Scaffold

In the landscape of modern oncology and immunology, kinase inhibitors represent a pillar of targeted therapy. The relentless pursuit of novel inhibitors with high potency and selectivity has led medicinal chemists to identify certain heterocyclic systems as "privileged scaffolds." These frameworks serve as ideal starting points for drug design due to their inherent ability to interact favorably with the ATP-binding site of kinases. The 2,6-naphthyridine ring system has emerged as one such elite scaffold.

The value of the 2,6-naphthyridine core lies in its bioisosteric relationship to the purine core of ATP. Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, mimicking the interaction of adenine with the "hinge" region of the kinase domain.[1][2] This hinge-binding interaction is a foundational element for ATP-competitive inhibition, providing a strong anchoring point for the inhibitor molecule. From this anchor, synthetic modifications can be made to extend into other pockets of the active site, thereby achieving potency and selectivity against a specific kinase target.

This application note details the strategic use of 1-Chloro-2,6-naphthyridine , a versatile and highly reactive intermediate, as a linchpin in the synthesis of diverse libraries of kinase inhibitors targeting critical signaling pathways in diseases like cancer.[3]

The Synthetic Utility of this compound

The synthetic power of this compound stems from the reactivity of the chlorine atom at the C1 position. This position is electronically activated, making the chlorine an excellent leaving group for two of the most powerful reactions in modern medicinal chemistry: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr). This dual reactivity allows for the systematic and efficient introduction of a wide array of chemical functionalities, enabling extensive Structure-Activity Relationship (SAR) studies.[4][5][6]

G cluster_start Core Intermediate cluster_products Diverse Kinase Inhibitor Scaffolds Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki  Pd Catalyst,  Base, R-B(OH)₂ Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald  Pd Catalyst,  Base, R-NH₂ Prod_Aryl 1-Aryl-2,6-naphthyridines Suzuki->Prod_Aryl Prod_Amino 1-Amino-2,6-naphthyridines Buchwald->Prod_Amino

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized C-C and C-N bond formation, and this compound is an ideal substrate for these transformations.

  • Suzuki-Miyaura Coupling: This reaction is arguably the most important tool for installing new aryl or heteroaryl groups.[7][8] By coupling this compound with a variety of boronic acids or esters, researchers can explore how different substituents in the solvent-exposed region of the kinase active site affect binding affinity and selectivity. The mechanism involves an oxidative addition of the palladium catalyst to the C-Cl bond, followed by transmetalation with a base-activated boronic acid, and concluding with reductive elimination to yield the coupled product.[7][9]

  • Buchwald-Hartwig Amination: This reaction is essential for forming C-N bonds, allowing for the introduction of primary and secondary amines at the C1 position.[10][11] These amino groups can serve as additional hydrogen bond donors or acceptors, or as attachment points for linkers to other functional groups, significantly impacting the inhibitor's properties. The catalytic cycle is similar to the Suzuki coupling but involves the amine as the nucleophilic partner.[12] The choice of phosphine ligand is critical for achieving high yields, especially with less reactive chloro-heterocycles.[13][14]

Application Case Study: Synthesis of a Novel FGFR4 Inhibitor Scaffold

Fibroblast Growth Factor Receptor 4 (FGFR4) is a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[3] Selective inhibitors based on the 2,6-naphthyridine scaffold have shown promise. The following protocol outlines a typical Suzuki-Miyaura coupling reaction, a critical step in the synthesis of such inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 1-(3,5-dimethoxyphenyl)-2,6-naphthyridine, a core fragment for a potential FGFR4 inhibitor, from this compound.

Materials & Equipment:

Reagent/MaterialFormula/GradeSupplier
This compoundC₈H₅ClN₂Commercially Available
(3,5-Dimethoxyphenyl)boronic acidC₈H₁₁BO₄Commercially Available
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous PowderCommercially Available
1,4-DioxaneAnhydrousCommercially Available
Deionized WaterN/AIn-house
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (Saturated NaCl solution)N/AIn-house
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
Equipment
50 mL Round-bottom flask
Magnetic stir plate and stir bar
Reflux condenser
Inert gas line (Argon or Nitrogen)
Standard glassware for work-up
Rotary evaporator
Flash chromatography system

Procedural Workflow:

G Setup 1. Reaction Setup - Combine reactants & base - Inert atmosphere (Ar/N₂) Solvent 2. Solvent Addition - Add degassed dioxane/H₂O Setup->Solvent Catalyst 3. Catalyst Addition - Add Pd(PPh₃)₄ Solvent->Catalyst Reaction 4. Heating & Reaction - Heat to 95°C - Monitor by TLC/LCMS Catalyst->Reaction Workup 5. Aqueous Work-up - Cool, dilute with EtOAc - Wash with H₂O & Brine Reaction->Workup Purify 6. Purification - Dry (MgSO₄), concentrate - Flash Chromatography Workup->Purify Analysis 7. Characterization - ¹H NMR, ¹³C NMR, HRMS Purify->Analysis

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq, e.g., 165 mg), (3,5-dimethoxyphenyl)boronic acid (1.2 eq, 218 mg), and anhydrous potassium carbonate (2.5 eq, 345 mg).

    • Causality: The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[7] An excess is used to ensure the reaction proceeds to completion.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen gas three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalyst longevity and reaction efficiency.

  • Solvent Addition: Add 1,4-dioxane (10 mL) and deionized water (2.5 mL) via syringe. The solvents should be degassed prior to use by bubbling with argon for 15-20 minutes.

    • Causality: The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base. Degassing removes dissolved oxygen.

  • Catalyst Addition: Briefly remove the septum and add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 58 mg) to the flask. Immediately reseal and purge with inert gas again.

    • Causality: A catalytic amount (typically 1-5 mol%) of the palladium complex is sufficient to turn over the reaction many times.

  • Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Causality: The aqueous washes remove the inorganic base and boronic acid byproducts, beginning the purification process.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound, 1-(3,5-dimethoxyphenyl)-2,6-naphthyridine, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Data

The true power of using this compound is the ability to rapidly generate a matrix of compounds for SAR analysis. By varying the boronic acid in the Suzuki coupling or the amine in the Buchwald-Hartwig amination, chemists can systematically probe the chemical space around the core scaffold.

Table 1: Representative SAR Data for Hypothetical 2,6-Naphthyridine Analogs against Target Kinase X

Compound IDR Group (at C1)Synthesis MethodIC₅₀ (nM)
X-01 PhenylSuzuki Coupling150
X-02 3,5-DimethoxyphenylSuzuki Coupling25
X-03 4-FluorophenylSuzuki Coupling120
X-04 Pyridin-3-ylSuzuki Coupling85
X-05 AnilineBuchwald-Hartwig210
X-06 4-(Morpholino)anilineBuchwald-Hartwig40

This is illustrative data.

Analysis of SAR: From this hypothetical data, a clear trend emerges. The addition of two methoxy groups at the 3 and 5 positions of the phenyl ring (Compound X-02 ) significantly improves potency compared to the unsubstituted phenyl ring (X-01 ). Similarly, introducing a morpholino group on the aniline moiety (X-06 ) enhances activity over the simple aniline (X-05 ). This type of data directly informs the next round of inhibitor design, guiding chemists toward more potent and selective compounds.

Conclusion

This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. Its capacity to undergo efficient and regioselective functionalization via robust methods like Suzuki-Miyaura and Buchwald-Hartwig couplings allows for the rapid exploration of chemical diversity around a proven hinge-binding scaffold. The protocols and strategies outlined in this note provide a foundational framework for researchers in drug discovery to leverage this powerful intermediate in their quest for the next generation of targeted therapeutics.

References

  • Chung, J. Y. L., & Cvetovich, R. J. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development. [Link]
  • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-Chlorophenylamino)benzo[c][15][16]naphthyridine-8-carboxylic Acid (CX-4945), the First Clinical Stage Inhibitor of Protein Kinase CK2 for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
  • Otava Chemicals. Synthesis of the New Analogs of 2,6-Naphthyridine as Perspective Inhibitors of Protein Kinase D. Otava Chemicals. [Link]
  • Lee, J., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
  • Wang, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][16][17]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
  • Shimkin, K. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
  • Currie, K. S., et al. (2003). Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. [Link]
  • ResearchGate. Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461.
  • Al-Tel, T. H. (2021). 1,6-Naphthyridin-2(1H)
  • Wang, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][16][17]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. RSC Publishing. [Link]
  • ResearchGate. Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][16][17]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors.
  • ACS Publications. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases.
  • Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
  • Drewry, D. H., et al. (2017). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. PubMed Central. [Link]
  • Zhang, L., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. PubMed. [Link]
  • Wikipedia.
  • St-Gallay, S. A., et al. (2020). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. PubMed Central. [Link]
  • Shimkin, K. W., et al. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. [Link]
  • Koutsoukas, A., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Chemistry LibreTexts. (2023).
  • Quiroga, J., & Insuasty, B. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
  • Liu, W., et al. (2023). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Schüßler, F., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
  • Li, G., et al. (2016). Efficient synthesis of 1,9-substituted benzo[h][16][17]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. PubMed Central. [Link]
  • Zhao, Z., et al. (2023). How Ligands Interact with the Kinase Hinge. ChemRxiv. [Link]
  • Chen, D., et al. (2010). Synthesis and Biological Evaluation of Naphthoquinone Analogs as a Novel Class of Proteasome Inhibitors. PubMed Central. [Link]
  • Wang, D., et al. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances. [Link]
  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

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Application Notes and Protocols for 1-Chloro-2,6-naphthyridine in the Development of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The relentless pursuit of novel high-performance organic electronic materials has led researchers to explore a diverse range of heterocyclic scaffolds. Among these, the naphthyridine core, a diazaphenanthrene system, has emerged as a compelling building block due to its inherent electron-deficient nature, rigid planarity, and tunable electronic properties. This technical guide focuses on a key derivative, 1-Chloro-2,6-naphthyridine, as a versatile precursor for the synthesis of advanced organic electronic materials. While the direct application of this compound in devices is an emerging area of research, this document provides a comprehensive overview of its synthetic accessibility and proposes strategic pathways for its incorporation into materials for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). Detailed, field-proven protocols for the synthesis of the core scaffold, its subsequent functionalization via cross-coupling reactions, and the fabrication of prototype devices are presented to empower researchers in this exciting field.

Introduction: The Strategic Advantage of the 2,6-Naphthyridine Core

The 2,6-naphthyridine isomer offers a unique electronic landscape characterized by the strategic placement of its nitrogen atoms. This arrangement imparts a strong electron-accepting character, making it an ideal core for developing n-type and ambipolar organic semiconductors. The introduction of a chloro-substituent at the 1-position provides a reactive handle for facile carbon-carbon and carbon-nitrogen bond formation, enabling the construction of extended π-conjugated systems. Theoretical studies have suggested that 2,6-naphthyridine-based materials can possess favorable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for applications in organic electronics. This guide will bridge the gap between theoretical promise and practical implementation by providing actionable protocols and a clear strategic vision for the utilization of this compound.

Synthesis of the Core Building Block: this compound

The accessibility of the core building block is paramount for its widespread adoption. A reliable synthetic route to this compound has been established and is detailed below.[1]

Protocol 2.1: Synthesis of this compound

This protocol is adapted from the work of Ulf Berg and co-workers.[1]

Materials:

  • 4-Cyano-3-pyridylacetonitrile

  • Anhydrous Hydrogen Bromide (HBr) gas

  • Dry Ether

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48%)

  • 85% Hydrazine Hydrate

  • Cupric Sulfate (CuSO₄)

  • Acetic Acid

  • Dioxane

  • Phosphorus Oxychloride (POCl₃)

Workflow Diagram:

Synthesis_Workflow A 4-Cyano-3-pyridylacetonitrile B 3-Amino-1-bromo-2,6-naphthyridine A->B HBr (gas), Ether C 1,3-Dibromo-2,6-naphthyridine B->C NaNO₂, HBr (aq) D 1,3-Dihydrazino-2,6-naphthyridine C->D Hydrazine Hydrate, Dioxane E 2,6-Naphthyridine D->E CuSO₄, Acetic Acid F 2,6-Naphthyridin-1(2H)-one E->F Oxidation (e.g., m-CPBA) G This compound F->G POCl₃

Caption: Synthetic pathway to this compound.

Step-by-Step Procedure:

  • Synthesis of 3-Amino-1-bromo-2,6-naphthyridine: Suspend 4-cyano-3-pyridylacetonitrile in dry ether and cool the mixture to 0°C. Bubble anhydrous hydrogen bromide gas through the suspension for 2 hours. Pour the resulting mixture into a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent.

  • Synthesis of 1,3-Dibromo-2,6-naphthyridine: Diazotize 3-amino-1-bromo-2,6-naphthyridine with sodium nitrite in aqueous hydrobromic acid to yield the dibromo derivative.

  • Synthesis of 1,3-Dihydrazino-2,6-naphthyridine: Treat 1,3-dibromo-2,6-naphthyridine with 85% hydrazine hydrate in dioxane at room temperature.

  • Synthesis of 2,6-Naphthyridine: Oxidize the dihydrazino derivative with cupric sulfate in acetic acid to obtain the parent 2,6-naphthyridine.

  • Synthesis of 2,6-Naphthyridin-1(2H)-one: The parent 2,6-naphthyridine can be oxidized to the corresponding N-oxide and subsequently rearranged to the 1-hydroxy derivative (2,6-naphthyridin-1(2H)-one).

  • Synthesis of this compound: Treat 2,6-naphthyridin-1(2H)-one with phosphorus oxychloride (POCl₃) to yield the final product, this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Organic Electronic Materials: Proposed Synthetic Strategies

The chloro-substituent at the 1-position of the 2,6-naphthyridine core is a versatile handle for creating novel organic electronic materials through palladium-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling for Donor-Acceptor Architectures

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[2] By coupling this compound with various aryl or heteroaryl boronic acids or esters, a wide range of donor-acceptor (D-A) type molecules can be synthesized.

Proposed Molecular Design:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions A This compound D Donor-Acceptor Molecule (Ar-2,6-naphthyridine) A->D B Ar-B(OR)₂ (Arylboronic acid/ester) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) C->D

Caption: Proposed Suzuki coupling for D-A molecules.

Protocol 3.1.1: General Procedure for Suzuki Cross-Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Add a degassed solvent system, for example, a mixture of toluene and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, perform an aqueous workup, and purify the product by column chromatography.

Buchwald-Hartwig Amination for Hole Transport Materials

The Buchwald-Hartwig amination is a key reaction for forming carbon-nitrogen bonds, which is essential for synthesizing hole-transport materials (HTMs) commonly used in perovskite solar cells.[3][4]

Proposed Molecular Design:

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions A This compound D Hole Transport Material (Ar₂N-2,6-naphthyridine) A->D B Ar₂NH (Diarylamine) B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) C->D

Caption: Proposed Buchwald-Hartwig amination for HTMs.

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, combine this compound (1.0 eq.), the diarylamine (1.1 eq.), a palladium precatalyst like Pd₂(dba)₃ (0.02 eq.), a suitable ligand such as Xantphos (0.04 eq.), and a strong base like sodium tert-butoxide (1.4 eq.) in a reaction vessel.

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture under an inert atmosphere at 90-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with water, and extract the product. Purify by column chromatography.

Application in Organic Electronic Devices: Fabrication Protocols

The following protocols describe the general fabrication procedures for solution-processed OLEDs and perovskite solar cells. These can be adapted for testing novel materials derived from this compound.

Organic Light-Emitting Diodes (OLEDs)

Protocol 4.1.1: Fabrication of a Solution-Processed OLED

This protocol outlines the fabrication of a simple, single-layer OLED.[5][6]

Device Architecture: ITO / PEDOT:PSS / Emissive Layer / LiF / Al

Workflow Diagram:

OLED_Fabrication A Substrate Cleaning (ITO-coated glass) B Spin-coating of PEDOT:PSS (Hole Injection Layer) A->B C Spin-coating of Emissive Layer (Host:Dopant in solvent) B->C D Thermal Evaporation of LiF (Electron Injection Layer) C->D E Thermal Evaporation of Al (Cathode) D->E F Encapsulation E->F

Caption: General workflow for solution-processed OLED fabrication.

Step-by-Step Procedure:

  • Substrate Cleaning: Thoroughly clean patterned indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • Hole Injection Layer: Spin-coat a filtered solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the film at 120°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer: Prepare a solution of the naphthyridine-based emissive material (as a host or dopant) in a suitable organic solvent (e.g., chlorobenzene). Spin-coat the emissive layer onto the PEDOT:PSS layer inside the glovebox. Anneal the film at a temperature appropriate for the specific material.

  • Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Deposit a thin layer of lithium fluoride (LiF, ~1 nm) followed by a thicker layer of aluminum (Al, ~100 nm) as the cathode.

  • Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere to prevent degradation from oxygen and moisture.

Perovskite Solar Cells (PSCs)

Protocol 4.2.1: Fabrication of a p-i-n Planar Perovskite Solar Cell

This protocol describes the fabrication of an inverted (p-i-n) planar perovskite solar cell.[7][8][9][10]

Device Architecture: ITO / HTL / Perovskite / ETL / Cathode

Workflow Diagram:

PSC_Fabrication A Substrate Cleaning (ITO-coated glass) B Deposition of Hole Transport Layer (HTL) (e.g., spin-coating of naphthyridine-based HTM) A->B C Deposition of Perovskite Layer (e.g., one-step spin-coating) B->C D Deposition of Electron Transport Layer (ETL) (e.g., C₆₀) C->D E Deposition of Buffer Layer and Cathode (e.g., BCP and Ag) D->E

Caption: General workflow for p-i-n perovskite solar cell fabrication.

Step-by-Step Procedure:

  • Substrate Cleaning: Clean patterned ITO-coated glass substrates as described in Protocol 4.1.1.

  • Hole Transport Layer (HTL): Prepare a solution of the novel naphthyridine-based HTM in a suitable solvent (e.g., chlorobenzene). Spin-coat the HTL onto the ITO substrate in a glovebox. Anneal the film as required.

  • Perovskite Layer: Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO). Spin-coat the perovskite solution onto the HTL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the perovskite film at 100-150°C.

  • Electron Transport Layer (ETL) and Cathode: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit an electron transport layer (e.g., C₆₀, ~20 nm), a buffer layer (e.g., BCP, ~8 nm), and the metal cathode (e.g., Ag or Cu, ~100 nm).

Characterization and Data Analysis

Table 1: Key Parameters for Material Characterization

PropertyTechnique(s)Significance
Purity and Structure NMR, Mass Spectrometry, Elemental AnalysisConfirms the chemical identity and purity of the synthesized materials.
Thermal Stability Thermogravimetric Analysis (TGA)Determines the decomposition temperature, indicating the material's stability during device operation.
Electrochemical Properties Cyclic Voltammetry (CV)Determines HOMO and LUMO energy levels, crucial for energy level alignment in devices.
Photophysical Properties UV-Vis Absorption, Photoluminescence (PL)Characterizes the light absorption and emission properties, essential for OLEDs and solar cells.
Film Morphology Atomic Force Microscopy (AFM), X-ray Diffraction (XRD)Investigates the surface roughness and crystallinity of thin films, which impacts charge transport.

Table 2: Key Performance Metrics for Device Characterization

Device TypeKey Metrics
OLED External Quantum Efficiency (EQE), Luminous Efficacy, Turn-on Voltage, Color Coordinates (CIE)
PSC Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF)

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, building block for the next generation of organic electronic materials. Its inherent electronic properties and synthetic versatility make it an attractive candidate for creating novel materials for OLEDs and perovskite solar cells. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on the synthesis, characterization, and device integration of this compound derivatives. While the path from a novel molecule to a high-performance device is challenging, the potential rewards in advancing the field of organic electronics are substantial. Future work should focus on the systematic synthesis and characterization of a library of materials derived from this core, followed by rigorous device fabrication and optimization to fully realize the potential of the 2,6-naphthyridine scaffold.

References

  • Guidelines for Fabricating Highly Efficient Perovskite Solar Cells with Cu2O as the Hole Transport M
  • Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. MDPI.
  • Advances in Hole Transport Materials for Layered Casting Solar Cells. PubMed Central.
  • Hole-Transport Materials for Perovskite Solar Cells.
  • Hole-Transporting Materials for Perovskite Solar Cells Employing an Anthradithiophene Core.
  • An efficient Buchwald–Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells. Energy Advances (RSC Publishing).
  • Design, synthesis and applications of novel hole transporting materials for Perovskite solar cells. RMIT University - Figshare.
  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed.
  • Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald-Hartwig Amin
  • Naphthyridine Based Molecular Switches. DiVA portal.
  • Solution-processed OLED fabrication using CBP/PO-01 small-molecule.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Chloro-2,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1-chloro-2,6-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The naphthyridine core is a significant scaffold in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured to provide direct answers and actionable solutions to problems you may encounter during your experiments.

Question 1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?

Answer:

Failure to achieve a satisfactory yield in the Suzuki coupling of this compound can often be attributed to a few critical factors. Given that chloro-heterocycles are generally less reactive than their bromo or iodo counterparts, the choice of catalyst, ligand, and reaction conditions is paramount.[2][3][4]

Initial Diagnostic Checklist:

  • Catalyst and Ligand Efficacy: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.[5] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[6]

    • Recommendation: Employ a more active catalyst system. Electron-rich and sterically hindered phosphine ligands are known to be effective for the coupling of aryl chlorides.[2][7] Consider using pre-formed palladium complexes with Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8] Air-stable palladium(II) precatalysts that are readily reduced in situ to the active Pd(0) species are also a good choice.[9]

  • Inert Atmosphere and Solvent Degassing: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote undesirable side reactions, such as the homocoupling of the boronic acid.[6][10]

    • Recommendation: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Solvents should be rigorously degassed prior to use, for example, by bubbling with an inert gas for an extended period or by the freeze-pump-thaw method.

  • Base Selection and Strength: The base plays a crucial role in the transmetalation step of the catalytic cycle.[8][11] Its effectiveness can be influenced by its strength, solubility, and the presence of water.

    • Recommendation: For challenging couplings with chloro-heterocycles, stronger bases are often required. Potassium phosphate (K₃PO₄) is a common and effective choice.[1][12] Cesium carbonate (Cs₂CO₃) can also be beneficial, particularly in anhydrous conditions. The physical form of the base (e.g., finely powdered) can also impact reaction rates.

  • Reaction Temperature: Higher temperatures are generally necessary to facilitate the oxidative addition of the less reactive chloro-substrate.

    • Recommendation: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C, provided your substrate and reagents are stable at these temperatures.[13]

Question 2: I am observing significant amounts of a byproduct that appears to be the dehalogenated starting material (2,6-naphthyridine). How can I minimize this side reaction?

Answer:

The formation of the dehalogenated product is a common side reaction in Suzuki couplings, arising from the reductive elimination of an aryl-hydride intermediate.[3][6] This can be exacerbated by certain reaction components.

Strategies to Mitigate Dehalogenation:

  • Solvent Choice: Some solvents, particularly alcohols, can act as hydride sources. While often used as co-solvents, their presence can sometimes be detrimental.

    • Recommendation: If you are using an alcohol-containing solvent system, try switching to an aprotic solvent like dioxane, toluene, or DMF.[13][14]

  • Base as a Hydride Source: Certain bases or impurities within them can contribute to dehalogenation.

    • Recommendation: Ensure you are using a high-purity base.

  • Inert Atmosphere: As mentioned previously, maintaining a strictly inert atmosphere is crucial to prevent catalyst decomposition pathways that can lead to dehalogenation.[6]

Question 3: My main impurity is the homocoupled product of my boronic acid. What is causing this and how can I prevent it?

Answer:

Homocoupling of the boronic acid to form a biaryl byproduct is typically promoted by the presence of oxygen and/or Pd(II) species.[6][10]

Methods to Reduce Homocoupling:

  • Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is completely free of air.[6][10]

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes be advantageous over a Pd(II) precatalyst that requires in situ reduction.

  • Stoichiometry of the Boronic Acid: While a slight excess of the boronic acid is common, using a large excess can sometimes lead to increased homocoupling.

    • Recommendation: Try reducing the equivalents of boronic acid to 1.1-1.2 equivalents relative to the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Suzuki coupling reaction?

A1: The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three main steps:[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[5][11]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Cycle cluster_main Suzuki Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₃⁻ PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Q2: Which palladium catalysts and ligands are recommended for the Suzuki coupling of this compound?

A2: Due to the lower reactivity of the C-Cl bond, highly active catalyst systems are necessary.[2] Here is a comparison of commonly used systems:

Catalyst/Ligand SystemAdvantagesConsiderations
Pd₂(dba)₃ / SPhos or XPhos High activity for aryl chlorides, commercially available, well-documented.[6]Ligands can be air-sensitive.
Pd(OAc)₂ / Buchwald Ligands In situ generation of the active catalyst, broad substrate scope.[15]Requires careful stoichiometry of ligand to palladium.
[PdCl₂(Amphos)]₂ Air-stable precatalyst, effective for heteroaryl chlorides.May require higher temperatures.
PEPPSI™-type Catalysts (NHC) Highly active and stable, often effective at low catalyst loadings.[8]Can be more expensive than phosphine-based systems.

Q3: How do I choose the optimal solvent and base for this reaction?

A3: The choice of solvent and base is interdependent and crucial for success.

  • Solvents: Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane: A very common and effective solvent, often used with an aqueous base solution.[16]

    • Toluene: Another excellent choice, particularly for reactions run at higher temperatures.

    • DMF (Dimethylformamide): Can be effective but may lead to side reactions at high temperatures.[14]

  • Bases: The base activates the boronic acid for transmetalation.[8]

    • K₃PO₄ (Potassium Phosphate): A strong, effective base for coupling aryl chlorides.[10][12] Often used with a small amount of water.

    • K₂CO₃ (Potassium Carbonate): A milder base, may require higher temperatures or a more active catalyst system.[13]

    • Cs₂CO₃ (Cesium Carbonate): A strong base, often used in anhydrous conditions.[17]

A good starting point is often a combination of a palladium/Buchwald ligand system with K₃PO₄ in a dioxane/water mixture.[6]

Experimental Protocols

General Procedure for the Suzuki Coupling of this compound:

This is a general guideline and may require optimization for your specific boronic acid.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).[10]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes to establish an inert atmosphere.[10]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[10]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., a 10:1 mixture) via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[6][10]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][10]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6][10]

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling CheckCatalyst Is the Catalyst/Ligand System Active Enough for Ar-Cl? Start->CheckCatalyst CheckInert Is the Reaction Environment Strictly Inert? CheckCatalyst->CheckInert Yes ActionCatalyst Switch to Buchwald/NHC Ligands (e.g., SPhos, PEPPSI) CheckCatalyst->ActionCatalyst No CheckBase Is the Base and Solvent Combination Optimal? CheckInert->CheckBase Yes ActionInert Degas Solvents Thoroughly, Purge with Ar/N₂ CheckInert->ActionInert No CheckTemp Is the Reaction Temperature Sufficiently High? CheckBase->CheckTemp Yes ActionBase Use Stronger Base (K₃PO₄) in Aprotic Solvent (Dioxane) CheckBase->ActionBase No ActionTemp Increase Temperature (e.g., 100-120 °C) CheckTemp->ActionTemp No Success Improved Yield CheckTemp->Success Yes ActionCatalyst->Success ActionInert->Success ActionBase->Success ActionTemp->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[9][16]-naphthyridines. (2017). [Link]
  • Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Efficient synthesis of 1,9-substituted benzo[h][9][16]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. (n.d.). NIH. [Link]
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. [Link]
  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
  • Suzuki reaction. (n.d.). Wikipedia. [Link]
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. [Link]
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry. [Link]
  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews. [Link]
  • Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group. [Link]
  • A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. (2019).
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC - NIH. [Link]
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... (n.d.).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017).
  • Why can't I achieve good yields for this Suzuki reaction?. (2018).
  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (n.d.).
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing). [Link]
  • Optimization in reaction conditions for Suzuki coupling reactions.... (n.d.).
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC - NIH. [Link]
  • Problems with Suzuki coupling. (2025). Reddit. [Link]
  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2025).
  • Struggling with Suzuki Reaction. (n.d.). Reddit. [Link]
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH. [Link]
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. [Link]
  • Optimization table for the Suzuki-Miyaura cross-coupling reactions a. (n.d.).

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Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Halo-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Buchwald-Hartwig amination of halo-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation on this challenging heterocyclic scaffold. The inherent properties of the naphthyridine core, particularly the presence of basic nitrogen atoms, introduce specific challenges not always encountered with simpler aryl halides. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the unique challenges posed by naphthyridine substrates in Buchwald-Hartwig aminations.

Q1: What makes halo-naphthyridines particularly challenging substrates for Buchwald-Hartwig amination?

A: The primary challenge stems from the Lewis basic nitrogen atoms within the naphthyridine ring system. These nitrogens can coordinate to the palladium catalyst, leading to several detrimental effects:

  • Catalyst Inhibition: Coordination of the substrate or product to the palladium center can form stable, off-cycle complexes that are catalytically inactive, effectively poisoning the catalyst and stalling the reaction.[1][2]

  • Altered Reactivity: The electron-deficient nature of the pyridine-like rings can make the initial oxidative addition step more difficult compared to electron-rich arenes.

  • Promotion of Side Reactions: Changes in the electronic environment around the palladium center can alter the relative rates of productive reductive elimination versus unproductive side reactions.

Q2: What are the most common side reactions I should expect?

A: The most frequently observed side reactions are:

  • Hydrodehalogenation: Replacement of the halogen atom with a hydrogen atom. This is often a major byproduct and arises from competing β-hydride elimination pathways or reactions with trace water.[3][4][5]

  • Aryl Homo-coupling: Dimerization of the halo-naphthyridine starting material to form a bi-naphthyridine species.

  • Amine Homo-coupling: While less common, oxidative coupling of the amine coupling partner can occur under certain conditions.

Q3: Is there a "go-to" catalyst and ligand system for these substrates?

A: While there is no single universal system, highly effective catalysts for heteroaromatic substrates generally involve bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][6][7]

  • Bulky Biarylphosphine Ligands: Ligands like XPhos, SPhos, and RuPhos are excellent starting points. Their steric bulk promotes the formation of monoligated palladium species, which are highly active and can accelerate the desired reductive elimination step while minimizing side reactions.[3][8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium and are powerful electron donors, making them highly robust and effective for coupling challenging, electron-deficient heterocycles.[6][7]

Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) is highly recommended over generating the catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. Precatalysts ensure the formation of a well-defined, active catalytic species and often lead to more reproducible results.[9][10]

Section 2: Troubleshooting Guide: Common Issues & Step-by-Step Solutions

This section is organized by observable experimental problems. Follow the diagnostic questions and protocols to identify and resolve specific issues.

Problem 1: Low to No Product Conversion (Reaction Stalls)

Q: My TLC/LCMS shows mostly unreacted halo-naphthyridine, even after extended reaction times. What are the likely causes and how do I fix it?

A: This is the most common issue, typically pointing to poor catalyst activity or stability. The primary culprits are catalyst inhibition by the naphthyridine nitrogen, inefficient oxidative addition, or decomposition of the catalyst.

G start Low / No Conversion q1 Are starting materials pure & dry? start->q1 a1_no Purify/Dry Reagents (Substrate, Amine, Solvent, Base) q1->a1_no No q2 Using a precatalyst? q1->q2 Yes a1_yes Yes a2_no Switch to a Pd-precatalyst (e.g., XPhos Pd G3/G4) q2->a2_no No q3 Is the ligand appropriate for heterocycles? q2->q3 Yes a2_yes Yes a3_no Switch to bulky, electron-rich ligand (See Table 1) q3->a3_no No q4 Is hydrodehalogenation or decomposition observed? q3->q4 Yes a3_yes Yes a4_yes Go to Problem 2 Protocol q4->a4_yes Yes end_node Systematically screen parameters: 1. Base (See Table 2) 2. Solvent 3. Temperature (start lower, ~80°C) q4->end_node No a4_no No

Figure 1. Troubleshooting workflow for low reaction conversion.
  • Reagent Quality: Ensure all reagents are pure and anhydrous. Water can facilitate hydrodehalogenation and other side reactions. Solvents should be rigorously degassed to prevent catalyst oxidation.

  • Ligand Screening: The ligand is the most critical variable. A ligand that is not sterically demanding enough may not prevent catalyst inhibition by the naphthyridine nitrogen. Consult the table below for recommended starting points.

Ligand Family Examples Key Characteristics & Use Case for Naphthyridines Ref.
Bulky Biarylphosphines XPhos, SPhos, RuPhosWorkhorse ligands. Excellent for promoting fast reductive elimination and preventing catalyst inhibition due to their large steric footprint. A great first choice for screening.[8][11]
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-IPrHighly robust. Strong σ-donors that form stable complexes, ideal for very electron-deficient or sterically hindered halo-naphthyridines where phosphine ligands may fail.[1][6]
Bidentate Ligands BINAP, dppfGenerally less effective for electron-deficient heterocycles compared to modern bulky monodentate ligands. Can sometimes be useful for specific substrates but may lead to slower reaction rates.[3]
Table 1. Ligand selection guide for halo-naphthyridine amination.
Problem 2: Hydrodehalogenation is the Major Side Product

Q: My main product is the naphthyridine with the halogen replaced by a hydrogen. How can I suppress this pathway?

A: Hydrodehalogenation occurs when the palladium-amide intermediate undergoes β-hydride elimination (if the amine has a β-hydrogen) or reacts with a hydride source, followed by reductive elimination of the Ar-H bond.[3][12] This pathway competes directly with the desired C-N reductive elimination.

G cluster_main Catalytic Cycle cluster_side Side Reaction Pd_Amide Ar-Pd(II)-NR₂ (Key Intermediate) Product Ar-NR₂ (Desired Product) Pd_Amide->Product Reductive Elimination (Productive) Pd_Hydride Ar-Pd(II)-H Pd_Amide->Pd_Hydride β-Hydride Elimination or reaction with H⁻ source Side_Product Ar-H (Hydrodehalogenation) Pd_Hydride->Side_Product Reductive Elimination (Unproductive)

Figure 2. Competing pathways leading to amination vs. hydrodehalogenation.
  • Maximize Reductive Elimination Rate: The goal is to make C-N bond formation kinetically faster than the hydrodehalogenation pathway.

    • Use Bulky, Electron-Rich Ligands: As detailed in Table 1, ligands like XPhos and SPhos sterically encourage and electronically accelerate reductive elimination.[3][8]

  • Choice of Base: Strong, non-coordinating bases are often required, but their choice can be critical.

    • Strong alkoxide bases (NaOtBu, KOtBu) are very effective but can sometimes promote hydrodehalogenation.

    • If hydrodehalogenation is severe, switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, potentially at a slightly higher temperature, can be beneficial.[9][13][14]

  • Temperature Control: Hydrodehalogenation pathways can have a different activation energy than the desired amination. Lowering the reaction temperature (e.g., from 110°C to 80°C) can often significantly reduce the amount of this side product.

  • Eliminate Hydride Sources: Ensure the reaction is strictly anhydrous and performed under an inert atmosphere. Trace water or alcohol can react with the base or catalyst to generate hydride species.

Base pKa of Conj. Acid Typical Solvents Comments for Naphthyridine Amination Ref.
NaOtBu / KOtBu ~19Toluene, Dioxane, THFMost common and highly active. Can be incompatible with base-sensitive functional groups and may promote hydrodehalogenation. Use with caution.[9][15]
LHMDS ~26THF, TolueneStrong, non-nucleophilic base. Useful for substrates with acidic protons. Can be a good alternative to alkoxides.[16]
Cs₂CO₃ / K₃PO₄ ~10.3 / ~12.3Dioxane, Toluene, DMFWeaker bases. Often require higher temperatures but can be crucial for suppressing hydrodehalogenation and for substrates with base-sensitive groups.[9][14]
Table 2. Base selection guide and considerations.
Problem 3: Formation of Bi-naphthyridine Homo-coupling Product

Q: I am observing a significant amount of a product that appears to be a dimer of my halo-naphthyridine starting material. What is causing this?

A: Homo-coupling is a known side reaction in many cross-coupling reactions.[17] It can arise from several pathways, often involving the reaction of two palladium-aryl intermediates or the reaction of a palladium-aryl intermediate with the starting halo-naphthyridine. This is often a sign that the desired C-N coupling step is slow.

  • Optimize Stoichiometry: Ensure the amine is not the limiting reagent. Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help ensure the palladium-aryl intermediate is trapped by the amine before it can react with another aryl species.

  • Lower Catalyst Loading: In some cases, very high catalyst concentrations can favor dimerization. Once optimal conditions are found, try reducing the catalyst loading (e.g., from 2 mol% to 1 mol%).

  • Check Ligand-to-Metal Ratio: For in situ preparations, ensure an appropriate ligand-to-palladium ratio is used (typically between 1:1 and 2:1). An excess of ligand can sometimes be beneficial, but insufficient ligand can lead to unprotected palladium species that promote side reactions. Using a precatalyst avoids this issue.[9]

  • Re-evaluate Ligand Choice: A ligand that promotes rapid oxidative addition but slow transmetalation or reductive elimination can allow the palladium-aryl intermediate to accumulate, increasing the chance of homo-coupling. Switching to a different ligand class (e.g., from a phosphine to an NHC) may alter the relative rates of the catalytic cycle steps.

Section 3: General Protocol & Best Practices

This section provides a robust starting point for your experiments.

Recommended Starting Protocol:

This is a general guideline and must be optimized for your specific substrates.

  • Setup: To an oven-dried vial or flask, add the halo-naphthyridine (1.0 eq), the amine (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required (e.g., XPhos, 1.1-2.2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution).

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (start with 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the starting material is consumed or the reaction stalls.

  • Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water or brine, dry the organic layer, concentrate, and purify by chromatography.

References

  • Wikipedia Contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. [Link]
  • Lévay, K., & Dékány, M. (2006).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link]
  • Chemistry LibreTexts. (2023).
  • Singleton, D. A., et al. (2016). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Reddit user discussion. (2018).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2014).
  • Gallou, F., & Plummer, S. (2024).
  • Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
  • ResearchGate. (n.d.). Effect of various bases in the Buchwald coupling reaction.
  • Gallou, F., & Plummer, S. (2024).
  • Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Marvi, O., et al. (2022). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules. [Link]
  • ResearchGate. (2021).
  • Lei, P., & Szostak, M. (n.d.).
  • Szostak, M., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. [Link]
  • Epistemeo. (2012).
  • The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

Sources

Technical Support Center: Purification of Crude 1-Chloro-2,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Chloro-2,6-naphthyridine. As a key heterocyclic building block, its purity is paramount for the success of subsequent synthetic steps and the integrity of biological assays. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.

Introduction to Purification Challenges

The purification of this compound can be a nuanced process. The crude material, depending on the synthetic route, may contain a variety of impurities such as unreacted starting materials, isomers, over-chlorinated byproducts, and residual solvents. The presence of the basic nitrogen atoms in the naphthyridine core and the reactive chloro-substituent can influence the choice of purification method and conditions. This guide will equip you with the knowledge to rationally design and troubleshoot your purification strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.

Recrystallization Troubleshooting
Issue Potential Cause(s) Solution(s)
Compound "Oils Out" Instead of Crystallizing 1. The solution is too supersaturated. 2. The cooling rate is too rapid. 3. The chosen solvent is inappropriate, and the compound's melting point is below the solvent's boiling point. 4. High levels of impurities are present.1. Add a small amount of hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly. 2. Ensure a gradual cooling process. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. 3. Consider a different solvent or a mixed-solvent system. A good starting point for chloronaphthyridines can be ethanol, or a mixture of a good solvent (like dichloromethane or ethyl acetate) with a poor solvent (like hexanes or heptane). 4. If impurities are suspected to be the cause, a preliminary purification by a quick filtration through a plug of silica gel might be necessary before attempting recrystallization.
No Crystal Formation Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of pure this compound. 3. If the compound remains soluble, a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures should be tested.
Low Recovery of Crystalline Product 1. The compound has significant solubility in the cold recrystallization solvent. 2. Too much solvent was used during the initial dissolution. 3. Premature crystallization occurred during a hot filtration step.1. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration. 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 3. If hot filtration is necessary to remove insoluble impurities, pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Product is Still Impure After Recrystallization 1. The impurities have similar solubility to the product in the chosen solvent. 2. The cooling was too rapid, leading to the trapping of impurities in the crystal lattice.1. A different recrystallization solvent or a multi-step purification process involving both recrystallization and column chromatography may be necessary. 2. Ensure slow and undisturbed cooling to allow for the formation of well-defined crystals, which are more likely to exclude impurities.
Column Chromatography Troubleshooting
Issue Potential Cause(s) Solution(s)
Poor Separation of Product and Impurities 1. The chosen eluent system has the wrong polarity. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with crude material.1. Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for chloronaphthyridines is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. A target Rf value for the product on TLC should be around 0.2-0.4 for good separation on a column. 2. Ensure the silica gel is packed uniformly as a slurry and that the bed is not disturbed when adding the sample or eluent. 3. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Product is Not Eluting from the Column 1. The eluent is not polar enough. 2. The compound may be degrading on the acidic silica gel.1. Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate gradient, increase the percentage of ethyl acetate. 2. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina. Alternatively, the silica gel can be deactivated by adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent system.
Product Elutes Too Quickly (with the solvent front) 1. The eluent is too polar.1. Decrease the polarity of the eluent. For instance, increase the proportion of the non-polar solvent (e.g., hexanes) in your eluent mixture.
Streaking or Tailing of the Compound Spot on the Column 1. The compound is interacting too strongly with the stationary phase. 2. The sample was loaded in a solvent that is too polar.1. Add a small amount of a polar modifier to the eluent, such as a few drops of methanol or triethylamine (for basic compounds), to improve the spot shape. 2. Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent for loading. Dry-loading the sample adsorbed onto a small amount of silica gel is often the best approach to ensure a narrow starting band.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related heterocyclic compounds include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be pyridine or naphthyridinone precursors.

  • Isomeric Byproducts: The formation of other monochlorinated or dichlorinated naphthyridine isomers is possible.

  • Over-chlorination Products: Dichloro-2,6-naphthyridines can be formed if the chlorination reaction is not carefully controlled.

  • Hydrolysis Products: The chloro-substituent can be susceptible to hydrolysis, leading to the corresponding naphthyridinone.

  • Residual Solvents and Reagents: High-boiling point solvents (e.g., DMF, DMSO) or excess chlorinating agents and their byproducts may be present.

Q2: How do I choose the best purification method: recrystallization or column chromatography?

A2: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is often a good first choice if your crude product is a solid and you have a significant amount of material. It is an effective method for removing small amounts of impurities that have different solubility profiles from your product.

  • Column chromatography is more suitable for separating mixtures with multiple components, especially if the impurities have similar polarities to your product. It is also the preferred method for purifying smaller quantities of material or for achieving very high purity.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: Without specific solubility data for this compound, a good starting point is to test solvents of varying polarities. Based on the purification of similar heterocyclic compounds, consider the following:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, or ethyl acetate.

  • Mixed-Solvent Systems: A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is less soluble when cold). Common pairs include dichloromethane/hexanes, ethyl acetate/hexanes, or ethanol/water.

Q4: How can I monitor the purity of my this compound during purification?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your purification. Use a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate your product from impurities. The disappearance of impurity spots and the presence of a single spot for your product in the collected fractions (from column chromatography) or in the recrystallized solid indicates successful purification. For final purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol). Allow it to cool to room temperature and then in an ice bath. If crystals form, this is a good solvent candidate.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen hot solvent. Heat the mixture on a hot plate with stirring. Continue adding the hot solvent portion-wise until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop a suitable eluent system for your crude material using TLC. A good separation is usually achieved when the desired compound has an Rf value of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (preferably the eluent or a slightly more polar solvent). Carefully add the sample solution to the top of the column. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluate in fractions (e.g., in test tubes).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Workflow and Decision Making

Purification Strategy Decision Tree

Purification_Strategy start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No is_pure_recryst Is the product pure after recrystallization? recrystallization->is_pure_recryst is_pure_column Is the product pure after column chromatography? column_chromatography->is_pure_column is_pure_recryst->column_chromatography No end_product Pure this compound is_pure_recryst->end_product Yes is_pure_column->end_product Yes further_purification Consider further purification (e.g., second recrystallization or chromatography with a different system) is_pure_column->further_purification No further_purification->end_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Recrystallization "Oiling Out"

Caption: Troubleshooting workflow for "oiling out".

References

Due to the limited availability of specific purification protocols for this compound in the public domain, this guide is based on established principles of organic chemistry and purification techniques for related heterocyclic compounds. For further reading on the synthesis and properties of naphthyridines and general purification methodologies, the following resources are recommended:

  • Naphthyridine Based Molecular Switches. DiVA portal. [Link]
  • Synthesis and Biological Activity of 2,6-Naphthyridine Deriv
  • Column chrom
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

Technical Support Center: Palladium Catalyst Removal from Naphthyridine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with palladium residues in the synthesis of naphthyridine-containing compounds. Naphthyridine scaffolds are prevalent in pharmaceuticals, and ensuring their purity is paramount. This resource provides in-depth, practical solutions to common purification challenges, moving from general questions to specific, hands-on troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my naphthyridine product so critical?

Residual palladium is a significant concern for several reasons. Firstly, palladium is a heavy metal with documented toxicity, and its levels in Active Pharmaceutical Ingredients (APIs) are strictly regulated by guidelines such as those from the International Council for Harmonisation (ICH).[1][2] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the final API, depending on the daily dosage.[3][4] Secondly, residual palladium can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions and decreased yields.[2]

Q2: What makes naphthyridine products particularly challenging to purify from palladium?

The core challenge often lies in the chemical nature of the naphthyridine moiety itself. As nitrogen-containing heterocycles, naphthyridines can act as ligands, forming stable coordination complexes with palladium.[5][6][7] This product-catalyst interaction can make the palladium difficult to separate using standard purification methods like simple filtration or crystallization, as the palladium may remain solubilized and bound to the product.

Q3: What are the main strategies for palladium removal?

Palladium removal techniques can be broadly categorized into four main approaches:

  • Adsorption/Scavenging: This is the most common and often most effective method. It involves using solid-supported materials (scavengers) that have a high affinity for palladium.[2][8] These materials bind the metal, which is then removed by simple filtration.

  • Chromatography: Techniques like flash column chromatography can separate the desired compound from palladium species, though this is not always straightforward if the product and catalyst co-elute.[9][10]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[8]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product, often by using an aqueous wash with a chelating agent.[1][8]

Q4: How do I accurately measure the amount of residual palladium in my sample?

The industry-standard method for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11][12][13] This highly sensitive technique can detect palladium down to parts-per-billion (ppb) levels, ensuring compliance with stringent regulatory requirements.[11][13] While other methods like atomic absorption (AA) spectroscopy exist, ICP-MS is generally preferred for its superior sensitivity and ability to perform multi-element analysis.[11][13]

Troubleshooting and In-Depth Guides

This section addresses specific experimental issues with detailed, actionable protocols.

Scenario 1: Standard purification (filtration/crystallization) failed to remove palladium.

This is a common issue, especially with nitrogen-containing compounds like naphthyridines that can chelate palladium. When simple physical separation methods are ineffective, a more active removal strategy is required.

Analysis: The palladium is likely homogeneously distributed in your product solution, possibly complexed with your naphthyridine product. The most effective solution is to introduce a material with a higher affinity for palladium than your product has—a palladium scavenger.

Recommended Solution: Metal Scavenging

Metal scavengers are materials, typically functionalized silica gels or polymers, that are designed to selectively bind and remove metal complexes from solution.[14][15] For palladium, scavengers containing sulfur-based functional groups (e.g., thiol, thiourea) are particularly effective due to the high affinity of sulfur for soft metals like palladium.[2][14][16]

Step-by-Step Protocol: Batch Scavenging with Functionalized Silica

  • Dissolution: Dissolve the crude naphthyridine product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) at a concentration of 10-100 mg/mL.

  • Scavenger Selection: Choose a silica-based scavenger with a thiol (e.g., SiliaMetS Thiol) or thiourea (e.g., SiliaMetS Thiourea) functionality.[14] These have demonstrated broad effectiveness for various palladium species.[14]

  • Addition: Add the scavenger to the solution. A typical starting point is 10-20 wt% of the scavenger relative to the crude product mass. The optimal amount may need to be determined experimentally.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C).[8] The reaction time can range from 1 to 18 hours. A good starting point is 4-6 hours.

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® or a 0.45 µm filter to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]

  • Concentration & Analysis: Combine the filtrate and washings, and concentrate under reduced pressure. Submit a sample of the purified product for ICP-MS analysis to confirm the final palladium concentration.[11]

Scenario 2: Product yield is low after purification with activated carbon.

Activated carbon is a cost-effective scavenger, but its lack of selectivity is a major drawback. It can adsorb the desired product along with the palladium, leading to significant yield loss.[8]

Analysis: The porous structure and non-specific surface interactions of activated carbon are likely causing non-selective adsorption of your naphthyridine product.

Recommended Solution: Scavenger Screening and Optimization

To overcome this, a more selective scavenger is needed. It is advisable to screen a small panel of scavengers to identify one that efficiently removes palladium while minimizing product loss.

Comparative Data: Palladium Scavenger Performance

Scavenger TypeTypical EfficiencySelectivityNotes
Activated Carbon Moderate to High[17]Low[8]Cost-effective, but high risk of product loss.[8] Efficiency can be variable.
Thiol-Functionalized Silica Very High[14][16]HighRobust and versatile for various Pd species (Pd(II), Pd(0)).[14]
Thiourea-Functionalized Silica Very High[14][18]HighParticularly effective for all forms of palladium in organic solvents.[14]
Amine-Functionalized Silica Moderate to High[19]ModerateCan be effective, especially for certain palladium complexes.

Workflow Diagram: Selecting a Purification Strategy

The following diagram outlines a decision-making process for choosing the most appropriate palladium removal technique.

G start Start: Crude Naphthyridine Product (High Pd Content) check_hetero Is Pd catalyst heterogeneous (e.g., Pd/C)? start->check_hetero filtration Simple Filtration (e.g., through Celite®) check_hetero->filtration  Yes scavenging_path Homogeneous Pd or Filtration Failed check_hetero->scavenging_path No   check_limits_1 Pd < 10 ppm? filtration->check_limits_1 end_ok Purification Complete check_limits_1->end_ok Yes check_limits_1->scavenging_path No check_product_loss Is product loss with activated carbon a concern? scavenging_path->check_product_loss activated_carbon Treat with Activated Carbon check_product_loss->activated_carbon No selective_scavenger Use Selective Scavenger (e.g., Thiol/Thiourea Silica) check_product_loss->selective_scavenger Yes check_limits_2 Pd < 10 ppm? activated_carbon->check_limits_2 check_limits_2->end_ok Yes check_limits_2->selective_scavenger No check_limits_3 Pd < 10 ppm? selective_scavenger->check_limits_3 check_limits_3->end_ok Yes troubleshoot Troubleshoot: - Increase scavenger amount - Increase temperature/time - Try different scavenger check_limits_3->troubleshoot No

Caption: Decision logic for selecting a palladium removal strategy.

Scenario 3: Palladium levels are still too high even after using a selective scavenger.

If a high-affinity scavenger fails to reduce palladium to the target level (<10 ppm), the issue may be related to kinetics, accessibility, or the specific form of the palladium complex.

Analysis:

  • Insufficient Equivalents: The amount of scavenger may be insufficient to capture all the palladium.

  • Suboptimal Conditions: The reaction time or temperature may not be sufficient for the scavenger to work effectively.

  • Wrong Scavenger Type: While thiol and thiourea scavengers are broadly effective, a specific palladium-ligand complex in your reaction might be resistant.

  • Combined Approach Needed: A multi-step approach may be necessary for particularly stubborn cases.[1]

Recommended Solution: Methodical Optimization and Combination Strategy

Step-by-Step Optimization Protocol:

  • Increase Scavenger Loading: Double the weight percent of the scavenger and repeat the experiment.

  • Increase Temperature and Time: Increase the temperature to 60-80 °C (solvent permitting) and extend the stirring time to 18-24 hours.

  • Trial a Different Scavenger: If a thiol-based scavenger was used, try one with thiourea functionality, or vice-versa. Sometimes a combination of scavengers can be effective.[2]

  • Implement a Multi-Step Process: A highly effective, albeit more involved, strategy is to combine purification techniques.[1] For example:

    • Aqueous Wash Pre-treatment: Perform an aqueous wash with a chelating agent like N-acetylcysteine before the scavenger treatment.[1]

    • Chromatography + Scavenging: Run a flash column first to remove the bulk of the palladium, followed by treatment of the product-containing fractions with a scavenger.[9] This two-step process is highly effective for achieving very low palladium levels.[9]

Workflow Diagram: Advanced Palladium Removal

G start Start: Scavenging Failed (Pd > 10 ppm) optimize Optimize Scavenging: 1. Increase Scavenger Loading 2. Increase Temp/Time 3. Try Different Scavenger start->optimize check_limits_1 Pd < 10 ppm? optimize->check_limits_1 end_ok Purification Complete check_limits_1->end_ok Yes multi_step Multi-Step Purification Required check_limits_1->multi_step No option1 Option 1: Aqueous Wash (Chelator) + Scavenging multi_step->option1 Select Path option2 Option 2: Column Chromatography + Scavenging multi_step->option2 Select Path final_analysis Final ICP-MS Analysis option1->final_analysis option2->final_analysis final_analysis->end_ok

Caption: Workflow for advanced palladium removal strategies.

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [https://pubs.acs.org/doi/10.1021/op060183+
  • Silica Gels for Metal Scavenger. Fuji Silysia Chemical. [Link]
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
  • SCAVENGER|Product Inform
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
  • ICH Q3D Elemental Impurities.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
  • USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. [Link]
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF.
  • Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • How to remove palladium catalyst from reaction mixture ?.
  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
  • Remote Construction of N‐Heterocycles via 1,4‐Palladium Shift‐Mediated Double C−H Activation.
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
  • Method of removing palladium.
  • Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles.
  • How can i remove palladium Pd catalyst easily?.
  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development. [Link]
  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
  • How to Remove Palladium in three easy steps. Biotage. [Link]
  • Your trick to remove residual palladium. Reddit. [Link]
  • A risk mitigation approach to detecting and quantifying metals in APIs. Sterling Pharma Solutions. [Link]
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). [Link]
  • Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. Organic Letters. [Link]
  • A palladium-mediated approach to construction of nitrogen heterocycles. The Journal of Organic Chemistry. [Link]
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PLoS One. [Link]
  • Palladium–NHC complex. Wikipedia. [Link]
  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line.
  • A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction.
  • Guideline on the specification limits for residues of metal catalysts. European Medicines Agency. [Link]
  • Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link].nih.gov/pmc/articles/PMC8303862/)

Sources

Technical Support Center: Byproduct Identification for 1-Chloro-2,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying reaction byproducts of 1-Chloro-2,6-naphthyridine via Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, medicinal chemists, and process development scientists who work with halogenated heterocyclic compounds. Here, you will find practical, in-depth answers to common challenges, troubleshooting workflows, and validated protocols to ensure the integrity of your synthetic route and the purity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the LC-MS analysis of reactions involving this compound.

Q1: I see an unexpected peak in my LC-MS chromatogram. How do I begin to identify it?

The first step is a systematic evaluation of the mass spectrum associated with the unknown peak.

  • Examine the Isotopic Pattern: this compound contains one chlorine atom. Therefore, its molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 3:1, due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes.[1] If your unknown peak lacks this 3:1 M+2 pattern, it strongly suggests the chlorine atom has been displaced or lost. If the pattern is present, the chlorine is likely still part of the molecule.

  • Calculate the Mass Difference: Determine the mass difference between your starting material (Exact Mass of this compound, C₈H₅ClN₂: 164.0141) and the unknown peak. This difference is a critical clue to the chemical transformation that occurred.

  • Check for Common Adducts: In electrospray ionization (ESI), molecules frequently form adducts with ions present in the mobile phase or sample matrix.[2] Look for masses corresponding to [M+Na]⁺ (M + 22.99), [M+K]⁺ (M + 38.96), or [M+NH₄]⁺ (M + 18.03). These are not byproducts but different ionic forms of an analyte.

Q2: My peak for this compound is tailing severely. What is the cause and how can I fix it?

Peak tailing for basic, nitrogen-containing compounds like naphthyridines is a common issue in reversed-phase chromatography.[3]

  • Causality: The primary cause is secondary interactions between the protonated (positively charged) nitrogen atoms of the naphthyridine ring and negatively charged residual silanol groups (Si-O⁻) on the surface of silica-based C18 columns.[4] This creates a mixed-mode retention mechanism (reversed-phase and ion-exchange), leading to poor peak shape.

  • Solution: To mitigate this, you must ensure the analyte remains in a consistent, protonated state and mask the active silanol sites.

    • Use an Acidic Mobile Phase Modifier: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your aqueous and organic mobile phases. The low pH ensures the basic nitrogens are consistently protonated.

    • Add a Competing Salt: Adding a buffer, such as 10 mM ammonium formate or ammonium acetate, can further improve peak shape.[5] The ammonium ions (NH₄⁺) act as a competitor, interacting with the negative silanol sites and shielding the analyte from these unwanted interactions.

Q3: I'm seeing multiple peaks with the same mass but different retention times. What could be happening?

This scenario typically points to the presence of isomers or on-column degradation. For this compound reactions, consider the possibility of positional isomers if your reaction could lead to substitution at different positions on the naphthyridine ring, although this is less common for simple byproduct formation. A more likely cause is a poorly optimized chromatographic method that is resolving rotamers or tautomers, or potential on-column degradation if the mobile phase is incompatible with the analyte.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying specific, common byproducts of this compound.

Initial Diagnostic Workflow

When an unknown peak is detected, follow this logical workflow to narrow down the possibilities.

Byproduct_Workflow Start Unexpected Peak Detected in LC-MS CheckIsotope Does it have a ~3:1 M/M+2 Isotope Pattern? Start->CheckIsotope IsotopeYes Chlorine is Present CheckIsotope->IsotopeYes Yes IsotopeNo Chlorine is Absent CheckIsotope->IsotopeNo No MassDiff Calculate Mass Difference (Δm/z) from Starting Material Hydrolysis Δm/z = -18.97 (Cl replaced by OH) Byproduct: Hydrolysis Product MassDiff->Hydrolysis C₈H₅ClN₂ -> C₈H₆N₂O Reduction Δm/z = -34.97 (Cl replaced by H) Byproduct: Dehalogenation Product MassDiff->Reduction C₈H₅ClN₂ -> C₈H₆N₂ Solvent Δm/z = Varies (e.g., +15.02 for OCH₃) Byproduct: Solvent Adduct MassDiff->Solvent e.g., C₈H₅ClN₂ -> C₉H₈N₂O MSMS Acquire MS/MS Fragmentation Data Compare Compare Fragmentation Pattern with Starting Material MSMS->Compare Oxidation Δm/z = +15.99 Byproduct: N-Oxide Compare->Oxidation Pattern Shifted Dimer m/z ≈ 2x SM - HCl Byproduct: Dimerization Compare->Dimer Complex Pattern IsotopeYes->MSMS IsotopeNo->MassDiff

Caption: A logical workflow for initial byproduct identification.

Common Byproduct Identification Table

The following table summarizes the most probable byproducts from reactions involving this compound. These arise from common side reactions like nucleophilic aromatic substitution (SNAᵣ) with residual water or solvents, or reductive processes.[6][7]

Byproduct TypeChemical TransformationExpected Δm/z (vs. C₈H₅³⁵ClN₂)Key Mass Spec Signature
Hydrolysis Replacement of -Cl with -OH-18.97 DaLoss of 3:1 isotope pattern; M+H⁺ at m/z 147.05
Dehalogenation Replacement of -Cl with -H-34.97 DaLoss of 3:1 isotope pattern; M+H⁺ at m/z 131.06
Methanol Adduct Replacement of -Cl with -OCH₃-3.99 Da (net change)Loss of 3:1 isotope pattern; M+H⁺ at m/z 161.07
N-Oxidation Addition of Oxygen to a ring N+15.99 DaRetention of 3:1 isotope pattern; M+H⁺ at m/z 181.03
Troubleshooting Specific LC-MS Phenomena

Issue: My signal intensity is weak or inconsistent, suggesting ion suppression.

Ion suppression occurs when co-eluting matrix components interfere with the ionization of your analyte in the MS source, reducing its signal.[8][9]

  • Diagnosis: A classic method to diagnose ion suppression is to perform a post-column infusion experiment.[8] Infuse a standard solution of your analyte at a constant rate into the LC flow after the column. Then, inject a blank sample matrix (e.g., a mock reaction quench). A significant drop in the analyte's baseline signal as the blank matrix elutes indicates the presence of ion-suppressing agents at that retention time.

  • Solutions:

    • Improve Sample Preparation: Use solid-phase extraction (SPE) to remove non-volatile salts and other interfering compounds from your reaction mixture before injection.

    • Dilute the Sample: Often, simply diluting the sample can reduce the concentration of interfering species below the threshold where they cause significant suppression.

    • Optimize Chromatography: Modify your LC gradient to chromatographically separate your analyte from the suppression zone.

Issue: I see many peaks that I suspect are sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.

Metal adducts are very common in ESI-MS and can complicate spectral interpretation by splitting the analyte signal across multiple ions.[2][10]

  • Diagnosis: Sodium adducts ([M+Na]⁺) appear at 22.989 Da higher than the protonated molecule ([M+H]⁺), while potassium adducts ([M+K]⁺) are 38.963 Da higher.[2] The presence of these characteristic mass differences is a strong indicator of adduct formation.

  • Solutions:

    • Mobile Phase Modification: The most effective way to minimize metal adducts and promote the formation of the protonated molecule ([M+H]⁺) is to lower the pH of the mobile phase by adding an acid like 0.1% formic acid.[2] The excess protons outcompete the metal ions for adduction to the analyte.

    • Use High-Purity Solvents: Ensure you are using high-purity, MS-grade solvents and fresh ammonium-based salts (e.g., ammonium formate) to minimize the background levels of sodium and potassium.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard LC-MS Method for Naphthyridine Analysis

This protocol provides a robust starting point for the analysis of this compound and its potential byproducts.

1. Sample Preparation: a. Quench the reaction mixture as per your synthetic protocol. b. Dilute a 5 µL aliquot of the crude reaction mixture into 995 µL of 50:50 acetonitrile:water with 0.1% formic acid. c. Vortex the sample for 10 seconds. d. If the solution is cloudy or contains particulates, centrifuge at 10,000 x g for 5 minutes and transfer the supernatant to an LC vial.

2. LC-MS Conditions:

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for small molecules.
Mobile Phase A Water + 0.1% Formic AcidProvides protons to ensure ionization and good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase.
Gradient 5% to 95% B over 5 minutesA general-purpose gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes column overload.
MS Ionization ESI Positive ModeNaphthyridines readily form positive ions.
Scan Range m/z 100 - 500Covers the expected mass range of byproducts.
Capillary Voltage 3.5 kVTypical setting for ESI.
Protocol 2: Identification of Dehalogenation Byproduct

This workflow details the steps to confirm the presence of the dehalogenated byproduct, 2,6-naphthyridine. Reductive dehalogenation can occur in the presence of certain catalysts (e.g., Palladium) and hydrogen sources.[11][12][13]

1. Initial LC-MS Screen: a. Run the sample using the standard protocol above. b. Search the extracted ion chromatogram for m/z 131.06, which corresponds to the [M+H]⁺ of 2,6-naphthyridine (C₈H₆N₂).

2. Isotopic Pattern Confirmation: a. Examine the full mass spectrum of the peak eluting at m/z 131.06. b. Confirm the absence of a corresponding M+2 peak with ~33% intensity. This is the key indicator that the chlorine atom has been lost.

3. MS/MS Fragmentation Analysis: a. Acquire an MS/MS spectrum for the precursor ion at m/z 165.03 (starting material). b. Acquire an MS/MS spectrum for the precursor ion at m/z 131.06 (suspected byproduct). c. Hypothesis: The fragmentation of the starting material will likely show a neutral loss of HCl (35.98 Da). The fragmentation of the byproduct will lack this specific loss and will likely show fragmentation patterns characteristic of the core naphthyridine ring.

Dehalogenation_Pathway cluster_SM Starting Material cluster_BP Byproduct SM This compound (m/z 165.03 [M+H]⁺) Shows 3:1 Isotope Pattern Process Reductive Dehalogenation (e.g., Pd/C, H₂) SM->Process BP 2,6-Naphthyridine (m/z 131.06 [M+H]⁺) NO 3:1 Isotope Pattern Process->BP

Sources

Optimal recrystallization solvent for purifying 2,6-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,6-naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity materials. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios related to recrystallization, the cornerstone technique for purifying these valuable heterocyclic compounds.

Section 1: Fundamentals of Recrystallizing 2,6-Naphthyridine Derivatives

The 2,6-naphthyridine core is a planar, aromatic heterocycle containing two basic nitrogen atoms.[1][2][3] These structural features are central to its solubility characteristics and, consequently, to the strategy for its purification by recrystallization. The primary principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[4][5] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[4][6]

Unlike simple hydrocarbons, the polarity and hydrogen-bonding capabilities of the 2,6-naphthyridine scaffold mean that a wider range of solvents, from moderately non-polar to highly polar, may be suitable, depending on the nature of the substituents on the core.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for a novel 2,6-naphthyridine derivative?

A1: The most effective starting point is a combination of theoretical assessment and empirical small-scale testing.

  • Theoretical Assessment (The "Like Dissolves Like" Principle): Analyze the overall polarity of your specific derivative.[7][8]

    • Unsubstituted or Non-polar Groups (e.g., alkyl, aryl): The aromatic character may dominate. Start with moderately polar solvents like ethyl acetate or toluene, or even non-polar solvents like hexane, which has been successfully used for the parent 2,6-naphthyridine.[9]

    • Polar Groups (e.g., -OH, -NH2, -COOH): These groups increase the molecule's polarity and hydrogen-bonding potential. Polar protic solvents like ethanol, methanol, or isopropanol are excellent starting points. Water can also be considered, often as part of a mixed-solvent system.[10]

    • Basic Nitrogen Atoms: The inherent basicity of the naphthyridine nitrogens can be leveraged.[11] In some cases, crystallization can be induced by pH adjustment, forming a salt with an acid, which may have dramatically different solubility properties.[10]

  • Empirical Screening: Never rely on theory alone. The most reliable method is to test the solubility of a small amount of your crude material (~20-50 mg) in various solvents (~0.5 mL) in test tubes.[6][12] This practical step provides invaluable data for scaling up. See our detailed protocol in Section 4 .

Q2: When should I consider using a mixed-solvent system instead of a single solvent?

A2: A mixed-solvent system is often the solution when no single solvent meets the ideal criteria.[6] This situation is very common. You should opt for a mixed-solvent system under two primary conditions:

  • The compound is too soluble in a solvent, even at room temperature. In this case, you need an "anti-solvent" or "poor solvent" in which the compound is insoluble. The compound is first dissolved in a minimal amount of the "good" hot solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point).[10][13] Reheating to clarify and then slow cooling will yield crystals.

  • The compound is poorly soluble in a solvent, even at its boiling point. Here, you can add a "good" solvent to the hot slurry to achieve complete dissolution.

Commonly used miscible solvent pairs include Ethanol/Water, Acetone/Hexane, and Ethyl Acetate/Hexane.[10][14]

Q3: My compound contains colored impurities. Does this affect my choice of solvent?

A3: The choice of solvent remains governed by the solubility of your target compound. The removal of colored impurities is an additional step in the process, typically performed after the compound is dissolved in the hot solvent but before cooling.[8]

This is achieved by adding a small amount of activated charcoal to the hot solution, which adsorbs the colored impurities. The charcoal is then removed by a hot filtration step before the solution is allowed to cool and crystallize.[15] Be cautious not to add excess charcoal, as it can also adsorb your product, leading to lower yields.

Section 3: Troubleshooting Guide

This section addresses specific problems encountered during the recrystallization of 2,6-naphthyridine derivatives.

Problem 1: My compound "oils out" instead of forming crystals.

Q: I've dissolved my sample in a hot solvent, but upon cooling, it separates as an oily liquid rather than solid crystals. What's happening and how do I fix it?

A: "Oiling out" is a common problem where the solute comes out of solution above its melting point.[16] This can happen for several reasons:

  • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution too quickly.

  • Rapid Cooling: Cooling the solution too fast doesn't give the molecules time to orient into a crystal lattice.[17]

  • Low Melting Point of Solute: The melting point of your compound (especially if impure) is lower than the temperature at which it precipitates from the solution.

  • Inappropriate Solvent: The solvent's boiling point might be too high relative to the compound's melting point.[16]

Solutions:

  • Reheat and Dilute: Warm the solution to redissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[18]

  • Ensure Slow Cooling: Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not place it directly in an ice bath from a high temperature.[4]

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic sharp edges on the glass can provide a nucleation site for crystal growth.[7]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[16]

Problem 2: No crystals form, even after the solution has cooled completely.

Q: My solution is clear and has been at room temperature or in an ice bath for a long time, but no crystals have appeared. What should I do?

A: This is almost always due to one of two reasons: the solution is not supersaturated, or it is a stable supersaturated solution that resists nucleation.

Solutions:

  • Reduce Solvent Volume: This is the most common fix.[16] You likely added too much solvent. Gently heat the solution and boil off a portion of the solvent (15-25%) in a fume hood to increase the concentration. Then, attempt the slow cooling process again.[18]

  • Induce Nucleation: If the concentration is correct, you may need to initiate crystal formation.

    • Scratching: Vigorously scratch the inside of the flask with a glass rod.[7]

    • Seed Crystal: Add a seed crystal of the pure product.[16]

    • Ultrasonic Bath: Placing the flask in an ultrasonic bath for a few minutes can sometimes induce nucleation.

    • Flash Freeze: Briefly cool the very bottom of the flask with a dry ice/acetone bath to freeze a small amount of the solvent. The frozen material can act as a nucleation site as it melts.

Problem 3: My yield is very low.

Q: I got beautiful crystals, but my final mass is much lower than expected. Where did my compound go?

A: A low yield indicates that a significant portion of your product was lost during the process. Some loss is inevitable as the compound has some solubility even in the cold solvent, but excessive loss can be prevented.[7][14]

Probable Causes & Solutions:

  • Too Much Solvent: This is the most frequent cause of low recovery.[7][14] Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If crystals form during a hot filtration step, they will be lost with the insoluble impurities. To prevent this, use a slight excess of hot solvent before filtering and keep the funnel and receiving flask warm.[13]

  • Incomplete Cooling: Ensure the flask is cooled sufficiently, typically in an ice-water bath, to maximize the precipitation of the solid.[13]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[7] Use a minimal amount of ice-cold solvent for rinsing.

Section 4: Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening for 2,6-Naphthyridine Derivatives

This protocol is designed to efficiently identify a suitable recrystallization solvent or solvent pair using a small amount of crude material.

Materials:

  • Crude 2,6-naphthyridine derivative (~150-200 mg)

  • Test tubes (e.g., 6-8 tubes)

  • Selection of solvents (see Table 1)

  • Spatula and glass stirring rods

  • Hot plate or heating block

  • Water bath and ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of your crude solid into each test tube.

  • Room Temperature Test: Add ~0.5 mL of a different solvent to each test tube. Vigorously mix or vortex each tube for 60 seconds. Observe and record the solubility.

    • Ideal Outcome: The compound is insoluble or sparingly soluble (SS).

    • Unsuitable Outcome: The compound is fully soluble (S). This solvent is not suitable for single-solvent recrystallization but could be a "good" solvent in a mixed pair.

  • Hot Solvent Test: For the tubes where the compound was insoluble or sparingly soluble, heat them in a water bath to the boiling point of the solvent. Add the solvent dropwise while heating and stirring until the solid just dissolves.

    • Ideal Outcome: The compound dissolves completely in a reasonable amount of hot solvent (e.g., < 1.5 mL).

    • Unsuitable Outcome: The compound remains insoluble (I) even after adding a significant amount of hot solvent. This solvent is unsuitable.

  • Cooling Test: Once dissolved, remove the tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, place the tube in an ice bath.

    • Ideal Outcome: A large quantity of crystalline solid forms. This is a promising solvent.

    • Poor Outcome: Very few or no crystals form. This indicates the compound is too soluble even when cold, or you added too much solvent.

  • Mixed-Solvent Test (If needed): If your compound was very soluble in a polar solvent (e.g., ethanol) and insoluble in a non-polar solvent (e.g., hexane), you can test them as a pair. Dissolve the compound in a minimal amount of the hot "good" solvent. Add the "poor" solvent dropwise until persistent cloudiness is observed. Reheat to clarify, then cool slowly.

Table 1: Common Solvents for Recrystallization Screening
SolventClassPolarityBoiling Point (°C)Notes for 2,6-Naphthyridines
Hexane Non-polarVery Low69Good anti-solvent. Used for the parent compound.[9]
Toluene Non-polar (Aromatic)Low111Can be effective for derivatives with large aromatic substituents.
Ethyl Acetate Polar AproticMedium77A versatile and common choice for moderately polar compounds.
Acetone Polar AproticMedium-High56A strong solvent; often used in a mixed pair with hexane or water.
Isopropanol Polar ProticHigh82Good for compounds that can hydrogen bond. Less volatile than ethanol.
Ethanol Polar ProticHigh78Excellent, common solvent. Often paired with water as an anti-solvent.[10]
Methanol Polar ProticVery High65Very polar; may be too strong a solvent, leading to low recovery.
Water Polar ProticVery High100Good for highly polar derivatives or as an anti-solvent with alcohols.[10]

Section 5: Visualization of Workflows

Diagram 1: Solvent Selection Workflow

This diagram outlines the logical steps for selecting an appropriate recrystallization solvent system.

SolventSelection start Start: Crude 2,6-Naphthyridine Derivative test_rt Test Solubility (RT) in Various Solvents start->test_rt dissolves_rt Soluble at RT? test_rt->dissolves_rt insoluble_rt Insoluble or Sparingly Soluble at RT dissolves_rt->insoluble_rt No end_mixed ACTION: Use as 'Good' Solvent in Mixed-Solvent System dissolves_rt->end_mixed Yes test_hot Heat to Boiling Add More Solvent insoluble_rt->test_hot dissolves_hot Soluble when Hot? test_hot->dissolves_hot cool_solution Cool Solution Slowly dissolves_hot->cool_solution Yes end_bad_solvent FAIL: Unsuitable Solvent dissolves_hot->end_bad_solvent No crystals_form Good Crystal Formation? cool_solution->crystals_form end_good SUCCESS: Optimal Single Solvent Found crystals_form->end_good Yes end_low_recovery POTENTIAL ISSUE: Low Recovery Possible. Consider Mixed-Solvent. crystals_form->end_low_recovery No

Caption: A flowchart for systematic single-solvent screening.

Diagram 2: Troubleshooting Recrystallization Issues

This logic tree provides a structured approach to diagnosing and solving common recrystallization problems.

Troubleshooting start Unsuccessful Crystallization prob1 Problem: No Crystals Form start->prob1 prob2 Problem: Compound 'Oils Out' start->prob2 prob3 Problem: Low Yield start->prob3 cause1a Cause: Too Much Solvent prob1->cause1a cause1b Cause: Stable Supersaturation prob1->cause1b sol1a Solution: Boil Off Solvent cause1a->sol1a sol1b Solution: Scratch Flask, Add Seed Crystal cause1b->sol1b cause2a Cause: Solution Too Concentrated or Cooled Too Fast prob2->cause2a cause2b Cause: High Impurity Level prob2->cause2b sol2a Solution: Reheat, Add More Solvent, Cool Slowly cause2a->sol2a sol2b Solution: Consider Chromatography or Charcoal Treatment cause2b->sol2b cause3a Cause: Excess Solvent Used prob3->cause3a cause3b Cause: Product Lost During Transfer/Washing prob3->cause3b sol3a Solution: Use Minimum Hot Solvent cause3a->sol3a sol3b Solution: Ensure Complete Transfer, Wash with Ice-Cold Solvent cause3b->sol3b

Caption: A logic tree for troubleshooting common crystallization failures.

References

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. University of California, Davis.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • LibreTexts Chemistry. (2021). 2.1: Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Kumar, V., et al. (2012). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 4(2), 735-741.
  • Stanczak, A., & Stanczak, S. (2018). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Mini-Reviews in Medicinal Chemistry, 18(1), 4-15.
  • Wellesley College. (n.d.). Recrystallization I.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2,6-Naphthyridine: A Crucial Heterocycle in Chemical Synthesis.
  • You, J., et al. (2024). Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society, 146(9), 6240–6251.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
  • Acevedo, D., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Molecular Pharmaceutics, 21(6), 3525–3539.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • American Chemical Society. (2021). 1,6-Naphthyridine.
  • Chem 227, Organic Chemistry Lab. (n.d.). Recrystallization1.
  • CUNY Queensborough Community College. (n.d.). Purification by Recrystallization.
  • LibreTexts Chemistry. (2023). Recrystallization.
  • University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry.
  • Scribd. (n.d.). Purification of Organic Compounds by Recrystallization.
  • NIST. (n.d.). 2,6-Naphthyridine. NIST Chemistry WebBook.

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Technical Support Center: Column Chromatography for Naphthyridine Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of naphthyridine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification and analysis of these important N-heterocyclic compounds. Naphthyridines, with their six constitutional isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine), present unique separation challenges due to their similar physicochemical properties.[1] This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to achieve optimal separation of your target isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating naphthyridine isomers?

The primary difficulty lies in their structural similarity. Constitutional isomers of naphthyridine have the same molecular weight and often exhibit very similar polarities and pKa values. This makes it challenging to achieve baseline separation using standard chromatographic techniques. The position of the nitrogen atoms within the bicyclic ring system subtly influences the molecule's dipole moment, hydrogen bonding capability, and π-electron distribution, which are the handles we must exploit for separation.

Q2: I'm performing a synthesis of a 1,8-naphthyridine derivative. What are the common impurities I should look out for, and how can I remove them before chromatography?

Common impurities in 1,8-naphthyridine synthesis often include unreacted starting materials, such as 2-aminopyridine derivatives, and side-products from incomplete cyclization.[2] Due to the basic nature of these impurities, a simple acidic wash during the workup is highly effective.[2] By dissolving your crude product in an organic solvent like ethyl acetate or dichloromethane and washing with a dilute aqueous acid (e.g., 1-5% HCl), the basic impurities will be protonated and partition into the aqueous layer.[2] This is often more efficient than relying solely on chromatography to remove large amounts of these specific impurities.[2]

Q3: Should I use normal-phase or reversed-phase chromatography for my initial purification?

The choice depends on the polarity of your specific naphthyridine isomers.

  • Normal-Phase Chromatography (NPC): This is a good starting point for many naphthyridine derivatives, especially for preparative separations.[3] Since naphthyridines are polar, silica gel is a commonly used stationary phase.[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is highly effective for analytical separations and can also be scaled for purification. It separates compounds based on hydrophobicity.[4] Given the polar nature of naphthyridines, they may have limited retention on standard C18 columns, necessitating careful mobile phase optimization.[4]

Q4: How do I choose a stationary phase for separating closely related naphthyridine isomers by HPLC?

For challenging isomer separations, moving beyond standard C18 columns is often necessary. The key is to select a stationary phase that offers alternative separation mechanisms.[5]

  • Phenyl and Pentafluorophenyl (PFP) Columns: These are excellent choices for aromatic compounds like naphthyridines. They provide π-π interactions, dipole-dipole interactions, and shape selectivity, which can differentiate between isomers based on the position of the nitrogen atoms.[5][6]

  • Embedded Polar Group (e.g., Amide, Carbamate) Columns: These columns offer enhanced shape selectivity and are particularly effective for separating diastereomers.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds.[4] Using a polar stationary phase like bare silica, diol, or amino-bonded silica with a high organic content mobile phase can provide unique selectivity for naphthyridine isomers.[4][7]

Q5: My naphthyridine derivative is chiral. What type of column is required to separate the enantiomers?

To separate enantiomers, a chiral stationary phase (CSP) is mandatory.[8] The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[9][10]

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely applicable and effective for a broad range of compounds, including N-heterocycles.[10][11]

  • Cyclodextrin-based CSPs: These are also very common and separate enantiomers based on inclusion complexation.[9][12]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[13][14] It is considered a "green" technology due to its use of supercritical CO2 as the primary mobile phase.[13][15]

Troubleshooting Guide

This section addresses specific problems you might encounter during the separation of naphthyridine isomers.

Issue 1: Poor Separation of Isomers in Normal-Phase Column Chromatography

Symptoms:

  • Co-elution of isomers.

  • Broad peaks with significant overlap.

  • Inability to achieve baseline resolution.

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate Mobile Phase Polarity The solvent system does not provide enough selectivity to differentiate between the isomers.Optimize the mobile phase. A common mobile phase for silica gel chromatography of naphthyridines is a mixture of hexane and ethyl acetate.[3] Try a shallow gradient, for example, increasing the ethyl acetate concentration from 5% to 50% over several column volumes.[3] You can also try adding a small amount of a more polar solvent like methanol or a basic modifier like triethylamine to improve peak shape for these basic compounds.
Sample Overload Too much sample has been loaded onto the column, exceeding its capacity and causing band broadening.Reduce the amount of crude material loaded onto the column.[3] A general rule of thumb is to load 1-5% of the silica gel weight.
Improper Column Packing Voids or channels in the stationary phase lead to an uneven flow path and poor separation.Ensure the column is packed uniformly. A slurry packing method is generally recommended for silica gel.[2]
Issue 2: No Compound Eluting from the Column

Symptoms:

  • After loading the sample and running the mobile phase for an extended period, no product is detected in the collected fractions.

Possible Causes & Solutions:

Cause Explanation Solution
Compound is Too Polar The compound is too strongly adsorbed to the stationary phase (e.g., silica gel) and does not move with the chosen mobile phase.Increase the polarity of the mobile phase significantly. For example, if you are using a hexane/ethyl acetate system, try adding methanol (e.g., 5-10% in ethyl acetate or dichloromethane).
Compound Decomposed on the Column Some compounds are unstable on acidic silica gel.[16]Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) in the mobile phase.[16]
Issue 3: Tailing Peaks in HPLC

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

Cause Explanation Solution
Secondary Interactions with Silanols The basic nitrogen atoms of the naphthyridine isomers can interact strongly with residual acidic silanol groups on the silica surface of reversed-phase columns.Add a modifier to the mobile phase. A small amount of an acid (like 0.1% formic acid or trifluoroacetic acid) can protonate the silanols and reduce these interactions.[17] Alternatively, a basic modifier (like 0.1% diethylamine) can compete for the active sites.[4]
pH of the Mobile Phase The pH of the mobile phase is close to the pKa of the naphthyridine isomer, causing it to exist in both ionized and non-ionized forms.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of your compound.[17] For basic compounds like naphthyridines, using a slightly acidic pH (e.g., 3-4) will ensure they are consistently protonated.

Experimental Protocols

Protocol 1: General Purpose Normal-Phase Flash Chromatography

This protocol provides a general guideline for the purification of naphthyridine derivatives on silica gel.[2][3]

  • Slurry Preparation: In a beaker, add silica gel to the initial, least polar mobile phase solvent mixture (e.g., 95:5 hexane/ethyl acetate). Stir to create a uniform slurry.[3]

  • Column Packing: Pour the silica gel slurry into a glass column, allowing the solvent to drain slowly. Ensure the packed bed is level. Add a thin layer of sand on top to prevent disturbance.[2][3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column.[2]

  • Elution: Begin elution with the initial, less polar solvent mixture. Gradually increase the proportion of the more polar solvent (gradient elution) to elute your compounds.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.[3]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified naphthyridine isomer.[2]

Protocol 2: HPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing an HPLC method for separating naphthyridine isomers.

  • Column Selection: Start with a column that offers alternative selectivity, such as a Phenyl-Hexyl or a PFP column.[5]

  • Initial Mobile Phase Screening:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Run a generic gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions.

  • Mobile Phase Optimization:

    • Solvent Type: If acetonitrile does not provide adequate separation, try methanol as the organic modifier. Methanol can offer different selectivity due to its hydrogen-bonding properties.[6]

    • pH: If peaks are broad or tailing, screen different pH values. Prepare mobile phases with different buffers (e.g., ammonium formate, ammonium acetate) at various pH levels (e.g., 3, 5, 8).[18][19]

  • Gradient Optimization: Once a suitable mobile phase is identified, optimize the gradient slope. A shallower gradient around the elution time of your isomers will improve resolution. If the isomers are very close, an isocratic separation may provide the best result.[20]

  • Temperature: Adjusting the column temperature can also affect selectivity. Analyze at different temperatures (e.g., 25°C, 40°C, 60°C).

Visualizations

Separation_Workflow cluster_0 Initial Purification Strategy cluster_1 Advanced HPLC for Isomer Resolution Crude_Product Crude Naphthyridine Mixture Acid_Wash Acidic Wash (Optional) [removes basic impurities] Choice Choose Chromatography Mode NPC Normal-Phase (e.g., Silica Gel) Partially_Pure Partially Pure Isomers NPC->Partially_Pure RPC Reversed-Phase (e.g., C18) RPC->Partially_Pure Column_Screen Column Screening (Phenyl, PFP, HILIC, Chiral) Mobile_Phase_Opt Mobile Phase Optimization (Solvent, pH, Additives) Final_Method Optimized HPLC/SFC Method Pure_Isomers Pure Isomers

Troubleshooting_Logic Problem Poor Isomer Separation Check_TLC Review TLC/Scouting Run Data Problem->Check_TLC Cause_MP Inappropriate Mobile Phase? Check_TLC->Cause_MP Is ΔRf small? Cause_Overload Sample Overload? Cause_MP->Cause_Overload No Solution_MP Adjust Polarity / Gradient Slope Cause_MP->Solution_MP Yes Cause_Column Wrong Column Type (HPLC)? Cause_Overload->Cause_Column No Solution_Overload Reduce Sample Load Cause_Overload->Solution_Overload Yes Solution_Column Use Phenyl, PFP, or HILIC Column Cause_Column->Solution_Column Yes

References

  • Benchchem. (n.d.). Purification of Benzo[c]naphthyridine derivatives using column chromatography.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Benchchem. (n.d.). Common impurities in 1,8-naphthyridine synthesis and removal.
  • Restek. (n.d.). Troubleshooting Guide.
  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation.
  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
  • ResearchGate. (n.d.). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS.
  • MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
  • MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • Pharmareviewer. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Chromatogram Problems.
  • Chromatography Forum. (2015, October 2). Trouble resolving isomers.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Shimadzu Corporation. (n.d.). Diversification of Separation Selectivity Using Supercritical Fluid Chromatography.
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • PubMed. (n.d.). HPLC separation of dihydropyridine derivatives enantiomers with emphasis on elution order using polysaccharide-based chiral columns.
  • PubMed. (2025, January 5). Chiral separation and spectroscopic characterization of mefloquine analogues.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • Royal Society of Chemistry. (2022, April 27). Separation, identification, and confirmation of cyclic and tadpole macromolecules via UPLC-MS/MS.
  • ResearchGate. (n.d.). Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework.
  • Regis Technologies. (n.d.). Chiral Stationary Phases.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?.
  • International Journal of Pharmaceutical and Engineering Research. (n.d.). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
  • Sigma-Aldrich. (n.d.). Advances in Macrocyclic Chiral Stationary Phases for LC & SFC Enantiomeric Separations.
  • NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.
  • ResearchGate. (2014, October 22). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
  • Benchchem. (n.d.). A Comparative Spectroscopic Guide to Naphthyridine Isomers for Researchers and Drug Development Professionals.
  • PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • National Institutes of Health. (n.d.). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization.
  • PubMed Central. (2022, October 1). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk.
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Technical Support Center: Preventing N-Oxide Formation During Electrophilic Substitution on Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of electrophilic substitution reactions on naphthyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging side reaction of N-oxide formation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and achieve your desired C-substituted products with high fidelity.

Introduction: The Challenge of Naphthyridine Chemistry

Naphthyridines are bicyclic heteroaromatic compounds containing two nitrogen atoms. Their unique electronic properties and structural resemblance to purines make them privileged scaffolds in medicinal chemistry and materials science.[1] However, the presence of basic nitrogen atoms within the aromatic system introduces a significant challenge during electrophilic aromatic substitution (SEAr) reactions. The lone pair of electrons on the nitrogen atoms can compete with the π-system of the aromatic rings for the electrophile, leading to the undesired formation of N-oxides.[2] This side reaction not only consumes starting material and reagents but also complicates purification, ultimately impacting the overall efficiency of your synthetic route.

This guide will equip you with the knowledge and practical strategies to mitigate or completely avoid N-oxide formation, ensuring the successful synthesis of your target naphthyridine derivatives.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding N-oxide formation.

Q1: Why is N-oxide formation so prevalent during the nitration of naphthyridines with standard reagents like nitric acid/sulfuric acid?

A1: The nitrogen atoms in the naphthyridine ring are Lewis basic and are readily protonated or attacked by electrophiles. In strongly acidic and oxidizing conditions, such as those present in a mixture of nitric and sulfuric acid, the ring nitrogen atoms are highly susceptible to oxidation, leading to the formation of N-oxides.[2][3] The nitronium ion (NO₂⁺), the active electrophile for nitration, is a powerful oxidizing agent, further promoting this side reaction.

Q2: I've formed the N-oxide of my naphthyridine. Can it be reversed?

A2: Yes, the reduction of N-oxides back to the parent heterocycle is a well-established transformation. Several reagents can achieve this deoxygenation. For instance, phosphorus trichloride (PCl₃) in an inert solvent like chloroform is a classic method for reducing pyridine N-oxides, though it can be harsh and may not be compatible with all functional groups.[4] Milder and more chemoselective methods have been developed, including the use of titanium trichloride (TiCl₃), which has shown efficacy in drug metabolism studies for selectively reducing N-oxides.[5] Other reported methods include the use of iron powder with water and carbon dioxide, offering a greener alternative.[6] Photocatalytic methods using rhenium complexes have also been shown to deoxygenate pyridine N-oxides under ambient conditions.[7]

Q3: Does reaction temperature influence the rate of N-oxide formation?

A3: Absolutely. Higher reaction temperatures can significantly accelerate the rate of N-oxide formation. In many cases, N-oxidation has a lower activation energy than the desired C-substitution, making it more favorable at elevated temperatures.[8] Therefore, carefully controlling the reaction temperature, often by running the reaction at 0°C or even lower, is a critical first step in minimizing this side reaction.

Q4: Are there alternative nitrating agents that are less prone to causing N-oxidation?

A4: Yes, moving away from harsh, strongly acidic nitrating conditions is a key strategy. Milder nitrating agents can selectively nitrate the aromatic ring without oxidizing the nitrogen atoms. Some effective alternatives include:

  • Dinitrogen pentoxide (N₂O₅): This can be a more controlled and efficient nitrating agent, often used in non-acidic solvents.[9]

  • N-Nitropyrazoles: These have emerged as versatile and powerful nitrating reagents that can operate under mild conditions, offering excellent functional group tolerance.[10]

  • Benzyltriphenylphosphonium nitrate (BTPPN): This reagent, in combination with methanesulfonic anhydride, can be used for the nitration of activated aromatic rings under solvent-free conditions.[11]

Q5: Can I use a protecting group strategy to prevent N-oxide formation?

A5: While conceptually appealing, protecting the naphthyridine nitrogens is often challenging and may not be the most practical approach for preventing N-oxidation during electrophilic substitution. Common nitrogen protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) significantly deactivate the aromatic system, making the subsequent electrophilic substitution difficult or impossible.[12] A more effective strategy is often to modulate the reaction conditions or choose a milder electrophile. However, in some specific contexts, temporary protonation with a non-oxidizing acid might offer some protection by reducing the nucleophilicity of the nitrogen.[13]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting and optimizing your electrophilic substitution reactions on naphthyridines to minimize N-oxide formation.

Issue 1: Significant N-oxide Formation Detected by LC-MS or NMR

This is the most common problem encountered. The presence of a product with a mass increase of 16 Da compared to the starting material is a strong indicator of N-oxide formation.

Root Cause Analysis & Corrective Actions
Potential Cause Explanation Recommended Action
Harsh Reaction Conditions Strongly acidic and oxidizing reagents (e.g., HNO₃/H₂SO₄) readily oxidize the basic nitrogen atoms of the naphthyridine ring.Switch to Milder Reagents: Employ alternative, less acidic nitrating agents like N₂O₅ or N-nitropyrazoles.[9][10] For halogenation, consider using N-halosuccinimides (NCS, NBS) in place of elemental halogens with strong Lewis acids.
Elevated Reaction Temperature N-oxidation often has a lower activation energy barrier than C-substitution, making it kinetically favored at higher temperatures.[8]Lower the Reaction Temperature: Conduct the reaction at 0°C or below. A gradual, controlled addition of the electrophile at low temperature is crucial.
High Reagent Stoichiometry An excess of the electrophilic reagent increases the likelihood of side reactions, including N-oxidation.Optimize Stoichiometry: Use a minimal excess of the electrophile (e.g., 1.05-1.2 equivalents). Perform small-scale trials to determine the optimal stoichiometry for your specific substrate.
Issue 2: Low Yield of the Desired C-Substituted Product, Even with Minimal N-oxide Formation

Sometimes, even when N-oxide formation is suppressed, the desired reaction remains sluggish.

Root Cause Analysis & Corrective Actions
Potential Cause Explanation Recommended Action
Deactivation of the Aromatic Ring The nitrogen atoms in the naphthyridine ring are electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene.[2]Increase Activation of the Electrophile: If using a milder electrophile, a stronger activating agent (Lewis acid) might be necessary. For example, with NBS, a catalytic amount of a stronger Lewis acid like triflic acid might be beneficial.
Poor Solubility of Reagents If the naphthyridine starting material or the electrophile has poor solubility in the reaction solvent, the reaction rate will be slow.Solvent Screening: Test a range of solvents to find one that provides good solubility for all reaction components at the desired temperature. Consider solvents like acetonitrile, dichloromethane, or sulfolane.
Decision-Making Workflow for Method Development

The following diagram illustrates a logical workflow for developing a robust electrophilic substitution protocol on a novel naphthyridine substrate.

G start Start: Electrophilic Substitution on Naphthyridine condition_screening Initial Condition Screening: - Low Temperature (0°C) - Mild Electrophile (e.g., NBS, N-nitropyrazole) - 1.1 eq. Electrophile start->condition_screening analysis1 Analyze Reaction Mixture (LC-MS, NMR) condition_screening->analysis1 n_oxide_check Significant N-oxide Formation? analysis1->n_oxide_check low_yield_check Low Conversion to Product? n_oxide_check->low_yield_check No troubleshoot_n_oxide Troubleshoot N-Oxide: 1. Lower Temperature further (-20 to -78°C) 2. Screen Milder Electrophiles 3. Reduce Electrophile Stoichiometry n_oxide_check->troubleshoot_n_oxide Yes success Success: Isolate and Characterize Product low_yield_check->success No troubleshoot_yield Troubleshoot Yield: 1. Screen Solvents for Better Solubility 2. Increase Lewis Acid Catalyst Loading 3. Consider a More Reactive Electrophile (with caution) low_yield_check->troubleshoot_yield Yes re_analyze Re-analyze Reaction troubleshoot_n_oxide->re_analyze troubleshoot_yield->re_analyze re_analyze->n_oxide_check

Caption: A decision-making workflow for optimizing electrophilic substitution on naphthyridines.

Experimental Protocols

Here are detailed, step-by-step protocols for key experiments discussed in this guide.

Protocol 1: General Procedure for Nitration of a Naphthyridine using Dinitrogen Pentoxide (N₂O₅)

This protocol provides a starting point for nitration under non-acidic conditions to avoid N-oxide formation.

Materials:

  • Naphthyridine substrate

  • Dinitrogen pentoxide (N₂O₅) solution in a suitable solvent (e.g., dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringe for reagent addition

  • Ice-water bath

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the naphthyridine substrate (1.0 equiv) and dissolve it in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add a solution of N₂O₅ (1.1 equiv) in DCM dropwise via syringe over 15-30 minutes. Monitor the internal temperature to ensure it remains at 0°C.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0°C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired nitronaphthyridine derivative.

Protocol 2: Deoxygenation of a Naphthyridine N-oxide using Titanium Trichloride (TiCl₃)

This protocol is for the reduction of an undesired N-oxide back to the parent naphthyridine.[5]

Materials:

  • Naphthyridine N-oxide substrate

  • Titanium trichloride (TiCl₃) solution (e.g., 15% in aqueous HCl)

  • Methanol or another suitable solvent

  • Round-bottom flask with a magnetic stir bar

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or dichloromethane for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the naphthyridine N-oxide (1.0 equiv) in methanol in a round-bottom flask.

  • Reagent Addition: At room temperature, add the TiCl₃ solution (typically 2-4 equivalents, depending on the substrate) dropwise to the stirring solution of the N-oxide. A color change is often observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Basification and Workup: Carefully basify the reaction mixture with saturated aqueous sodium bicarbonate solution until the pH is ~8-9. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the deoxygenated naphthyridine.

Visualizing the Competing Pathways

The following diagram illustrates the competing reaction pathways of electrophilic attack on a naphthyridine.

G cluster_0 Reaction Pathways Naphthyridine Naphthyridine + E⁺ C_Substitution C-Substitution (Desired Product) Naphthyridine->C_Substitution Attack on Aromatic Ring N_Oxidation N-Oxidation (N-oxide Side Product) Naphthyridine->N_Oxidation Attack on Nitrogen Lone Pair

Caption: Competing pathways for electrophilic attack on a naphthyridine.

By understanding the underlying principles and applying the strategies outlined in this guide, you can effectively navigate the challenges of electrophilic substitution on naphthyridines and successfully synthesize your target molecules.

References

  • Alabugin, I. V. (2012). Heterocyclic N-Oxides. John Wiley & Sons.
  • Gawande, M. B., & Shelke, S. N. (2012). N-Oxidation of 3-Methylpyridine: A Case Study for Inherently Safer and Intensified Reaction Conditions. Organic Process Research & Development, 16(10), 1634–1640.
  • Creus, M., & Heinemann, F. W. (2018). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science, 9(33), 6836–6845.
  • Kumar, A., & Kumar, S. (2022). A Protic Mn(I) Complex Based on a Naphthyridine-N-oxide Scaffold: Protonation/Deprotonation Studies and Catalytic Applications for Alkylation of Ketones. Organometallics, 41(7), 843–853.
  • Ma, S., & Chowdhury, S. K. (2009). Selective reduction of N-oxides to amines: application to drug metabolism. Rapid Communications in Mass Spectrometry, 23(10), 1435–1442.
  • Li, J., & Wang, L. (2015). Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide. Green Chemistry, 17(5), 2824–2828.
  • Chem-Station. (2017). Synthesis of N-Oxide.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.
  • Lee, C. K., & Kim, S. H. (1996). Biomimetic Oxidation of Naphthonaphthyridines with Peroxy Acids. Heterocycles, 43(10), 2139-2146.
  • Dolle, R. E. (2021). Recent advances in the synthesis and reactivity of 1,5-naphthyridines. Molecules, 26(1), 193.
  • Bak, R. R., & Smallridge, A. J. (2001). A fast and mild method for the nitration of aromatic rings. Tetrahedron Letters, 42(39), 6767-6769.
  • Tilstam, U. (2021).
  • ResearchGate. (2013).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Wang, X., & Tan, C. H. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society, 144(36), 16474–16484.
  • Yin, C., & Zhang, J. (2021). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 26(16), 4995.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]
  • Zhang, Y., & Pang, S. (2020). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 44(47), 20973-20978.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
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  • Soderberg, T. (2022). Electrophilic Substitution. Chemistry LibreTexts.
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  • Hajipour, A. R., & Ruoho, A. E. (2005). A fast and mild method for nitration of aromatic rings. Tetrahedron Letters, 46(49), 8307-8310.
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  • Deng, T., et al. (2020). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Journal of the American Chemical Society, 142(9), 4456–4463.
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Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Chloro-2,6-naphthyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 1-Chloro-2,6-naphthyridine, a key building block in medicinal chemistry, presents a unique spectroscopic challenge. This guide provides an in-depth analysis of its ¹H and ¹³C NMR characteristics, offering a comparative framework against its structural isomer, 3-chloro-2,6-naphthyridine, and the parent 2,6-naphthyridine scaffold. By understanding the subtle yet significant shifts and coupling patterns, researchers can confidently identify and characterize this important molecule.

The 2,6-naphthyridine core is a recognized privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities. The introduction of a chloro-substituent at the 1-position significantly modulates the electronic properties of the heterocyclic system, influencing its reactivity and potential as a pharmacophore. Accurate and unambiguous spectral characterization is therefore paramount for its application in the synthesis of novel therapeutic agents.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality NMR data for comparative analysis, a standardized experimental protocol is essential. The following methodology is recommended for the characterization of this compound and its analogs.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be consistent when comparing spectra.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[1]

  • ¹H NMR:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR:

    • Obtain the spectrum using a proton-decoupled pulse sequence.

    • A wider spectral width (e.g., 0-180 ppm) is required.

    • Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is necessary to achieve a good signal-to-noise ratio.

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

Figure 1. Generalized workflow for NMR sample preparation, data acquisition, and processing.

Spectral Data Analysis: this compound vs. Analogs

The following table summarizes the experimental ¹H NMR data for 3-chloro-2,6-naphthyridine and provides a predictive analysis for this compound based on established substituent effects.[2]

Proton 3-Chloro-2,6-naphthyridine (CDCl₃)¹ Predicted ¹H Chemical Shift (δ, ppm) for this compound Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-19.32---
H-3----
H-47.85~7.9-8.1dJ ≈ 8.5
H-59.17~9.2-9.4s-
H-78.74~8.8-9.0dJ ≈ 5.5
H-87.78~7.8-8.0dJ ≈ 5.5

¹ Experimental data obtained from the literature.[2]

¹H NMR Spectral Interpretation:

  • Unsubstituted 2,6-Naphthyridine: In the parent 2,6-naphthyridine, the protons at positions 1 and 5 are expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atoms.

  • 3-Chloro-2,6-naphthyridine: The provided data shows a singlet for H-1 at 9.32 ppm and a singlet for H-4 at 7.85 ppm.[2] The protons H-7 and H-8 appear as doublets, consistent with their ortho-coupling.

  • Predicted Spectrum of this compound:

    • The introduction of an electron-withdrawing chlorine atom at the C-1 position will significantly influence the chemical shifts of the neighboring protons.

    • The proton at H-8 is expected to be the most upfield proton in the aromatic region, appearing as a doublet due to coupling with H-7.

    • The proton at H-7 will also be a doublet, coupled to H-8.

    • The proton at H-4 will be a doublet, coupled to H-3 (which is now a methine proton). However, in the case of this compound, the proton at C-3 is absent. Therefore, H-4 will be influenced by the chlorine at C-1 and the nitrogen at C-2, likely appearing as a doublet coupled to H-3. For this compound, H-3 is a CH group. Therefore, H-4 will be a doublet coupled to H-3. Correction: The prompt is about this compound, where the chlorine is at position 1. Therefore, there is a proton at position 3 and 4. The H-4 proton will be a doublet due to coupling with H-3.

    • The proton at H-5 is expected to be a singlet and significantly downfield due to the influence of the adjacent nitrogen atom.

¹³C NMR Spectral Interpretation:

Carbon Predicted ¹³C Chemical Shift (δ, ppm) for this compound
C-1~150-155
C-3~120-125
C-4~135-140
C-4a~140-145
C-5~150-155
C-7~145-150
C-8~120-125
C-8a~125-130
  • The carbon atom directly attached to the chlorine (C-1) is expected to be significantly downfield.

  • The carbon atoms in the ortho and para positions relative to the chlorine will also experience a downfield shift, while the meta carbons will be less affected.

  • The carbons adjacent to the nitrogen atoms (C-1, C-5, and C-7) will be the most deshielded.

Comparative Analysis: The Diagnostic Value of Chlorine Substitution

The key to distinguishing between this compound and 3-chloro-2,6-naphthyridine lies in the multiplicity and chemical shifts of the protons in the pyridine ring bearing the substituent.

Figure 2. Key differentiating features in the ¹H NMR spectra of 1-chloro- and 3-chloro-2,6-naphthyridine.

In this compound, the protons on the substituted ring (H-3 and H-4) will exhibit a doublet-doublet coupling pattern. In contrast, for 3-chloro-2,6-naphthyridine, the protons on the substituted ring (H-1 and H-4) appear as singlets, providing a clear diagnostic marker for distinguishing between the two isomers.[2]

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural determination of this compound. By leveraging a comparative approach with its structural isomer and the parent naphthyridine scaffold, researchers can confidently interpret the spectral data. The predicted chemical shifts and coupling patterns outlined in this guide provide a robust framework for the identification and characterization of this valuable synthetic intermediate, thereby empowering further advancements in medicinal chemistry and drug development.

References

  • BenchChem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers.
  • A. Taurins and R. T. Li. (1974). Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. Canadian Journal of Chemistry, 52(5), 843-848.

Sources

A Researcher's Guide to the Structural Analysis of 2,6-Naphthyridine Derivatives: A Comparative Look at X-ray Crystallography and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

The 2,6-naphthyridine scaffold is a privileged heterocyclic motif, integral to the development of novel therapeutics and functional materials.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, kinase inhibitory, and anti-inflammatory properties.[3][4] A precise understanding of the three-dimensional architecture of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. Single-crystal X-ray crystallography stands as the gold standard for providing unambiguous structural data at the atomic level.[5][6] This guide offers an in-depth comparison of X-ray crystallography with other powerful analytical techniques, providing researchers with the insights needed to select the most appropriate methods for their 2,6-naphthyridine-based research.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[7] This technique is unparalleled in its ability to reveal the exact conformation of a molecule in the solid state, offering crucial insights into intermolecular interactions that can influence crystal packing and, by extension, physical properties like solubility and stability.

The journey from a synthesized 2,6-naphthyridine derivative to a refined crystal structure involves a meticulous, multi-step process. Understanding the causality behind each step is critical for success.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of 2,6-Naphthyridine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification Crude Product crystal_growth Crystal Growth Trials (Vapor Diffusion, Solvent Evaporation) purification->crystal_growth Pure Compound crystal_selection Selection of High-Quality Single Crystal crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure Final Structural Model Analytical Techniques Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_computational Computational Modeling xray Provides precise solid-state structure nmr Reveals solution-state conformation and dynamics xray->nmr Complementary Information computational Predicts structure and interactions nmr->computational Guides Model Building computational->xray Validates Predictions center_node 2,6-Naphthyridine Derivative Analysis center_node->xray center_node->nmr center_node->computational

Sources

A Senior Application Scientist's Guide to Palladium Ligand Selection for 1-Chloro-2,6-naphthyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2,6-Naphthyridine Scaffold

The 2,6-naphthyridine core is a privileged heterocyclic motif in modern medicinal chemistry and materials science. Its unique electronic properties and ability to form specific hydrogen bond interactions have led to its incorporation into a range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The functionalization of this scaffold is therefore of critical importance. 1-Chloro-2,6-naphthyridine serves as a key building block, with the chlorine atom providing a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the C1 position.

The choice of the palladium ligand is paramount to the success of these transformations. The ligand not only stabilizes the palladium center but also critically influences the rates of oxidative addition and reductive elimination, the two key steps in the catalytic cycle. For an electron-deficient heteroaryl chloride like this compound, the selection of an appropriate ligand is even more crucial to achieve high yields and avoid undesirable side reactions. This guide provides a comparative analysis of palladium ligands for various cross-coupling reactions of this compound, supported by experimental insights from related systems.

C-N Cross-Coupling: The Buchwald-Hartwig Amination

The introduction of nitrogen-based nucleophiles is a common strategy in drug discovery. The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds.[1][2] For challenging substrates like chloro-heteroarenes, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is critical to promote the challenging oxidative addition step and facilitate the reductive elimination.[1]

Comparative Ligand Performance for C-N Coupling

While direct comparative studies on this compound are not extensively documented, data from other chloro-heterocyclic systems provide valuable insights into ligand efficacy. Bulky biaryl phosphine ligands, often referred to as "Buchwald ligands," have demonstrated superior performance in the amination of various aryl chlorides.[3]

Ligand ClassSpecific LigandKey CharacteristicsExpected Performance with this compound
Biaryl Phosphines XPhos, SPhos, RuPhosBulky, electron-rich, promote monoligation of Pd.[3]High: Expected to provide good to excellent yields under relatively mild conditions. XPhos is often a good starting point for challenging heteroaryl chlorides.[4]
Bidentate Phosphines BINAP, dppfForm stable complexes, can be effective but may require higher temperatures.Moderate: May be effective but likely less reactive than the more modern biaryl phosphines for this specific substrate class.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, can be highly effective for electron-deficient substrates.[5]High: NHC ligands are known to be effective in the coupling of aryl chlorides and could offer a viable alternative to phosphine ligands.[5]

Expert Insight: The increased activity of bulky biaryl phosphine ligands is attributed to their ability to promote the formation of a monoligated palladium species throughout the catalytic cycle. This enhances the rates of both oxidative addition and reductive elimination, which are often the rate-limiting steps for chloro-substrates.[1]

C-C Cross-Coupling: Suzuki-Miyaura, Sonogashira, and Heck Reactions

The formation of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. The Suzuki-Miyaura, Sonogashira, and Heck reactions are among the most powerful palladium-catalyzed methods to achieve this.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is one of the most versatile C-C bond-forming reactions.[6] For heteroaryl chlorides, the reactivity is highly dependent on the ligand.

Comparative Ligand Performance for Suzuki-Miyaura Coupling

Ligand ClassSpecific LigandKey CharacteristicsExpected Performance with this compound
Biaryl Phosphines SPhos, XPhos, tBuXPhosHighly active for aryl chlorides, often at low catalyst loadings.[3]High: These ligands are expected to be very effective, enabling the coupling of a wide range of boronic acids and their derivatives.
Trialkyl Phosphines P(t-Bu)₃, PCy₃Strongly electron-donating and sterically demanding.High: Particularly P(t-Bu)₃ is known to be effective for Suzuki couplings of aryl chlorides.[6]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, can provide high turnover numbers.[3]High: NHC-palladium complexes are excellent catalysts for Suzuki reactions of aryl chlorides.[6]

Expert Insight: For the Suzuki-Miyaura coupling of heteroaryl chlorides, a strong base is often required to facilitate the transmetalation step. The choice of base (e.g., K₃PO₄, Cs₂CO₃) can be as critical as the choice of ligand.[6]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is invaluable for the synthesis of conjugated enynes.

Comparative Ligand and Catalyst System Performance for Sonogashira Coupling

Ligand/Catalyst SystemKey CharacteristicsExpected Performance with this compound
Pd(PPh₃)₂Cl₂ / CuI The classical Sonogashira catalyst system.Moderate to Good: While often effective for aryl bromides and iodides, it may require higher temperatures and longer reaction times for chlorides. The copper co-catalyst can sometimes lead to alkyne homocoupling.[8]
Pd(OAc)₂ with bulky phosphines (e.g., P(t-Bu)₃) Copper-free conditions are possible, reducing side reactions.[9]High: Bulky, electron-rich phosphine ligands can facilitate the coupling of aryl chlorides without the need for a copper co-catalyst.[9]
NHC-Palladium Complexes Can be used in both copper-catalyzed and copper-free systems.[10]High: NHC ligands have shown excellent activity in Sonogashira couplings of aryl chlorides.[11]
Heck Reaction

The Heck reaction couples an alkene with an aryl halide.[12] The regioselectivity and efficiency of this reaction are strongly influenced by the ligand.

Comparative Ligand Performance for Heck Reaction

| Ligand Class | Specific Ligand | Key Characteristics | Expected Performance with this compound | | :--- | :--- | :--- | | Bidentate Phosphines | dppf, BINAP | Can provide good control over regioselectivity. | Moderate to Good: May require higher temperatures but can be effective. | | Buchwald-type Biaryl Phosphines | XPhos, SPhos | Highly active for aryl chlorides. | High: These ligands are expected to promote the Heck reaction under milder conditions than traditional phosphines. | | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Can form highly active and stable catalysts.[13] | High: NHC-palladium complexes have been shown to be very efficient for Heck reactions of aryl chlorides.[14] |

Visualizing the Catalytic Process

To better understand the role of the palladium ligand, it is helpful to visualize the catalytic cycles and experimental workflows.

Generalized Catalytic Cycle for Cross-Coupling

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Cl PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Nu-M) PdII->Transmetal Coupling Partner PdII_Nu R-Pd(II)-Nu(L_n) Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Nu RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Ligand Screening

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis start Weigh Substrates (this compound, Coupling Partner) add_catalyst Add Pd Precursor and Ligand start->add_catalyst add_base Add Base and Solvent add_catalyst->add_base inert Degas and place under Inert Atmosphere add_base->inert heat Heat to Reaction Temperature inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup and Extraction quench->extract purify Purify by Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: A typical experimental workflow for screening palladium ligands.

Experimental Protocols

The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction of this compound. This protocol can be adapted for the screening of different ligands.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and the chosen ligand (0.04 equiv) in a small amount of toluene.

  • Add the catalyst pre-mixture to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (typically in a 10:1 ratio) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 1-substituted-2,6-naphthyridine.

Self-Validation: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. A control experiment without the ligand should be performed to confirm its essential role in the catalytic activity.

Conclusion and Recommendations

The successful cross-coupling of this compound is highly dependent on the judicious selection of the palladium ligand. For both C-N and C-C bond-forming reactions, the modern bulky biaryl phosphine ligands, such as XPhos and SPhos, are highly recommended as a starting point due to their proven efficacy with challenging heteroaryl chlorides. N-heterocyclic carbene ligands also represent a powerful alternative.

It is crucial for researchers to perform their own optimization studies, as the optimal ligand, base, and solvent combination can be substrate-dependent. The protocols and comparative data presented in this guide serve as a strong foundation for the development of robust and efficient methods for the functionalization of the valuable 2,6-naphthyridine scaffold.

References

  • Mishra, N. K., et al. (2020). Pd-Catalyzed One-Pot Stepwise Synthesis of Benzo[b][15][16]naphthyridines from 2-Chloroquinoline-3-carbonitriles Using Sulfur and Amines As Nucleophiles. ResearchGate.
  • Kumar, A., et al. (2021). Palladium (Pd)-catalyzed one-pot stepwise synthesis of sulfur-/nitrogen-substituted benzo[b][15][16]-naphthyridines. ResearchGate.
  • Rei, T. W., et al. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry.
  • Gala, D., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry.
  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
  • Various Authors. (2023). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Szostak, M., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
  • Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry.
  • Wikipedia. Buchwald–Hartwig amination.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. Heck Reaction.
  • Reddy, G. V., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.
  • Organic Chemistry Portal. Suzuki Coupling.
  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Singh, R., et al. (2017). Heck Reaction—State of the Art. Catalysts.
  • Sharma, G., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters.
  • Wikipedia. Heck reaction.
  • Frank, D., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Singh, A., & Singh, P. P. (2020). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
  • Chemistry LibreTexts. Sonogashira Coupling.
  • Chemistry LibreTexts. Heck Reaction.
  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Chemistry Portal.
  • Ellwood, S., et al. (2022). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. National Institutes of Health.
  • Alcaide, B., & Almendros, P. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar.
  • Maeda, K., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Shields, J. D., & Doyle, A. G. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • D'Amico, G., et al. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI.
  • Stradiotto, M. (2012). A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. ResearchGate.
  • Various Authors. (2018). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. ResearchGate.
  • Gîrţu, M. A., et al. (2017). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.

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Assessing the purity of synthesized 1-Chloro-2,6-naphthyridine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Assessment of Synthesized 1-Chloro-2,6-naphthyridine: A Comparative Analysis Centered on High-Performance Liquid Chromatography

In the landscape of modern drug discovery and development, the 2,6-naphthyridine scaffold has emerged as a privileged structure, integral to the synthesis of potent therapeutic agents, including selective FGFR4 inhibitors for hepatocellular carcinoma.[1][2] Among its derivatives, this compound serves as a critical building block. The synthetic pathways to this and related naphthyridines are diverse, often involving multi-step reactions where the potential for process-related impurities and side products is significant.[3][4][5] Consequently, the rigorous assessment of its purity is not merely a quality control checkpoint but a fundamental necessity to ensure the reliability of downstream applications and the safety of potential drug candidates.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of analytical methodologies for determining the purity of synthesized this compound. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, detailing a robust, self-validating protocol. Furthermore, we will objectively compare HPLC with orthogonal methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the experimental data and rationale necessary to make informed decisions in a laboratory setting.

The Primacy of HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for several compelling reasons.[6] Its high resolving power allows for the separation of the main compound from closely related structural analogues and impurities.[7] When coupled with a UV detector, HPLC is particularly well-suited for aromatic heterocyclic compounds like this compound, which possess strong chromophores, enabling high sensitivity. The versatility and robustness of HPLC make it the preferred method for quantitative analysis of impurities and assay determination in regulated environments.[6][7]

A Validated HPLC Protocol for this compound

The following protocol is designed to be a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which are referenced by regulatory bodies like the FDA.[8][9] Adherence to these guidelines ensures the method is accurate, precise, and specific for its intended purpose.[10]

Experimental Workflow Diagram

HPLC_Workflow HPLC Purity Assessment Workflow for this compound cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Validation Sample Weigh Synthesized This compound Dissolve_Sample Create Stock & Working Sample Solutions Sample->Dissolve_Sample Dissolve in Diluent (e.g., 50:50 ACN:H2O) Standard Weigh Reference Standard Dissolve_Standard Create Stock & Working Standard Solutions Standard->Dissolve_Standard Dissolve in Diluent Solvent Prepare Mobile Phase & Diluent System_Suitability System Suitability Test (SST) Injection Injection Inject Sample and Standard Solutions System_Suitability->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % Purity (Area Normalization) Integration->Calculation Validation Method Validation (ICH Q2(R1)) Calculation->Validation Report Generate Final Report Validation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Step-by-Step Methodology

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for separating non-polar to moderately polar compounds. The C18 stationary phase provides excellent hydrophobic interaction with the aromatic naphthyridine ring.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid helps to protonate residual silanols on the silica backbone, reducing peak tailing and improving peak shape.

    • Solvent B: Acetonitrile.

  • Elution: A gradient elution is recommended to ensure separation of early-eluting polar impurities and later-eluting non-polar impurities. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B (Return to initial conditions)

    • 35-40 min: 20% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

  • Detection Wavelength: 254 nm. The fused aromatic ring system of naphthyridine provides strong UV absorbance at this wavelength. A PDA detector can be used to assess peak purity across a wider spectrum (e.g., 200-400 nm).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a common choice that provides good solubility for the analyte and is compatible with the mobile phase.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of diluent to achieve a concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.[11]

  • Reference Standard Preparation: Prepare a solution of a certified reference standard of this compound at the same concentration (100 µg/mL).

3. Method Validation Protocol (ICH Q2(R1) Framework): Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9] The following parameters must be assessed:

Parameter Purpose Typical Procedure Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).Analyze a placebo (synthesis starting materials), the analyte, and a spiked sample containing known impurities.The analyte peak should be well-resolved from all other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Analyze a minimum of five concentrations across a specified range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.[10]
Accuracy To measure the closeness of the test results to the true value.Perform recovery studies by spiking a sample with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120%).[8]Mean recovery should be within 98.0% to 102.0%.[10]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeatability test performed by a different analyst on a different day.Relative Standard Deviation (RSD) ≤ 2.0%.[12][13]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically 3:1).S/N ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Based on signal-to-noise ratio (typically 10:1).S/N ≥ 10.[10]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%).System suitability parameters (resolution, tailing factor) should remain within acceptable limits.

Comparative Analysis with Alternative Methodologies

While HPLC is the gold standard, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different physicochemical principles.[14] This approach provides a more complete picture of a sample's purity.

Alternative Techniques
  • Quantitative NMR (qNMR): This spectroscopic technique allows for the determination of purity without the need for a specific reference standard of the analyte.[14] By integrating the signals of the target compound against those of a certified internal standard of known purity and concentration, an absolute purity value can be calculated. Its universal detection for most organic compounds (those containing protons) makes it an excellent orthogonal method.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable impurities that may not be present in the synthesis of this compound, GC-MS is a powerful tool.[15] It offers high separation efficiency and provides structural information from the mass spectrum, aiding in the identification of unknown impurities.[15][]

Head-to-Head Comparison

The table below provides a comparative overview of these analytical techniques for the specific task of assessing the purity of this compound.

Parameter HPLC-UV Quantitative ¹H NMR (qNMR) GC-MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Nuclear spin resonance in a magnetic field.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Selectivity High; tunable via column chemistry and mobile phase composition.High; based on unique chemical shifts for different protons. Can have signal overlap issues.Very high, especially for volatile compounds.
Sensitivity High (ng to pg range).Moderate (µg to mg range).Very high (pg to fg range).
Quantitation Relative (area % purity) or external standard calibration.Absolute quantitation against an internal standard.[14]Typically requires specific reference standards for accurate quantitation.
Sample Throughput High; amenable to automation.Moderate; longer acquisition times per sample.High; amenable to automation.
Orthogonality Excellent when paired with spectroscopic methods.[14]Excellent; based on a fundamentally different physical principle than chromatography.[14]Good; complementary to HPLC for volatile impurities.
Limitations Requires chromophore for UV detection; non-chromophoric impurities are missed. Response factors can vary between compounds.Lower sensitivity than HPLC; requires a highly pure internal standard; complex spectra can be difficult to interpret.Analyte must be volatile and thermally stable; derivatization may be required.
Best For Routine QC, stability testing, quantification of known and unknown related impurities.Absolute purity determination, structural confirmation, analysis without a specific reference standard.Analysis of residual solvents, starting materials, and volatile byproducts.

Conclusion

For the routine and rigorous purity assessment of synthesized this compound, a validated reversed-phase HPLC method stands as the most suitable, robust, and reliable technique. Its high sensitivity, resolving power, and adaptability make it ideal for quality control in both research and manufacturing environments. The detailed protocol and validation framework presented in this guide provide a clear pathway to establishing a trustworthy analytical procedure.

However, for a truly comprehensive understanding of a compound's purity profile, especially during initial characterization, employing an orthogonal method like qNMR is highly recommended.[14] qNMR provides an independent, absolute measure of purity that can validate the results obtained by HPLC and uncover non-chromophoric impurities. By leveraging the strengths of multiple analytical techniques, researchers can ensure the highest quality of their synthesized materials, a critical step in the journey of drug development.

References

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Suzuki vs. Stille Coupling: A Comparative Analysis for C-C Bond Formation on the 2,6-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy

The 2,6-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous bioactive compounds, including selective FGFR4 inhibitors for hepatocellular carcinoma.[1] The functionalization of this nitrogen-containing heterocycle through the formation of carbon-carbon (C-C) bonds is a critical step in the synthesis of novel drug candidates.[2][3][4] Among the most powerful methods for achieving this transformation are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions.[5]

This guide provides a comprehensive, data-driven comparison of these two indispensable synthetic tools for the C-C functionalization of the 2,6-naphthyridine scaffold. By examining the nuances of each reaction, from mechanistic underpinnings to practical considerations, this analysis aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (e.g., Aryl-B(OH)₂)Organostannane (e.g., Aryl-SnBu₃)
Key Advantages Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal.[6][7][8]Excellent functional group tolerance, generally mild and often neutral reaction conditions, stable and easily handled reagents.[9][10][11]
Key Disadvantages Requires a base which can be incompatible with sensitive substrates, potential for protodeboronation.[12]High toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts.[9][13][14]
Byproducts Generally non-toxic boronic acid derivatives.[15]Toxic organotin compounds.[10]

Delving into the Mechanisms: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings are propelled by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][13] The catalytic cycles for both reactions proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The critical distinction between the two lies in the nature of the organometallic reagent and the requirements for the transmetalation step.

The Suzuki Coupling: A Base-Mediated Pathway

The Suzuki coupling typically utilizes an organoboron reagent, such as a boronic acid or a boronate ester, and an organohalide.[7] A key feature of the Suzuki reaction is the requirement of a base to activate the boronic acid, forming a more nucleophilic borate species that facilitates the transfer of the organic group to the palladium center during transmetalation.[16]

G cluster_suzuki Suzuki Catalytic Cycle pd0 Pd(0)L2 oa_complex R1-Pd(II)L2-X pd0->oa_complex Oxidative Addition (R1-X) transmetalation_complex [R1-Pd(II)L2-R2]+ oa_complex->transmetalation_complex Transmetalation (R2-B(OR)2 + Base) product_complex R1-R2-Pd(0)L2 transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Product (R1-R2)

Catalytic cycle of the Suzuki coupling.
The Stille Coupling: A Neutral Transmetalation

The Stille coupling, on the other hand, employs an organostannane reagent.[13] A significant advantage of the Stille reaction is that it often proceeds under neutral conditions, as the transmetalation from the organotin compound to the palladium center does not typically require activation by a base.[12] This can be particularly beneficial when working with base-sensitive substrates.

G cluster_stille Stille Catalytic Cycle pd0 Pd(0)L2 oa_complex R1-Pd(II)L2-X pd0->oa_complex Oxidative Addition (R1-X) transmetalation_complex R1-Pd(II)L2-R2 oa_complex->transmetalation_complex Transmetalation (R2-SnR3) product_complex R1-R2-Pd(0)L2 transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Product (R1-R2)

Catalytic cycle of the Stille coupling.

Performance on the 2,6-Naphthyridine Scaffold: A Head-to-Head Comparison

The electron-deficient nature of the pyridine rings in the 2,6-naphthyridine scaffold can present challenges for C-C bond formation. The nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting its activity.[17] Therefore, the choice of coupling method can significantly impact the success of the reaction.

Reaction Scope and Functional Group Tolerance
  • Suzuki Coupling: While generally robust, the basic conditions required for Suzuki couplings can be a limitation when the 2,6-naphthyridine scaffold is substituted with base-sensitive functional groups.[18] However, the use of milder bases like K₃PO₄ or Cs₂CO₃ can often mitigate these issues.[19] The wide commercial availability of diverse boronic acids and esters provides a broad scope for introducing various aryl and heteroaryl moieties.[8]

  • Stille Coupling: The Stille coupling is renowned for its exceptional functional group tolerance, often proceeding under neutral or near-neutral conditions.[10][20] This makes it a highly attractive option for late-stage functionalization of complex 2,6-naphthyridine derivatives bearing sensitive functionalities.[11] The reaction is compatible with a wide array of functional groups, including esters, amides, and ketones.[20]

Regioselectivity

For di-halogenated 2,6-naphthyridine substrates, achieving regioselective coupling is crucial. In many heteroaromatic systems, the halide adjacent to the nitrogen atom is more reactive in palladium-catalyzed cross-couplings.[21] However, the choice of ligands and reaction conditions can sometimes override this inherent reactivity, allowing for selective coupling at other positions. While specific comparative studies on 2,6-naphthyridine are limited, in other heterocyclic systems, Stille couplings have sometimes shown different regioselectivity compared to Suzuki reactions under certain conditions.[22]

Reaction Kinetics and Yields

Both Suzuki and Stille couplings can provide high yields for the functionalization of nitrogen-containing heterocycles.[23][24] However, the reaction kinetics can differ. In some comparative studies on other heterocyclic scaffolds, Stille couplings have been reported to proceed faster than Suzuki couplings.[25] For sterically hindered substrates, the Stille coupling can sometimes outperform the Suzuki reaction, providing higher yields.[24]

Practical Considerations: Toxicity, Cost, and Purification
  • Reagent Toxicity and Cost: This is a major differentiating factor. Boronic acids and their byproducts are generally considered to have low toxicity, making the Suzuki coupling a more environmentally friendly and safer option, a significant consideration in pharmaceutical development.[7][14][15] In contrast, organotin reagents used in the Stille coupling are highly toxic, and their byproducts pose significant health and environmental risks.[10][13] While many boronic acids are commercially available and relatively inexpensive, the cost of some specialized organostannanes can be higher.

  • Purification: The removal of byproducts can be a critical bottleneck in a synthetic workflow. The inorganic byproducts of the Suzuki reaction are typically easy to remove through aqueous workup or simple filtration.[7] Conversely, the removal of toxic and often nonpolar organotin byproducts from Stille reactions can be challenging, frequently requiring careful column chromatography.[26]

Decision Workflow: Choosing the Right Tool for the Job

The selection between Suzuki and Stille coupling for the functionalization of the 2,6-naphthyridine scaffold is a multi-faceted decision. The following workflow can guide researchers in making the optimal choice for their specific synthetic challenge.

G start Start: Functionalize 2,6-Naphthyridine base_sensitive Are base-sensitive functional groups present? start->base_sensitive steric_hindrance Is the coupling site sterically hindered? base_sensitive->steric_hindrance No stille Consider Stille Coupling base_sensitive->stille Yes reagent_availability Is the required organometallic reagent commercially available? steric_hindrance->reagent_availability No steric_hindrance->stille Yes reagent_availability->stille Stannane is available suzuki Consider Suzuki Coupling reagent_availability->suzuki Boronic acid is available toxicity_concern Is toxicity a major concern (e.g., scale-up)? toxicity_concern->suzuki Yes end Proceed with selected method toxicity_concern->end No stille->end suzuki->toxicity_concern

Decision workflow for selecting between Suzuki and Stille coupling.

Experimental Protocols: Representative Methodologies

The following are generalized experimental protocols for the Suzuki and Stille coupling on a hypothetical halo-2,6-naphthyridine. Optimization of catalyst, ligand, base (for Suzuki), solvent, and temperature is often necessary for specific substrates.

Representative Suzuki Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halo-2,6-naphthyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Stille Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halo-2,6-naphthyridine (1.0 eq), the organostannane (1.1-1.3 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed anhydrous solvent, such as toluene or DMF.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. To remove tin byproducts, the solution can be washed with an aqueous solution of KF.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

Both the Suzuki and Stille couplings are exceptionally potent and versatile methods for the C-C functionalization of the 2,6-naphthyridine scaffold. The Suzuki coupling is often the preferred method due to the low toxicity of the boron-based reagents and byproducts, which is a paramount advantage in the context of pharmaceutical development.[14] Its operational simplicity and the vast library of commercially available boronic acids further enhance its appeal.

However, the Stille coupling remains an indispensable tool, particularly when dealing with base-sensitive substrates or sterically demanding couplings where the Suzuki reaction may falter.[24] Its outstanding functional group tolerance makes it a go-to method for the late-stage modification of complex molecules.

Ultimately, the choice between Suzuki and Stille coupling is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthetic target, the nature of the functional groups present, and practical considerations such as safety and scalability. A thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will empower researchers to navigate these choices effectively and accelerate the discovery of new 2,6-naphthyridine-based therapeutics.

References

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  • R. Hersperger et al., "Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors," Journal of Medicinal Chemistry, vol. 43, no. 4, pp. 675-682, 2000. [Online]. Available: [Link]
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  • T. P. O'Sullivan et al., "A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles," Angewandte Chemie International Edition, vol. 48, no. 1, pp. 153-156, 2009. [Online]. Available: [Link]
  • S. J. Miller et al., "A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters," PMC - NIH, 2017. [Online]. Available: [Link]
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A Researcher's Guide to the Computational Analysis of 1-Chloro-2,6-naphthyridine's Electronic Properties: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, naphthyridines and their derivatives are of significant interest due to their diverse biological activities and unique electronic characteristics.[1] This guide provides a comprehensive computational protocol for analyzing the electronic properties of 1-Chloro-2,6-naphthyridine, a halogenated aza-aromatic compound with potential for fine-tuned electronic behavior. We will delve into the theoretical underpinnings of our computational choices, present a detailed workflow for analysis, and compare the predicted properties of this compound with its parent scaffold, 2,6-naphthyridine, and another halogenated isomer, 2,6-dichloro-1,7-naphthyridine, to understand the impact of chloro-substitution.

The Rationale for Computational Analysis

Experimental characterization of novel compounds can be resource-intensive. Computational chemistry offers a powerful, predictive lens to explore molecular properties, guiding synthesis and experimental design.[2][3] By employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate the electronic structure, orbital energies, and spectroscopic behavior of molecules like this compound.[4] This in silico approach allows for a systematic investigation of how the introduction of a chlorine atom, an electron-withdrawing group, modulates the electronic landscape of the naphthyridine core.[5] Understanding these modulations is critical for applications ranging from designing kinase inhibitors to developing novel organic electronic materials.[6][7]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the computational analysis of this compound and its analogues. This self-validating system ensures reproducibility and accuracy in the obtained results.

1. Molecular Geometry Optimization:

  • Objective: To find the lowest energy conformation of the molecule.

  • Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.[2][8]

  • Method: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.[9]

  • Functional and Basis Set: The B3LYP functional is a widely used hybrid functional that often provides reliable geometries. The 6-311++G(d,p) basis set is recommended as it includes polarization and diffuse functions, which are important for accurately describing the electron distribution in molecules with heteroatoms and potential for delocalized electrons.[10]

  • Procedure:

    • Construct the 3D structure of this compound using a molecular builder like Avogadro.[11]

    • Perform a geometry optimization calculation using the chosen DFT functional and basis set.

    • Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

2. Frontier Molecular Orbital (FMO) Analysis:

  • Objective: To determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energy.[12]

  • Procedure:

    • Using the optimized geometry from the previous step, perform a single-point energy calculation.

    • Extract the HOMO and LUMO energy values from the output file.

    • Visualize the 3D plots of the HOMO and LUMO to understand the electron density distribution. Software like Avogadro or Jmol can be used for this purpose.[11]

3. Calculation of Electronic Properties:

  • Objective: To quantify various electronic properties derived from the HOMO and LUMO energies.

  • Parameters and Formulas:

    • Ionization Potential (I): I ≈ -EHOMO

    • Electron Affinity (A): A ≈ -ELUMO

    • Chemical Hardness (η): η = (I - A) / 2

    • Chemical Softness (S): S = 1 / (2η)

    • Electronegativity (χ): χ = (I + A) / 2

    • Electrophilicity Index (ω): ω = χ² / (2η)

4. Simulating the UV-Vis Absorption Spectrum:

  • Objective: To predict the electronic transitions and the corresponding absorption wavelengths.

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excited state properties.[13]

  • Procedure:

    • Using the optimized ground-state geometry, perform a TD-DFT calculation.

    • Specify the number of excited states to be calculated (e.g., the first 10 singlet states).

    • The output will provide the excitation energies (in eV), oscillator strengths, and the nature of the electronic transitions (e.g., HOMO -> LUMO).

    • Convert the excitation energies to wavelengths (nm) using the formula: λ (nm) = 1239.8 / E (eV).

    • Plot the oscillator strength against the wavelength to generate a simulated UV-Vis spectrum.

Visualizing the Computational Workflow

G cluster_input Input Generation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Visualization mol_build 1. Molecular Structure Building (e.g., Avogadro) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry fmo 5. FMO Analysis (HOMO, LUMO, Energy Gap) geom_opt->fmo Orbital Energies orbital_vis 8. Orbital Visualization (e.g., Jmol, Avogadro) geom_opt->orbital_vis Wavefunction Data td_dft 4. Excited State Calculation (TD-DFT) freq_calc->td_dft Validated Structure spectrum 7. UV-Vis Spectrum Simulation td_dft->spectrum Excitation Energies & Oscillator Strengths elec_prop 6. Electronic Properties (Hardness, Electronegativity) fmo->elec_prop

Caption: A typical workflow for the computational analysis of molecular electronic properties.

Comparative Analysis: The Influence of Chloro-Substitution

Property2,6-Naphthyridine (Reference)This compound (Predicted)2,6-Dichloro-1,7-naphthyridine (Reference)Rationale for Predicted Change
HOMO Energy (eV) Higher (less negative)Lower (more negative)LowerThe electron-withdrawing chloro group stabilizes the HOMO.
LUMO Energy (eV) HigherLowerLowerThe inductive effect of chlorine lowers the LUMO energy.
HOMO-LUMO Gap (eV) LargerSmallerSmallerBoth HOMO and LUMO are lowered, but the effect on the LUMO is often more pronounced, leading to a reduced gap.[10]
λmax (nm) Shorter WavelengthLonger Wavelength (Red Shift)Longer WavelengthA smaller HOMO-LUMO gap corresponds to a lower energy electronic transition.[4]
Chemical Hardness (η) HigherLowerLowerA smaller energy gap correlates with lower chemical hardness.
Electrophilicity (ω) LowerHigherHigherThe presence of electron-withdrawing groups increases the electrophilicity.

Visualizing Molecular Orbitals and Energy Levels

The distribution of the frontier molecular orbitals provides insight into the reactive sites of a molecule. For this compound, the HOMO is expected to be distributed across the π-system of the naphthyridine rings, while the LUMO will also be delocalized with significant contributions from the carbon atoms attached to the nitrogen and chlorine atoms.

Caption: Predicted relative frontier molecular orbital energies of 2,6-naphthyridine and this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the computational investigation of the electronic properties of this compound. By following the detailed protocol, researchers can generate reliable theoretical data on its molecular orbitals, electronic transitions, and key chemical reactivity descriptors. The comparative analysis highlights the expected influence of chloro-substitution, predicting a decrease in the HOMO-LUMO energy gap and a corresponding red shift in the absorption spectrum. These in silico findings offer valuable guidance for the synthesis and experimental validation of this compound and its derivatives for applications in medicinal chemistry and materials science. Future work should focus on the experimental synthesis and spectroscopic characterization of this molecule to validate these theoretical predictions and further explore its potential.

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A Senior Application Scientist's Guide to Isomeric Chloronaphthyridine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chloronaphthyridines

The naphthyridine scaffold, a bicyclic heteroaromatic system composed of two fused pyridine rings, is a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are integral to numerous pharmacologically active agents, including antibacterial and anticancer compounds.[3] The strategic functionalization of this core is paramount for developing new chemical entities, and chloronaphthyridines serve as versatile precursors for this purpose. The chlorine atom acts as a competent leaving group, enabling a diverse range of transformations to introduce new functionalities.

However, not all chloronaphthyridines are created equal. The six possible isomeric arrangements of the two nitrogen atoms within the naphthyridine core profoundly influence the chemical environment of each carbon atom.[2] Consequently, the reactivity of a chloro-substituent is dictated by its position relative to these nitrogen atoms.

This guide provides a comprehensive comparison of the reactivity of isomeric chloronaphthyridines. We will delve into the mechanistic principles governing their transformations, present comparative experimental data, and offer validated protocols for their derivatization. The focus will be on two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Pillar 1: The Electronic Logic of Reactivity

Understanding the inherent electronic properties of the naphthyridine ring is crucial to predicting reactivity. The nitrogen atoms are strongly electron-withdrawing, which creates electron-deficient (electrophilic) carbon centers susceptible to nucleophilic attack. This effect is the cornerstone of Nucleophilic Aromatic Substitution (SNAr) reactivity.

The SNAr Mechanism: A Tale of Stabilization

The SNAr reaction is a two-step addition-elimination process.[4][5] The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon bearing the chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] The key to a facile reaction is the stability of this intermediate.

The reactivity of chloropyridine isomers offers a classic analogy. The established order of reactivity in SNAr reactions is 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[6] This is because for substitution at the 2- (ortho) and 4- (para) positions, the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom via resonance, providing significant stabilization.[6][7] For the 3- (meta) position, no such resonance stabilization involving the nitrogen is possible, resulting in a much higher energy intermediate and a dramatically slower reaction rate.

This same principle governs the reactivity of chloronaphthyridines. The chlorine atoms positioned ortho or para to one or both of the ring nitrogens are "activated" and highly susceptible to SNAr. Those in meta positions are comparatively inert.

Caption: Fig. 2: Synthetic Decision Workflow for Chloronaphthyridines

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of an Activated Chloronaphthyridine

This protocol describes a general procedure for the reaction of an activated chloronaphthyridine with a primary or secondary amine.

  • Objective: To replace the chloro-substituent with an amino group on an electron-deficient naphthyridine ring.

  • Causality: The reaction is typically performed at elevated temperatures to overcome the activation energy required to disrupt the aromaticity in the first step. A base is often included to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of a high-boiling point, polar aprotic solvent like DMSO or NMP facilitates the reaction by solvating the ionic intermediate and allowing for higher reaction temperatures.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and reflux condenser, add the chloronaphthyridine (1.0 equiv).

  • Addition of Amine and Base: Add the amine nucleophile (1.2-2.0 equiv) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv) or diisopropylethylamine (DIPEA, 2.0 equiv).

  • Solvent Addition: Add a suitable polar aprotic solvent (e.g., DMSO, NMP, or dioxane) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction Conditions: Heat the reaction mixture to 80-150 °C under an inert atmosphere (Nitrogen or Argon). The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Chloronaphthyridine

This protocol provides a general method for forming a C-C bond between a chloronaphthyridine and a boronic acid derivative.

  • Objective: To install an aryl or vinyl group at the position of the chloro-substituent, applicable to both activated and deactivated isomers.

  • Causality: This reaction is not self-sustaining and requires a palladium catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition of the C-Cl bond and promote the reductive elimination step. The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid for the transmetalation step. [8]It is essential to perform the reaction under an inert atmosphere as the Pd(0) catalyst is oxygen-sensitive. Degassing the solvent is a critical self-validating step to ensure catalyst longevity. Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a dry, oven-baked Schlenk flask, add the chloronaphthyridine (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).

  • Reaction Conditions: Heat the mixture to 80-110 °C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude residue by flash column chromatography.

Conclusion and Outlook

The reactivity of isomeric chloronaphthyridines is a predictable function of the electronic interplay between the chlorine atom and the ring nitrogen atoms. Positions activated for SNAr (ortho/para to nitrogen) offer a direct and often metal-free route for functionalization. For positions that are electronically deactivated (meta to nitrogen), the robustness of palladium-catalyzed cross-coupling reactions provides a reliable and versatile toolkit.

A thorough understanding of these reactivity principles allows the modern medicinal or materials chemist to devise logical and efficient synthetic strategies. By selecting the appropriate reaction class based on the isomer's structure, researchers can streamline the synthesis of novel naphthyridine derivatives, accelerating the discovery and development of next-generation therapeutics and functional materials.

References

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A Comparative Guide to the Structural Validation of Novel 2,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating significant therapeutic potential, including anticancer and kinase inhibitory activities.[1][2][3] As researchers synthesize novel analogues in the pursuit of enhanced efficacy and selectivity, the unambiguous confirmation of their chemical structure is a cornerstone of scientific rigor and successful drug development. An incorrect structural assignment can invalidate biological data, confound structure-activity relationship (SAR) studies, and create significant intellectual property challenges.[4]

This guide provides a comprehensive, field-proven framework for validating the structure of novel 2,6-naphthyridine derivatives. Moving beyond a simple recitation of techniques, we will explore the causality behind the experimental workflow, comparing the strengths and limitations of essential analytical methods and providing actionable protocols. Our approach is designed as a self-validating system, where orthogonal techniques are used in concert to build an unassailable structural proof.

Section 1: The Foundational Check: Molecular Formula Confirmation via High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before any other analysis, the elemental composition of a novel compound must be established. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different atomic compositions.[5][6] This step is foundational; all subsequent spectroscopic data will be interpreted based on the confirmed molecular formula. Electrospray Ionization (ESI) is the preferred method for these typically polar, nitrogen-containing heterocycles as it is a soft ionization technique that usually preserves the molecular ion.[5][7]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1-1.0 µg/mL) in a high-purity solvent such as methanol or acetonitrile.[7]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an ESI source.[5]

  • Data Acquisition: Infuse the sample directly or via liquid chromatography (LC-MS). Acquire the spectrum in positive ion mode to observe the protonated molecule ([M+H]⁺). The mass range should be set to include the expected molecular weight.

  • Data Analysis: Identify the [M+H]⁺ peak. Use the instrument's software to calculate the elemental composition based on the accurate mass. Compare the measured mass with the theoretical mass for the proposed structure. A mass error of <5 ppm is considered excellent confirmation.

  • Trustworthiness Check: Critically examine the isotopic pattern of the molecular ion. The relative abundance of the M+1, M+2, etc., peaks should closely match the theoretical pattern calculated for the proposed formula, providing a secondary layer of validation.

Data Presentation: HRMS Validation
ParameterTheoretical Value (for C₁₅H₁₂N₄O)Experimental ResultMass Error (ppm)
Molecular Formula C₁₅H₁₂N₄OC₁₅H₁₂N₄O
[M+H]⁺ m/z 265.1084265.10891.88

Section 2: Assembling the Molecular Skeleton: NMR Spectroscopy

Expertise & Causality: With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity.[8][9] This is the most powerful technique for elucidating the precise arrangement of atoms, identifying the specific naphthyridine isomer, and confirming the position of substituents. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for a complete and unambiguous assignment.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical flow of information derived from a suite of NMR experiments to build a complete structural picture.

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Derived Structural Information H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments (Chemical Shift, Multiplicity) H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Carbon_Types Carbon Types (Aromatic, Aliphatic) C13_NMR->Carbon_Types H_H_Connectivity Proton-Proton Connectivity (J-coupling) COSY->H_H_Connectivity C_H_Direct Direct C-H Attachment (¹JCH) HSQC->C_H_Direct Long_Range Long-Range C-H Connectivity (²⁻³JCH) HMBC->Long_Range Final_Structure Final Validated Structure Proton_Env->Final_Structure Carbon_Types->Final_Structure H_H_Connectivity->Final_Structure C_H_Direct->Final_Structure Long_Range->Final_Structure

Caption: Logical workflow for NMR-based structure elucidation.
Experimental Protocols: NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[7] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for its high boiling point.

  • ¹H NMR: Acquire a standard proton spectrum. This provides information on the number of distinct proton environments, their chemical shift (indicating their electronic environment), multiplicity (indicating the number of neighboring protons), and integration (the relative number of protons).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments. The chemical shift differentiates between sp², sp³, and carbonyl carbons.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. Cross-peaks in a COSY spectrum map out entire spin systems, which is invaluable for identifying fragments like substituted pyridine rings.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is the most reliable way to assign carbon resonances.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for complex structures. It shows correlations between protons and carbons that are separated by 2 or 3 bonds (and sometimes 4). These "long-range" correlations are essential for connecting the fragments identified by COSY and for unambiguously placing substituents onto the 2,6-naphthyridine core.[8]

Data Interpretation: A Hypothetical Case Study

For a novel derivative, an HMBC correlation from a substituent's proton to a carbon on the naphthyridine core provides definitive proof of its location. For instance, a correlation from an N-CH₃ proton to C-2 would confirm substitution at the 2-position. The pattern of ¹H-¹H couplings and long-range C-H correlations is unique for each naphthyridine isomer, allowing for confident differentiation.

ExperimentInformation Yielded
¹H NMR Defines proton chemical environments and neighbor relationships (via J-coupling).
¹³C NMR Defines the number and type (aromatic, aliphatic) of carbon atoms.
COSY Establishes proton-proton connectivity within individual rings.
HSQC Links each proton directly to its attached carbon atom.
HMBC Connects molecular fragments and definitively places substituents on the core structure.

Section 3: The Gold Standard: Unambiguous 3D Structure by X-ray Crystallography

Expertise & Causality: While the combination of HRMS and NMR provides a robust structural proof, single-crystal X-ray crystallography is the "gold standard" that provides an unambiguous, three-dimensional map of the molecule.[11][12] It is the only technique that can definitively establish absolute stereochemistry in chiral molecules. A successful crystal structure provides irrefutable evidence of connectivity, conformation, and intermolecular interactions in the solid state.[11] The primary challenge and rate-limiting step is not the analysis, but the growth of diffraction-quality single crystals.[13]

Experimental Protocol: Crystal Growth

Obtaining a high-quality single crystal is often an empirical process. Screening multiple methods in parallel is highly recommended.[13]

  • Compound Purification: The compound must be of the highest possible purity (>99%). Impurities can inhibit crystallization.

  • Solvent Selection: Identify a solvent in which the compound is moderately soluble.

  • Method 1: Slow Evaporation [13]

    • Prepare a nearly saturated solution of the compound.

    • Filter the solution into a clean vial to remove dust and other particulates.

    • Cover the vial with a cap pierced with a few small holes to allow for very slow evaporation of the solvent.

    • Place the vial in a vibration-free location and monitor for crystal growth over days to weeks.

  • Method 2: Vapor Diffusion (Anti-Solvent) [13]

    • Dissolve the compound in a small amount of a "good" solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a volatile "anti-solvent" (a solvent in which the compound is insoluble).

    • Over time, the anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.

Crystallization Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is too dilute; compound is too soluble.Increase concentration; try a different solvent or anti-solvent.
Oiling Out Supersaturation is reached too quickly.Slow down the crystallization process (e.g., lower temperature, smaller holes for evaporation).
Many Small Crystals Nucleation rate is too high.Decrease concentration; use a cleaner vial; slow down the process.[13]
Workflow for X-ray Crystallography

XRay_Workflow Purify High-Purity Compound (>99%) Screen Screen Crystallization Conditions Purify->Screen Grow Grow Single Crystal Screen->Grow Successful Condition Found Mount Mount Crystal on Diffractometer Grow->Mount Diffract Collect Diffraction Data Mount->Diffract Solve Solve & Refine Structure Diffract->Solve Validate Validate & Deposit Data (e.g., CCDC) Solve->Validate

Caption: Workflow for single-crystal X-ray analysis.

Comparative Summary and Integrated Strategy

TechniqueInformation ProvidedStrengthsLimitations
HRMS Elemental CompositionHigh sensitivity, high accuracy, small sample requirement.Does not differentiate between isomers.[6]
NMR Atomic Connectivity (2D, 3D)Provides detailed structural map, differentiates isomers.Lower sensitivity, requires soluble sample, complex spectra can be challenging to interpret.
X-ray Absolute 3D StructureUnambiguous and definitive proof of structure and stereochemistry.[11]Requires a suitable single crystal, which can be difficult or impossible to obtain.[13]

An effective validation strategy begins with HRMS to confirm the molecular formula. This is followed by a comprehensive suite of NMR experiments to elucidate the connectivity and confirm the substitution pattern. For particularly complex structures, or when absolute stereochemical proof is required, X-ray crystallography should be pursued as the final, definitive step. By following this logical progression, researchers can ensure the scientific integrity of their work and build a robust foundation for future drug development efforts.

References

  • Wang, Y., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c][13][14]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of Medicinal Chemistry.
  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
  • National Center for Biotechnology Information. (n.d.). 2,6-Naphthyridine. PubChem.
  • Wang, Y., et al. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[ c][13][14]naphthyridine Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. PubMed.
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  • Oh, H., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
  • Wiley Online Library. (n.d.). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review.
  • MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones.
  • MDPI. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
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  • PubChemLite. (n.d.). 2,6-naphthyridine (C8H6N2).
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2,6-Naphthyridine: A Crucial Heterocycle in Chemical Synthesis.
  • Digital Repository. (2013). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring.
  • MDPI. (n.d.). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone.
  • National Institute of Standards and Technology. (n.d.). 2,6-Naphthyridine. NIST WebBook.
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  • PubMed. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.
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Safety Operating Guide

1-Chloro-2,6-naphthyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 1-Chloro-2,6-naphthyridine

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper management and disposal of chemical reagents like this compound are not merely procedural; they are a cornerstone of safe laboratory operations and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, moving beyond simple steps to explain the causality behind these critical procedures.

Section 1: Hazard Identification and Risk Assessment

Understanding the specific hazards of this compound is the foundation of its safe management. As a chlorinated nitrogen heterocycle, its chemical properties necessitate stringent handling and disposal protocols to mitigate risks to personnel and the environment.

Hazard Profile

This compound is a compound with significant health and environmental hazards. The primary routes of exposure are ingestion and skin contact, both of which are classified as toxic. Furthermore, there is a suspicion that the compound may cause cancer, and it is recognized as being toxic to aquatic life with long-lasting effects.

Key hazards include:

  • Acute Toxicity: Toxic if swallowed or in contact with skin.

  • Carcinogenicity: Suspected of causing cancer.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

The compound is combustible and its vapors can form explosive mixtures with air upon intense heating. In the event of a fire, it may produce hazardous combustion gases, including nitrogen oxides and hydrogen chloride gas.

Regulatory Classification

As a halogenated organic compound, this compound falls under specific environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Waste containing such compounds cannot be land disposed unless it meets specific treatment standards.[1][3] Therefore, all waste containing this compound must be classified and handled as regulated hazardous waste.

Quantitative Data Summary

The physical and chemical properties of a substance are critical for assessing its risks and determining appropriate handling procedures.

PropertyValueSource
Hazard Statements H301 + H311, H351, H411Sigma-Aldrich SDS
Signal Word DangerSigma-Aldrich SDS
Melting Point 31 - 33 °C (88 - 91 °F)Sigma-Aldrich SDS
Boiling Point 246 °C (475 °F)Sigma-Aldrich SDS
Density 1.348 g/cm³ at 25 °C (77 °F)Sigma-Aldrich SDS

Section 2: Immediate Safety and Handling Precautions

Proactive safety measures are essential to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

The causality for PPE selection is directly tied to the compound's hazard profile. Because it is toxic upon skin contact, robust barrier protection is non-negotiable.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield. This is to prevent any contact with the eyes, which can cause serious irritation.[4][5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Change gloves immediately if they become contaminated.[6]

  • Body Protection: A lab coat, buttoned fully, is mandatory. For tasks with a higher risk of splashes, consider a chemically resistant apron or suit.[6]

  • Respiratory Protection: All handling of this compound should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[4][5]

Engineering Controls
  • Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[4][5]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[7]

Section 3: Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic, documented process to ensure safety and regulatory compliance. Sink or trash disposal is strictly prohibited.[8][9]

Waste Characterization and Segregation

The first principle of hazardous waste management is accurate identification and segregation.

  • Characterize the Waste: All waste streams containing this compound must be designated as "Hazardous Waste." This includes:

    • Unused or expired pure compound.

    • Reaction mixtures and solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, weighing boats, gloves, filter paper).

  • Segregate the Waste: Collect halogenated organic waste separately from non-halogenated organic waste. Improper mixing can interfere with the final disposal process and may create dangerous chemical reactions.

Containerization
  • Container Selection: Use a designated, leak-proof hazardous waste container that is chemically compatible with chlorinated compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other components.[8]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the routine disposal of waste containing this compound.

G A Waste Generation (e.g., unused reagent, contaminated gloves, reaction mixture) B Characterize Waste: Contains this compound? Classify as Halogenated Organic Waste. A->B C Select a compatible, labeled Hazardous Waste container (e.g., HDPE, Glass). B->C D Carefully transfer waste into container inside a chemical fume hood. C->D E Securely seal the container. Keep closed except when adding waste. D->E F Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. E->F G Is container full or accumulation time limit reached? F->G H Contact Environmental Health & Safety (EHS) for waste pickup. G->H Yes I Maintain storage in SAA. G->I No I->F

Caption: Routine disposal workflow for this compound waste.

Section 4: Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigating exposure and environmental contamination.

Methodology for Spill Cleanup
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.[8]

  • Don PPE: Before addressing the spill, put on the full PPE described in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) to avoid creating dust. For a liquid spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the contained material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[6]

Emergency Spill Response Flowchart

This diagram provides a clear decision-making path for responding to a spill.

G cluster_0 cluster_1 cluster_2 A Spill Occurs B Alert personnel and evacuate immediate area A->B C Is the spill large or unmanageable? B->C D Call Emergency Response / EHS C->D Yes E Don appropriate full PPE C->E No (Small & Manageable) F Contain spill with inert absorbent material E->F G Collect all contaminated materials into a labeled hazardous waste container F->G H Decontaminate the spill area G->H I Dispose of all materials as hazardous waste H->I

Caption: Emergency response workflow for a this compound spill.

Section 5: Final Disposal Pathway

The ultimate disposal of this compound waste is a regulated process that must not be undertaken by laboratory personnel.

  • Licensed Hazardous Waste Contractor: All collected waste must be turned over to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] These contractors are equipped to transport and dispose of the material in accordance with all federal and state regulations.

  • Recommended Treatment Technology: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration.[10] This process ensures the complete destruction of the molecule, breaking the carbon-chlorine bonds and preventing the release of the toxic compound into the environment.[10]

By adhering to these detailed protocols, researchers and scientists can ensure they are not only protecting themselves and their colleagues but also upholding their professional responsibility to the environment.

References

  • U.S.
  • Electronic Code of Federal Regulations (eCFR)
  • U.S. Environmental Protection Agency, EPA Hazardous Waste Codes. [Link]
  • Occupational Safety and Health Administration (OSHA)
  • California Code of Regulations, Appendix III List of Halogen
  • University of Wisconsin-Madison, Appendix A Disposal Procedures by Chemical. [Link]
  • PubMed, Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorin

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A Senior Application Scientist's Guide to Handling 1-Chloro-2,6-naphthyridine: Essential Personal Protective Equipment and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Compounds like 1-Chloro-2,6-naphthyridine, a halogenated heterocyclic molecule, represent a class of chemicals where a thorough understanding of potential hazards is paramount. This guide moves beyond a simple checklist, offering a procedural and logical framework for handling this compound, ensuring that safety is an integral part of the experimental design, not an afterthought. The protocols herein are designed to create a self-validating system of safety, protecting both the researcher and the integrity of the research.

Hazard Assessment: Understanding the Risks of this compound

Before handling any compound, a comprehensive risk assessment is the critical first step. Based on available safety data for this compound and structurally related compounds, a significant hazard profile must be assumed. The primary safety data sheet indicates this compound is Toxic if swallowed or in contact with skin (H301 + H311) , is Suspected of causing cancer (H351) , and is Toxic to aquatic life with long lasting effects (H411) [1]. This combination of acute toxicity, potential carcinogenicity, and environmental hazard necessitates stringent controls and the use of appropriate Personal Protective Equipment (PPE).

The causality behind these classifications lies in the compound's structure—a chlorinated aromatic heterocycle. Such structures can exhibit metabolic pathways that may lead to toxicological endpoints. Therefore, our handling protocols must be designed to minimize all potential routes of exposure: dermal, ingestion, and inhalation.

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, the following PPE is mandatory.

  • Eye and Face Protection : The potential for splashes of solutions or accidental aerosolization of the solid powder requires robust eye protection. Standard safety glasses are insufficient.

    • Minimum Requirement : Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times.[2][3]

    • Recommended for High-Risk Operations : When handling larger quantities (>1 liter) or performing vigorous reactions, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[2]

  • Hand Protection : Given the compound is toxic upon skin contact, gloves are a critical barrier.[1] No single glove material is impervious to all chemicals, but a well-chosen glove can provide the necessary protection for typical laboratory handling times.[3][4]

    • Primary Gloves : Nitrile gloves are a suitable choice for incidental contact, providing good resistance to a range of organic solvents and chemicals.[4][5]

    • Double Gloving : For all weighing and solution preparation activities, it is mandatory to wear two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in case the outer glove is compromised. The outer glove should be removed and disposed of as solid hazardous waste immediately upon exiting the containment area (e.g., fume hood).

  • Body Protection : Street clothes and standard cotton lab coats do not offer adequate protection from spills of hazardous liquids.

    • Laboratory Coat : A flame-resistant lab coat is required. It should be fully buttoned with the sleeves rolled down to provide maximum coverage to the torso and arms.[2][3]

    • Clothing : Full-length pants and closed-toe shoes are mandatory.[6][7] Shorts, skirts, and perforated shoes are not permitted in the laboratory.

  • Respiratory Protection : The primary method for preventing inhalation of hazardous dust or vapors is through engineering controls, not personal respirators.

    • Chemical Fume Hood : All work involving the handling of solid this compound or its solutions must be performed inside a certified chemical fume hood.[4][5] This is the most effective way to prevent airborne substances from entering the breathing zone.

PPE Specification Summary Table

For clarity, the following table outlines the required PPE for specific tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Control
Weighing Solid Compound Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatChemical Fume Hood
Preparing Stock Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesFlame-Resistant Lab CoatChemical Fume Hood
Performing Reactions Chemical Splash GogglesDouble Nitrile GlovesFlame-Resistant Lab CoatChemical Fume Hood
Handling Waste Chemical Splash GogglesSingle Nitrile GlovesFlame-Resistant Lab CoatWell-Ventilated Area
Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including the final disposal of all waste materials.

  • Preparation : Before bringing the compound into the workspace, ensure the chemical fume hood is operational and uncluttered. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the hood.

  • Don PPE : Put on all required PPE as specified in the table above before handling the primary container.

  • Weighing : Perform all weighing operations on a balance located inside the fume hood. Use a disposable weigh boat. Handle the solid gently to avoid creating airborne dust.

  • Transfer and Solubilization : Carefully add the weighed solid to the destination flask. Add solvent slowly to avoid splashing. Ensure the container is capped or covered during any transport outside the fume hood.

  • Post-Handling Decontamination : After use, decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat, outer gloves, and any contaminated wipes in a designated solid hazardous waste container.

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][8]

Improper disposal is a major source of environmental contamination and safety incidents.[8] All waste streams containing this compound must be treated as hazardous.

  • Waste Segregation : Maintain separate, clearly labeled waste containers for this project. As a halogenated organic compound, its waste must be segregated into a "Halogenated Organic Waste" container.[5]

  • Solid Waste : Collect all contaminated solids, including gloves, weigh boats, and paper towels, in a designated, sealed, and labeled solid hazardous waste container.[9]

  • Liquid Waste : Collect all solutions and reaction mixtures containing this compound in a dedicated, leak-proof, and clearly labeled "Halogenated Liquid Waste" container.[9]

  • Storage : Store all waste containers in a designated satellite accumulation area within the lab, preferably in secondary containment. Keep containers closed except when adding waste.[9]

  • Final Disposal : Arrange for pickup and disposal through your institution's certified Environmental Health & Safety (EHS) department. Never pour chemical waste down the sink.[8][9]

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound, from initial assessment to final disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal A Hazard Assessment (Review SDS) B Gather Required PPE (Goggles, Gloves, Coat) A->B C Prepare Fume Hood & Equipment B->C D Don Full PPE C->D E Weigh Solid Compound D->E F Prepare Solution E->F G Segregate Waste (Halogenated Solid/Liquid) F->G Spill Spill Event F->Spill Potential Hazard H Decontaminate Workspace & Equipment G->H I Doff PPE & Wash Hands H->I J Store Waste in SAA & Contact EHS I->J End END: Secure Laboratory J->End Start START: New Experiment Start->A SpillProc Execute Spill Protocol Spill->SpillProc SpillProc->G After Cleanup

Caption: Logical workflow for handling this compound.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety, protecting the environment, and upholding the highest standards of scientific integrity.

References

  • SAFETY D
  • 1-Chloro-2,7-naphthyridine Safety Inform
  • SAFETY DATA SHEET: 1,6-Naphthyridine. (2025). Fisher Scientific.
  • SAFETY DATA SHEET: 4-Chloro-1-naphthol. (2025). Fisher Scientific.
  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth Environmental Health and Safety.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • 6-Chlorobenzo[C][1][10]naphthyridine Safety D
  • 7-chloro-2,3,4-trimethyl-1,8-naphthyridine Safety D
  • 2,6-Dichloro-1,7-naphthyridine Safety Inform
  • 2,4-Dichloro-1,8-naphthyridine SAFETY DATA SHEET. (2025). Tokyo Chemical Industry.
  • How to Choose PPE for Chemical Work. (2025).
  • School Chemistry Laboratory Safety Guide. (n.d.). U.S. Consumer Product Safety Commission.
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
  • SAFETY DATA SHEET: 2-Chloropyridine. (2025). Fisher Scientific.
  • Safety in the Organic Chemistry Laboratory. (n.d.). CSUB Department of Chemistry.
  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory.
  • Choosing The Correct PPE. (n.d.). UC Merced Environmental Health & Safety.
  • Part D: Chemical Safety Procedures for Laboratories. (n.d.). University of Wisconsin-La Crosse.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Proper Disposal of 2-Amino-5-chloro-1,8-naphthyridine. (2025). BenchChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.